Product packaging for Diazoethane(Cat. No.:CAS No. 1117-96-0)

Diazoethane

Cat. No.: B072472
CAS No.: 1117-96-0
M. Wt: 56.07 g/mol
InChI Key: WLXALCKAKGDNAT-UHFFFAOYSA-N
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Description

Diazoethane (CAS 1117-96-0) is a fundamental diazo compound with the molecular formula C2H4N2 and a molecular weight of 56.07 g/mol . It serves as a valuable C1 synthon in organic synthesis, with its primary research value lying in its ability to act as a carbene precursor upon activation, facilitating the formation of new carbon-carbon bonds . Key applications include homologation reactions for chain extension, such as the ring expansion of ketones to generate valuable synthetic intermediates like homo-2,3-tropones . It is also employed in cyclopropanation reactions and as a key reagent in copper-mediated intramolecular aromatic addition reactions (Buchner reaction) for the desymmetrization of substrates and the formation of complex azulenone structures with excellent enantiocontrol when used with chiral bis(oxazoline) catalysts . It is critical to note that the handling of this compound and its precursor, N-ethyl-N-nitrosourea, presents significant safety challenges, which has historically limited its use at scale . Consequently, this product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use . Researchers are advised to employ appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N2 B072472 Diazoethane CAS No. 1117-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diazoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXALCKAKGDNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149710
Record name Ethane, diazo-
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Molecular Weight

56.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1117-96-0
Record name Diazoethane
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URL https://commonchemistry.cas.org/detail?cas_rn=1117-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, diazo-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, diazo-
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Foundational & Exploratory

General Information on Diazoalkanes and N-Nitrosoureas

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed technical guide or experimental protocol for the synthesis of diazoethane from N-ethyl-N-nitrosourea. The synthesis of diazoalkanes such as this compound involves highly toxic, carcinogenic, and potentially explosive materials and intermediates, including N-nitroso compounds. Providing a step-by-step guide for the production of such hazardous substances is restricted under my safety policies.

Instead, I can offer general information from an educational and chemical safety perspective regarding the chemical classes involved.

1. N-Alkyl-N-nitrosoureas

  • Chemical Nature: N-alkyl-N-nitrosoureas are a class of organic compounds characterized by a nitroso group (-N=O) attached to a urea (B33335) functional group. N-ethyl-N-nitrosourea (ENU) is a representative member of this class.

  • Primary Hazard: These compounds are potent carcinogens and mutagens. Their biological activity stems from their ability to act as alkylating agents, transferring an alkyl group to biological macromolecules like DNA. This property makes them useful in laboratory settings for inducing mutations in genetic research, but it also underscores their significant health risks.

  • Chemical Reactivity: A key reaction of N-alkyl-N-nitrosoureas is their decomposition under basic conditions (e.g., in the presence of potassium hydroxide). This base-catalyzed decomposition is the foundational step for the generation of diazoalkanes in a laboratory setting.

2. Diazoalkanes

  • Chemical Structure: Diazoalkanes, such as diazomethane (B1218177) and this compound, are organic compounds featuring a diazo group (-N2) attached to a carbon atom. They are valuable reagents in organic synthesis.

  • Synthetic Utility: They are primarily used in reactions such as:

    • Esterification: Converting carboxylic acids to their corresponding methyl or ethyl esters.

    • Cyclopropanation: Reacting with alkenes to form cyclopropane (B1198618) rings.

    • Ring Expansion: Inserting a -CH2- or -CH(CH3)- group into a cyclic ketone.

  • Significant Hazards:

    • Toxicity: Diazoalkanes are highly toxic and are irritants to the respiratory system, eyes, and skin.

    • Explosive Potential: They are unstable and can decompose explosively. This decomposition can be initiated by sharp surfaces (like ground glass joints), heat, or strong light. For this reason, they are almost always generated and used in situ (in the reaction mixture) without isolation.

General Safety Principles for Handling Hazardous Reagents

When working with any hazardous chemical class, including potent alkylating agents or potentially explosive intermediates, strict adherence to established safety protocols is critical. These principles are for informational purposes only and do not constitute a protocol for any specific experiment.

Key Safety Measures:

Safety PrincipleDescription
Fume Hood Use All manipulations involving volatile, toxic, or carcinogenic substances must be performed inside a certified chemical fume hood to prevent inhalation exposure.
Personal Protective Equipment (PPE) Standard PPE includes safety goggles, a lab coat, and appropriate chemical-resistant gloves. For highly hazardous materials, specialized gloves may be necessary.
Specialized Glassware To mitigate the risk of explosion with diazoalkanes, specialized glassware with fire-polished, smooth joints (avoiding ground glass) is often recommended.
In Situ Generation Due to their instability, hazardous reagents like diazoalkanes should be generated immediately before use in the same reaction vessel where they will be consumed.
Shielding A blast shield should be placed between the experimental apparatus and the researcher to provide protection in the event of an explosion.
Decontamination Procedures must be in place to safely quench and neutralize any unreacted hazardous reagents at the end of a procedure, for example, by careful addition of acetic acid to destroy excess diazoalkane.

Diagram of General Hazard Relationships

Below is a conceptual diagram illustrating the relationship between the precursor, the intermediate, and the associated hazards.

G cluster_precursor Precursor cluster_intermediate Intermediate cluster_hazards Primary Hazards ENU N-Ethyl-N-nitrosourea This compound This compound ENU->this compound Base-catalyzed decomposition Carcinogen Carcinogenic ENU->Carcinogen Toxic Toxic This compound->Toxic Explosive Explosive This compound->Explosive

Caption: Relationship between precursor, intermediate, and associated hazards.

This information is intended for educational and safety awareness purposes only. The handling of such materials should only be undertaken by trained professionals in a controlled laboratory environment with all necessary safety measures in place.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diazoethane (CH₃CHN₂), the ethylidene analogue of diazomethane (B1218177), is a reactive and versatile reagent in organic synthesis. Its utility, however, is matched by its hazardous nature, necessitating careful handling and a thorough understanding of its chemical properties and reactivity. This guide provides a comprehensive overview of this compound, drawing comparisons with the more extensively studied diazomethane, to offer insights for its safe and effective use in research and development.

Chemical and Physical Properties

This compound is a yellow, gaseous compound at room temperature, characterized by the diazo group attached to an ethylidene moiety.[1] Due to its inherent instability and explosive nature, it is typically prepared and used in situ as a dilute solution in an inert solvent like diethyl ether. Detailed physical property data for this compound is scarce; therefore, the properties of diazomethane are often used as a benchmark for handling and safety considerations.

Table 1: Physical Properties of Diazoalkanes

PropertyThis compound (C₂H₄N₂)Diazomethane (CH₂N₂)
Molecular Weight 56.07 g/mol [2]42.04 g/mol [3]
Boiling Point Not available-23 °C[4][5]
Melting Point Not available-145 °C[4][5]
Appearance Yellow gas (inferred)Yellow gas[3][5]
Stability Highly reactive and potentially explosive.Highly reactive and potentially explosive; may detonate upon heating (above 100-200 °C), exposure to rough surfaces, or strong light.[3][6][7]

Note: Due to the hazardous nature of this compound, it is crucial to assume its stability profile is similar to or even more sensitive than that of diazomethane. All operations should be conducted in a well-ventilated fume hood, behind a blast shield, using glassware with fire-polished joints to avoid friction and potential detonation.[8]

Spectroscopic Properties

Table 2: Spectroscopic Data of Diazomethane (for reference)

SpectrumKey Features
¹H NMR A single sharp peak around 3.34 ppm (in CS₂/CH₂Cl₂ at -50°C).
¹³C NMR A signal at approximately 23.3 ppm (in CDCl₃).
IR (gas phase) Strong asymmetric N-N stretch (~2100 cm⁻¹), CH₂ symmetric and asymmetric stretches (~2900-3100 cm⁻¹), and various bending modes.[9]

It is expected that the ¹H NMR spectrum of this compound would show a quartet and a doublet corresponding to the ethylidene group, and the ¹³C NMR would display two signals for the two carbon atoms. The IR spectrum would likely exhibit a characteristic diazo stretch similar to diazomethane, along with C-H stretching and bending vibrations of the ethyl group.

Synthesis of this compound

This compound is typically synthesized immediately prior to use via the base-catalyzed decomposition of N-ethyl-N-nitroso compounds. A common precursor is N-ethyl-N-nitrosourea. The synthesis should be performed with extreme caution due to the toxic and explosive nature of the product.

Experimental Protocol: Synthesis of this compound from N-ethyl-N-nitrosourea

Caution: This procedure should only be carried out by trained personnel in a properly equipped laboratory with all necessary safety precautions in place, including a fume hood and a blast shield.

Materials:

  • N-ethyl-N-nitrosourea

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (anhydrous)

  • Ice bath

  • Specialized glassware with fire-polished joints (e.g., Diazald® apparatus)

Procedure:

  • A two-phase system is prepared by dissolving potassium hydroxide in water and adding a layer of diethyl ether in a reaction flask designed for diazomethane generation. The flask is cooled in an ice bath to 0-5 °C.

  • N-ethyl-N-nitrosourea is added portion-wise to the stirred, cold biphasic mixture.

  • This compound is formed in the organic layer, imparting a yellow color. The ethereal solution of this compound is then carefully decanted or distilled (co-distilled with ether) into a receiving flask, also cooled in an ice bath.

  • The resulting ethereal solution of this compound should be used immediately without storage. Any excess reagent must be quenched carefully with a weak acid (e.g., acetic acid) until the yellow color disappears.

Synthesis_of_this compound precursor N-ethyl-N-nitrosourea reagents KOH, H₂O, Diethyl Ether (0-5 °C) precursor->reagents Addition This compound This compound (in Ether) reagents->this compound Decomposition byproducts Byproducts reagents->byproducts Cycloaddition_Reaction reactants This compound + Alkene product Pyrazoline derivative reactants->product [3+2] Cycloaddition Reaction_Pathways This compound This compound Cycloaddition 1,3-Dipolar Cycloaddition This compound->Cycloaddition with Dipolarophiles Rearrangement Rearrangement Reactions This compound->Rearrangement with Ketones Carbene Ethylidene Carbene This compound->Carbene Δ or hν (-N₂) Insertion Insertion Reactions Carbene->Insertion into C-H, O-H bonds

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key experimental considerations for diazoethane (C₂H₄N₂). Given the relative scarcity of detailed experimental data for this compound, this guide leverages established data for its lower homologue, diazomethane (B1218177) (CH₂N₂), as a comparative analogue, alongside theoretical calculations for this compound itself.

Molecular Structure and Bonding

This compound is a diazoalkane, a class of organic compounds characterized by a diazo group (=N₂) attached to a carbon atom. The electronic structure of this compound is best described as a resonance hybrid of several contributing structures, which results in delocalized π-electron density across the C-N-N fragment.

The two primary resonance contributors for this compound are:

G Resonance Structures of this compound cluster_0 Structure A cluster_1 Structure B a H₃C-CH=[N+]=[N⁻] b H₃C-C⁻H-[N+]≡N a->b

Caption: Resonance contributors of this compound.

These resonance forms illustrate the delocalization of electrons within the this compound molecule. Structure A depicts a double bond between the carbon and the inner nitrogen atom and a double bond between the two nitrogen atoms. Structure B shows a carbanionic character on the carbon atom and a triple bond between the two nitrogen atoms. This resonance has significant implications for the molecule's reactivity, rendering the carbon atom nucleophilic.

Bond Lengths and Angles
ParameterThis compound (Computed)[1]Diazomethane (Experimental)
Bond Lengths (Å)
C=N1.3291.300
N≡N1.1361.139
C-C~1.50 (estimated)N/A
C-H~1.08 (estimated)1.075
Bond Angles (°)
C-C-NN/AN/A
H-C-HN/A126.0
C-N-N~180 (linear)180.0

Note: The values for this compound are from theoretical calculations and estimations based on standard bond lengths. The C=N bond in this compound is computed to be substantially longer than in diazomethane, suggesting a lower bond order.[1]

Experimental Protocols

Caution: Diazoalkanes, including this compound, are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield, and using glassware with fire-polished joints to avoid sharp edges. Solutions of this compound should not be exposed to strong light or stored for extended periods.

Synthesis of this compound from N-ethyl-N-nitrosourea

A common and reliable method for the preparation of diazoalkanes is the base-catalyzed decomposition of N-alkyl-N-nitrosoureas. For this compound, the precursor is N-ethyl-N-nitrosourea.[2] The following protocol is adapted from the well-established procedure for the synthesis of diazomethane.

Materials:

  • N-ethyl-N-nitrosourea

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (anhydrous)

  • Water

  • Ice bath

  • Diazomethane generation apparatus (with fire-polished joints)

Procedure:

  • Prepare a 40% (w/v) aqueous solution of potassium hydroxide.

  • In a two-necked round-bottom flask equipped with a dropping funnel and a condenser leading to a receiving flask cooled in an ice-salt bath, place a biphasic mixture of 100 mL of diethyl ether and 30 mL of the 40% KOH solution.

  • Cool the reaction flask to 0-5 °C in an ice bath.

  • Slowly add a solution of N-ethyl-N-nitrosourea in diethyl ether to the cooled, stirred biphasic mixture. The yellow color of this compound will be observed in the ether layer.

  • The this compound co-distills with the ether. The receiving flask will collect a yellow solution of this compound in diethyl ether.

  • The concentration of the this compound solution can be determined by titration with a standard solution of benzoic acid in ether.

G Synthesis of this compound precursor N-ethyl-N-nitrosourea in Diethyl Ether reaction Reaction Flask (0-5 °C) precursor->reaction reagents 40% Aqueous KOH Diethyl Ether reagents->reaction distillation Distillation reaction->distillation product This compound in Diethyl Ether distillation->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is limited. Therefore, data for diazomethane is presented as a close approximation.

Infrared (IR) Spectroscopy

The IR spectrum of a diazoalkane is characterized by a strong absorption band corresponding to the asymmetric stretching of the N-N-C group.

CompoundVibrational ModeWavenumber (cm⁻¹)
This compound (Computed)[1]N=N stretch2057
Diazomethane (Experimental)N=N stretch~2100
CH₂ symmetric stretch~3020
CH₂ asymmetric stretch~3080
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of diazoalkanes are informative for confirming their structure.

¹H NMR (Proton NMR):

For this compound, one would expect a quartet for the methine proton (CH) coupled to the methyl protons and a triplet for the methyl protons (CH₃). The chemical shifts would be influenced by the electron-withdrawing nature of the diazo group. For comparison, the proton signal for diazomethane appears as a singlet.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
DiazomethaneCH₂~3.2Singlet
This compound (Predicted)CHQuartetQuartet
CH₃TripletTriplet

¹³C NMR (Carbon-13 NMR):

The carbon atom attached to the diazo group is typically deshielded.

CompoundCarbonChemical Shift (δ, ppm)
DiazomethaneCH₂~23
This compound (Predicted)CHDeshielded
CH₃Shielded

Conclusion

This compound is a reactive and versatile molecule with a rich electronic structure dominated by resonance. While detailed experimental data for this compound itself is not as abundant as for diazomethane, a combination of theoretical studies and analogies to its lower homologue provides a solid framework for understanding its molecular structure, bonding, and spectroscopic properties. The synthesis of this compound, primarily from N-ethyl-N-nitrosourea, requires careful handling due to its inherent instability and toxicity. This guide provides the foundational knowledge for researchers and professionals working with or interested in the chemistry of this compound.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoethane (CH₃CHN₂), a homolog of diazomethane (B1218177), is a reactive organic compound with significant utility in organic synthesis, primarily as a precursor to the ethylidene carbene. Its application in constructing complex molecular frameworks necessitates a thorough understanding of its thermal stability and decomposition pathways. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition kinetics, mechanistic pathways, and the experimental protocols for its study. This document is intended to serve as a critical resource for researchers in organic chemistry, materials science, and drug development who handle or investigate diazo compounds.

Thermal Stability and Decomposition Kinetics

The thermal decomposition of this compound is a critical parameter influencing its safe handling and application in chemical synthesis. The stability of diazo compounds is influenced by electronic and steric factors. While extensive quantitative data for this compound is less common in the literature compared to diazomethane or ethyl diazoacetate, the fundamental principles of its decomposition are analogous.

The primary step in the thermal decomposition of this compound is the unimolecular elimination of nitrogen gas (N₂) to form an ethylidene carbene intermediate. This process is highly exothermic and can be explosive under certain conditions, particularly at elevated temperatures and pressures.

Table 1: Comparative Kinetic Parameters for the Thermal Decomposition of Diazoalkanes

CompoundPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)Activation Energy (Ea) (kcal/mol)Temperature Range (°C)Notes
Diazomethane (CH₂N₂)0.9 x 10¹²[1]~134[1]~32[1]20 - 120[1]Bimolecular reaction, homogeneous.[2]
Diazomethane (CH₂N₂)--~36-Heat of activation.[2]
Ethyl Diazoacetate (EDA)-114.55[3]~27.4120 - 150[3]Decomposition to generate carbene.[3]

The rate of decomposition is significantly influenced by temperature. For instance, ethyl diazoacetate (EDA) shows a distinct acceleration in conversion with increasing temperature, with 50% conversion taking 35 minutes at 120°C and only 3 minutes at 150°C[3]. The pressure also plays a role in the decomposition kinetics of unimolecular reactions, with the rate constant potentially showing pressure dependence as it transitions from second-order at low pressures to first-order at high pressures[4][5].

Decomposition Mechanism and Product Distribution

The thermal decomposition of this compound proceeds through a series of steps initiated by the formation of the highly reactive ethylidene carbene.

Primary Decomposition Pathway

The principal thermal decomposition pathway of this compound is the unimolecular elimination of nitrogen to yield ethylidene carbene.

This compound Decomposition This compound This compound (CH₃CHN₂) TransitionState Transition State This compound->TransitionState Δ (Heat) Ethylidene Ethylidene Carbene (CH₃CH:) TransitionState->Ethylidene Nitrogen Nitrogen (N₂) TransitionState->Nitrogen

Figure 1: Primary thermal decomposition of this compound.
Secondary Reactions of Ethylidene Carbene

The ethylidene carbene formed is highly reactive and can undergo several subsequent reactions, leading to a variety of products. The distribution of these products is dependent on the reaction conditions.

  • 1,2-Hydride Shift (Rearrangement): The most common intramolecular reaction of ethylidene carbene is a 1,2-hydride shift to form ethylene (B1197577) (ethene). This rearrangement is typically a very fast and exothermic process.

  • Insertion Reactions: Ethylidene carbene can insert into C-H bonds. In the absence of other reactive substrates, this can lead to intermolecular reactions with other this compound molecules or decomposition products.

  • Dimerization: Two ethylidene carbene molecules can react to form 2,3-dimethyl-2-butene.

The overall slow decomposition of analogous diazomethane primarily yields ethylene and nitrogen[2]. In explosive decompositions, a more complex mixture of products is formed, including carbon, tarry materials, nitrogen, various hydrocarbons, and some hydrogen[2].

Ethylidene Carbene Reactions cluster_main Ethylidene Carbene Reactions Ethylidene Ethylidene Carbene (CH₃CH:) Ethylene Ethylene (CH₂=CH₂) Ethylidene->Ethylene 1,2-Hydride Shift (Rearrangement) InsertionProduct C-H Insertion Products Ethylidene->InsertionProduct Insertion Dimer 2,3-Dimethyl-2-butene Ethylidene->Dimer Dimerization

Figure 2: Major reaction pathways of ethylidene carbene.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from N-ethyl-N-nitrosourea (ENU) by reaction with a base. Extreme caution must be exercised during the synthesis and handling of this compound due to its explosive and toxic nature. All operations should be performed in a well-ventilated fume hood behind a blast shield, using glassware with fire-polished joints to avoid sharp edges that can initiate decomposition[6].

Materials:

  • N-ethyl-N-nitrosourea (ENU)

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (anhydrous)

  • Ice bath

  • Specialized diazomethane generation glassware (e.g., Aldrich Z108808) with clear-seal joints.

Procedure:

  • Preparation of the Base Solution: In a two-necked flask equipped with a dropping funnel and a condenser, a solution of potassium hydroxide in water and diethyl ether is prepared and cooled to 0-5 °C in an ice bath.

  • Preparation of the ENU Solution: N-ethyl-N-nitrosourea is dissolved in diethyl ether.

  • Generation of this compound: The ENU solution is added dropwise to the stirred, cold KOH solution. A yellow color indicates the formation of this compound.

  • Distillation: The this compound is co-distilled with the ether. The receiving flask should be cooled in an ice-salt bath. The distillation is stopped when the distillate becomes colorless.

  • Storage and Handling: The resulting ethereal solution of this compound should be stored cold and in the dark, and used as soon as possible. It should not be stored in a container with ground glass joints.

This compound Synthesis Workflow cluster_workflow Synthesis of this compound from ENU step1 Step 1: Prepare KOH Solution Dissolve KOH in H₂O/Ether Cool to 0-5 °C step3 Step 3: Reaction Add ENU solution dropwise to KOH solution step1->step3 step2 Step 2: Prepare ENU Solution Dissolve ENU in Ether step2->step3 step4 Step 4: Distillation Co-distill this compound with ether step3->step4 step5 Step 5: Collection Collect yellow ethereal solution in a cooled receiver step4->step5

Figure 3: Experimental workflow for this compound synthesis.
Thermal Decomposition Analysis

The thermal stability of this compound can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For gas-phase decomposition studies, a pyrolysis setup coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify the decomposition products.

Pyrolysis-GC-MS Experimental Setup:

  • Sample Introduction: A dilute solution of this compound in an inert solvent is injected into a heated pyrolysis reactor.

  • Pyrolysis: The reactor is maintained at a specific temperature to induce thermal decomposition. The residence time in the reactor can be controlled by adjusting the flow rate of an inert carrier gas (e.g., helium or nitrogen).

  • Product Separation: The gaseous effluent from the reactor is directly introduced into a gas chromatograph (GC) for separation of the decomposition products.

  • Product Identification and Quantification: A mass spectrometer (MS) coupled to the GC is used to identify the separated components based on their mass spectra. Quantification can be achieved by calibrating the instrument with known standards.

Pyrolysis_GCMS_Workflow cluster_pyrolysis Pyrolysis Setup cluster_analysis Analysis Injector Injector PyrolysisReactor Pyrolysis Reactor (Heated Zone) Injector->PyrolysisReactor This compound Solution GC Gas Chromatograph (Separation) PyrolysisReactor->GC Decomposition Products MS Mass Spectrometer (Identification & Quantification) GC->MS

Figure 4: Experimental workflow for Pyrolysis-GC-MS analysis.

Safety Considerations

This compound is a highly toxic and explosive compound. It is sensitive to heat, light, rough surfaces, and strong acids[6].

  • Explosion Hazard: Pure this compound and its concentrated solutions can explode violently. Explosions can be triggered by heating, exposure to sunlight, or contact with sharp edges or certain metals.

  • Toxicity: this compound is a potent poison and a suspected carcinogen. Inhalation can cause severe respiratory irritation and pulmonary edema.

  • Handling Precautions: Always work in a well-ventilated fume hood behind a safety shield. Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Use specialized glassware designed for diazomethane generation with smooth, clear-seal joints. Never work alone when handling diazo compounds.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. The primary decomposition pathway involves the formation of ethylidene carbene, which can then undergo various reactions, with rearrangement to ethylene being a major route. While specific kinetic data for this compound remains scarce, the information provided for analogous compounds, coupled with the detailed experimental protocols, offers a solid foundation for researchers working with this reactive intermediate. A thorough understanding of its thermal properties and decomposition behavior is paramount for its safe and effective use in synthesis. Further research is warranted to fully elucidate the quantitative kinetic parameters and product distributions under various conditions.

References

An In-depth Technical Guide to Diazoethane Precursor Compounds: Synthesis, Availability, and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of precursor compounds used for the generation of diazoethane, a valuable but hazardous reagent in organic synthesis. The document details common precursors, their commercial availability, detailed experimental protocols for this compound generation, and critical safety procedures required for handling these potent chemical entities.

Introduction to this compound

This compound (CH₃CHN₂) is the second simplest diazoalkane after diazomethane (B1218177). It serves as a versatile reagent in organic chemistry, primarily used for the ethylation of acidic compounds such as carboxylic acids and phenols, and for various cycloaddition reactions. Like its methyl analogue, this compound is a toxic and potentially explosive gas, and it is almost always prepared and used in situ as a dilute solution in a solvent like diethyl ether. Due to its inherent instability and hazardous nature, the safe and efficient generation from stable precursors is of paramount importance for its practical application in research and development.

Core Precursor Compounds for this compound Generation

The generation of this compound typically involves the base-catalyzed decomposition of N-ethyl-N-nitroso compounds.[1][2] Several precursors have been developed for this purpose, with varying degrees of stability, efficiency, and commercial availability.

N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG)

N-Ethyl-N'-nitro-N-nitrosoguanidine is a crystalline solid and a widely recognized precursor for the generation of this compound.[1] It is an analogue of the more commonly known MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) used for diazomethane synthesis.[3] The presence of the nitroguanidine (B56551) group provides a degree of stability to the molecule, making it more manageable than other precursors.

N-Ethyl-N-nitrosourea (ENU)

N-ethyl-N-nitrosourea is another established precursor for this compound.[1] It is a potent mutagen and carcinogen, a fact that necessitates extremely cautious handling.[4] Its use in synthesis requires stringent adherence to safety protocols designed for handling highly toxic and carcinogenic materials.

Other Precursors

Other compounds, such as 2-ethylamino-methyl-N-nitroso-4-pentanone, have also been reported as precursors for this compound, highlighting the general applicability of the N-ethyl-N-nitroso functional group for its generation.[1]

Data Summary: Precursor Properties and Availability

The selection of a precursor often depends on a balance of stability, yield, cost, and availability. The following tables summarize key quantitative data and commercial availability for the primary this compound precursors.

Table 1: Physicochemical Properties of this compound Precursors

Precursor CompoundChemical FormulaMolecular Weight ( g/mol )Physical FormKey Hazards
N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG)C₃H₇N₅O₃161.12[5][6]Crystalline SolidCarcinogen, Mutagen, Irritant
N-Ethyl-N-nitrosourea (ENU)C₃H₇N₃O₂117.11Crystalline SolidPotent Carcinogen, Mutagen, Toxic

Table 2: Commercial Availability of this compound Precursors

Precursor CompoundTypical Availability StatusCommon Suppliers
N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG)Commercially Available[]Specialty chemical suppliers (e.g., BOC Sciences)
N-Ethyl-N-nitrosourea (ENU)Commercially AvailableMajor chemical suppliers, often as a research chemical

Synthesis of this compound: Reaction Pathway and Protocols

The synthesis of this compound from its N-nitroso precursors proceeds via a base-induced elimination mechanism.

General Reaction Pathway

The diagram below illustrates the general base-catalyzed decomposition of an N-ethyl-N-nitroso precursor to yield this compound. The base deprotonates the molecule, initiating a rearrangement that eliminates the leaving group and liberates gaseous nitrogen and the this compound product.

This compound Synthesis Pathway General Synthesis Pathway of this compound Precursor N-Ethyl-N-nitroso Precursor (e.g., ENNG, ENU) Intermediate Deprotonated Intermediate Precursor->Intermediate + Base Base Aqueous Base (e.g., KOH, NaOH) This compound This compound (CH3CHN2) in Ethereal Solution Intermediate->this compound Rearrangement & Elimination Byproducts Byproducts (e.g., Water, Salt) Intermediate->Byproducts

Caption: General reaction pathway for this compound synthesis.

Experimental Protocol: Generation from ENNG

This protocol describes the in-situ generation of a this compound solution in diethyl ether. Warning: This procedure must be performed in a certified chemical fume hood behind a blast shield. Only use specialized diazoalkane generation glassware with clear, smooth glass joints. Scratched or ground glass joints can initiate explosions.[8]

Materials:

  • N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG)

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (B78521) (KOH), 40% aqueous solution

  • Diazoalkane generation apparatus (e.g., Aldrich Z108808)

Procedure:

  • Apparatus Setup: Assemble the diazoalkane generation apparatus in a chemical fume hood. The setup typically consists of an addition funnel and a condenser leading from the reaction flask to a receiving flask, which is cooled in an ice-salt bath.

  • Reagent Preparation: In the reaction flask, place a solution of ENNG in diethyl ether. The addition funnel should be charged with the 40% aqueous KOH solution.

  • Reaction Initiation: Cool the reaction flask in an ice bath. Begin stirring the ethereal solution of ENNG.

  • This compound Generation: Add the aqueous KOH solution dropwise from the addition funnel to the stirred ENNG solution. The rate of addition should be controlled to maintain a gentle evolution of this compound gas, which co-distills with the ether.

  • Collection: The yellow-colored this compound-ether solution is collected in the cooled receiving flask. The color intensity is an indicator of the concentration.

  • Usage: The collected this compound solution should be used immediately without storage. It is highly unstable and should not be concentrated.[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure for generating and using this compound.

Experimental Workflow Experimental Workflow for this compound Generation start Start setup Assemble Diazoalkane Generation Apparatus start->setup charge Charge Flask with ENNG in Ether setup->charge cool_rxn Cool Reaction Flask to 0°C charge->cool_rxn add_base Dropwise Addition of Aqueous KOH cool_rxn->add_base generate Generate & Co-distill This compound/Ether add_base->generate collect Collect Yellow Solution in Cooled Flask generate->collect use Use Solution Immediately for Subsequent Reaction collect->use end End use->end

Caption: A typical workflow for this compound generation.

A Note on Ethyl Diazoacetate (EDA)

For some applications, particularly metal-catalyzed cyclopropanations, ethyl diazoacetate (EDA) can serve as a more stable, commercially available, and safer surrogate than this compound.[10] EDA is a liquid that can be handled with standard laboratory precautions, although it is still a hazardous substance that can explode upon heating or contact with certain reagents.[11][12] Its synthesis typically involves the diazotization of glycine (B1666218) ethyl ester.[13]

Critical Safety and Handling Procedures

Handling this compound and its precursors presents significant risks, including toxicity, carcinogenicity, and the potential for explosion.[9][14] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood. A blast shield should be used during the generation process.[8]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).[8][9]

  • Specialized Equipment: Use only dedicated glassware designed for diazoalkane generation with smooth, clear-seal joints. Avoid any equipment with ground-glass joints or rough surfaces which can trigger detonation.[8]

  • Prohibited Conditions: Avoid contact with alkali metals, strong light, and heat, as these can cause violent explosions.[8] Never work alone.

  • Storage: this compound solutions should never be stored.[8] Precursors should be stored in a cool, dark, well-ventilated area away from incompatible materials, according to the manufacturer's safety data sheet (SDS).

  • Spill Management: Have a spill kit ready. Small spills of this compound solution can be quenched by slowly adding acetic acid. For precursor spills, follow the specific SDS guidelines.[15]

  • Waste Disposal: Unused this compound solution must be neutralized before disposal. A common method is the slow, controlled addition to a stirred solution of acetic acid in ether. All solid and liquid waste must be treated as hazardous and disposed of according to institutional and local regulations.[8][9]

References

An In-depth Technical Guide to the Physical Properties of Diazoethane Gas and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of diazoethane in its gaseous and solution forms. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for diazomethane (B1218177), its lower homolog, to provide a broader context for understanding its behavior. This compound, like other diazo compounds, is a highly reactive and potentially explosive substance, necessitating careful handling and a thorough understanding of its characteristics.

Core Physical Properties

This compound (C₂H₄N₂) is a yellow gas at room temperature.[1][2][3] Its solutions in organic solvents also typically exhibit a yellow color. The physical properties of this compound are critical for its safe handling, storage, and use in synthetic chemistry.

The following tables summarize the available quantitative physical data for this compound and provide a comparison with diazomethane. It is important to note that data for this compound is scarce, and therefore, values for diazomethane are often used as an estimate for its properties.

Table 1: General Physical Properties of this compound and Diazomethane

PropertyThis compound (C₂H₄N₂)Diazomethane (CH₂N₂)Source(s)
Molecular Formula C₂H₄N₂CH₂N₂[1]
Molecular Weight 56.07 g/mol 42.04 g/mol [1][4]
Appearance Yellow GasYellow Gas[4][5][6]
Odor -Musty[4]

Table 2: Thermodynamic Properties of this compound and Diazomethane

PropertyThis compound (C₂H₄N₂)Diazomethane (CH₂N₂)Source(s)
Boiling Point -19 to -17 °C-23 °C[2][5][6][7]
Melting Point Not available-145 °C[4][5][6][7]
Vapor Pressure Not available> 1 atm[4][7]
Density (gas, air=1) Not available1.45[4][6][7][8]

Qualitative information suggests that this compound, similar to diazomethane, is soluble in various organic solvents. Ethereal solutions, particularly in diethyl ether and dioxane, are commonly used for its preparation and subsequent reactions.[4] It is also expected to be soluble in ethanol.[9] However, it reacts with water.[4]

Table 3: Solubility of Diazoalkanes

SolventThis compound (C₂H₄N₂)Diazomethane (CH₂N₂)Source(s)
Diethyl Ether SolubleSoluble[4][9]
Dioxane SolubleSoluble[4]
Ethanol SolubleSoluble[9]
Water ReactsReacts[4]

Experimental Protocols

The hazardous nature of this compound requires specific and carefully designed experimental procedures for its synthesis and analysis.

This compound is typically prepared in situ for immediate use. A common laboratory-scale synthesis involves the base-catalyzed decomposition of an N-ethyl-N-nitroso precursor, such as N-ethyl-N'-nitro-N-nitrosoguanidine or N-ethyl-N-nitrosourea, in a two-phase system with an organic solvent like diethyl ether.

Materials and Equipment:

  • N-ethyl-N-nitroso precursor

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 40%)

  • Diethyl ether (anhydrous)

  • Specialized diazomethane generation glassware (with fire-polished joints to avoid sharp edges)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Blast shield

Procedure:

  • Set up the diazomethane generation apparatus inside a chemical fume hood and behind a blast shield.

  • Place the required amount of KOH solution and diethyl ether into the reaction flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add the N-ethyl-N-nitroso precursor in small portions to the cooled, stirred solution.

  • The yellow color of this compound will develop in the ether layer.

  • The ethereal solution of this compound can be carefully decanted or distilled for use in subsequent reactions.

Note: This is a generalized procedure. Specific quantities and conditions should be adapted from established literature protocols for the synthesis of diazoalkanes.[10][11]

The concentration of a freshly prepared this compound solution can be determined by titration with a known excess of a carboxylic acid, such as benzoic acid. The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide.

Procedure:

  • An aliquot of the this compound solution is added to a pre-weighed excess of benzoic acid in diethyl ether at 0 °C.

  • The reaction is complete when the yellow color of the this compound disappears.

  • The excess benzoic acid is then titrated with a standard solution of NaOH using a suitable indicator.[10]

The concentration of this compound in solution can also be determined using UV-Vis spectroscopy. The ultraviolet absorption spectrum of gaseous this compound shows a region of moderate absorption in the visible range, followed by a region of rapidly increasing absorption in the ultraviolet.

Experimental Setup:

  • A dual-beam UV-Vis spectrophotometer.[12]

  • Gas-tight quartz cuvette.

  • The this compound gas is introduced into the sample cuvette, and the spectrum is recorded against a reference cuvette (either evacuated or filled with an inert gas).[13] For solutions, a matched pair of quartz cuvettes is used, with the reference cuvette containing the pure solvent.[14][15]

Mandatory Visualizations

experimental_workflow start Start: Assemble Glassware in Fume Hood with Blast Shield prepare_base Prepare KOH Solution and Diethyl Ether in Reaction Flask start->prepare_base cool Cool Reaction Mixture to 0°C in Ice Bath prepare_base->cool add_precursor Slowly Add N-Ethyl-N-Nitroso Precursor cool->add_precursor reaction This compound Formation (Yellow color in Ether Layer) add_precursor->reaction use Use this compound Solution Immediately reaction->use quench Quench Excess this compound with Acetic Acid use->quench dispose Dispose of Waste According to Regulations quench->dispose end End dispose->end

Caption: Experimental workflow for the laboratory synthesis of this compound.

safe_handling start Handling this compound Solution ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves start->ppe hood Work in a Certified Chemical Fume Hood start->hood glassware Use Fire-Polished Glassware (No Scratches or Ground Joints) start->glassware light Avoid Direct Sunlight and Strong Artificial Light start->light spill Spill Occurs? light->spill small_spill Small Spill in Hood: - Close Sash - Allow to Evaporate spill->small_spill Yes (Small) large_spill Large Spill: - Evacuate Area - Notify Safety Personnel spill->large_spill Yes (Large) no_spill No Spill spill->no_spill No quench_excess Quench Excess Reagent with Acetic Acid no_spill->quench_excess disposal Dispose of Quenched Solution as Hazardous Waste quench_excess->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

Hazards and Safety Precautions

This compound, like diazomethane, is a highly toxic and explosive compound.[16][17] Inhalation can cause severe irritation to the respiratory tract.[16] It is also a potential carcinogen.

Key Hazards:

  • Explosion: this compound can explode when exposed to heat, shock, friction, or rough surfaces (like ground glass joints).[16][17] Exposure to strong light can also trigger an explosion.[16]

  • Toxicity: It is highly toxic by inhalation and skin contact.[16]

  • Reactivity: It reacts violently with alkali metals and can be decomposed by various solid surfaces.[4]

Safety Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.[16]

  • Use a blast shield.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves.[16][18]

  • Use glassware with fire-polished joints to minimize the risk of explosion.[16]

  • Do not store solutions of this compound; they should be prepared fresh and used immediately.[16]

  • Excess this compound should be quenched with a weak acid like acetic acid before disposal.[17][19]

  • Spills should be handled with extreme caution. For small spills within a fume hood, allow the solvent to evaporate. For larger spills, evacuate the area and contact emergency personnel.[17][19]

References

The Genesis of a Reactive Intermediate: A Technical History of Diazoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of diazoalkanes represent a significant chapter in the history of organic chemistry. From their unexpected synthesis in the late 19th century to their now widespread use in modern synthetic methodologies, the journey of these versatile nitrogen-containing compounds is one of scientific curiosity, perseverance, and the gradual unraveling of a unique and powerful reactivity. This technical guide provides an in-depth exploration of the history and discovery of diazoalkanes, detailing the key experiments, the scientists who conducted them, and the evolution of our understanding of these remarkable molecules.

The Dawn of Diazo Chemistry: Theodor Curtius and Diazoacetic Acid

The story of diazoalkanes begins with the German chemist Theodor Curtius. In 1883, while investigating the reactions of glycine (B1666218) ethyl ester hydrochloride with nitrous acid, Curtius unexpectedly synthesized the first diazo compound, ethyl diazoacetate.[1] His work laid the foundation for a new class of compounds that would both fascinate and challenge chemists for decades to come.

Experimental Protocol: Curtius's Synthesis of Ethyl Diazoacetate (1883)

While Curtius's original publication in Berichte der deutschen chemischen Gesellschaft provides the foundational method, a more refined and safer procedure was later documented in Organic Syntheses. The following protocol is based on these later, improved methods which reflect the evolution of the synthesis.

Reaction:

C₂H₅O₂CCH₂NH₂·HCl + NaNO₂ → N₂CHCO₂C₂H₅ + NaCl + 2H₂O

Procedure:

A solution of glycine ethyl ester hydrochloride and a small amount of sodium acetate (B1210297) in water is prepared in a flask equipped with a stirrer and cooled in an ice-salt bath. To this cold solution, an aqueous solution of sodium nitrite (B80452) is added. With continued cooling and stirring, diethyl ether and dilute sulfuric acid are added in portions. The ether layer, containing the ethyl diazoacetate, is separated, washed with a sodium carbonate solution, and dried over anhydrous sodium sulfate. The ether is then removed under reduced pressure to yield the product as a yellow oil.[2]

The Isolation of the Simplest Diazoalkane: Hans von Pechmann and Diazomethane (B1218177)

A decade after Curtius's discovery, another German chemist, Hans von Pechmann, made a pivotal contribution to the field. In 1894, von Pechmann synthesized the simplest diazoalkane, diazomethane (CH₂N₂), a highly reactive and potentially explosive yellow gas.[3] His work opened the door to the study of the fundamental reactivity of this class of compounds.

Experimental Protocol: von Pechmann's Synthesis of Diazomethane from N-Nitroso-N-methylurea (1894)

Von Pechmann's original method involved the treatment of N-nitroso-N-methylurea with a base. As with ethyl diazoacetate, safer and more reliable procedures have since been developed and are detailed in sources like Organic Syntheses.

Reaction:

CH₃N(NO)CONH₂ + KOH → CH₂N₂ + KOCN + 2H₂O

Procedure:

In a round-bottomed flask, a mixture of aqueous potassium hydroxide (B78521) and diethyl ether is cooled to 5°C. Finely powdered N-nitroso-N-methylurea is then added in small portions with shaking. The flask is fitted with a condenser for distillation. The reaction flask is gently warmed, and the ether, containing the diazomethane, is distilled into a receiving flask cooled in an ice bath. The resulting yellow ethereal solution of diazomethane is then ready for use. It is crucial to use glassware with smooth joints and to avoid any rough surfaces or exposure to strong light, as these can trigger explosive decomposition.[4]

Quantitative Data from Early Syntheses

The yields and observed properties from the early syntheses of diazoalkanes, while not always as high as modern methods, were sufficient to allow for their initial characterization and the exploration of their reactivity.

CompoundDiscovererYearPrecursorReported YieldPhysical Properties
Ethyl DiazoacetateTheodor Curtius1883Glycine ethyl ester hydrochloride~85% (later optimized methods)[2]Yellow oil
DiazomethaneHans von Pechmann1894N-Nitroso-N-methylurea63-70% (later optimized methods)[4]Yellow gas (in ethereal solution)

The Evolving Understanding of Diazoalkane Reactivity

The discovery of diazoalkanes spurred investigations into their chemical behavior, leading to the development of several important name reactions that are still widely used today.

The Büchner-Curtius-Schlotterbeck Reaction

First described by Eduard Büchner and Theodor Curtius in 1885, and later expanded by Fritz Schlotterbeck, this reaction involves the reaction of an aldehyde or ketone with a diazoalkane to form a homologated ketone or an epoxide. This reaction provided early insights into the nucleophilic character of the carbon atom in diazoalkanes.

buchner_curtius_schlotterbeck reactants Aldehyde/Ketone + Diazoalkane intermediate1 Tetrahedral Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Carbocation Intermediate (N₂ loss) intermediate1->intermediate2 Elimination of N₂ product1 Homologated Ketone intermediate2->product1 1,2-Hydride or Alkyl Shift product2 Epoxide intermediate2->product2 Intramolecular Cyclization

Caption: Mechanism of the Büchner-Curtius-Schlotterbeck Reaction.

The Wolff Rearrangement

Discovered by Ludwig Wolff in 1902, the Wolff rearrangement is the conversion of an α-diazoketone into a ketene. This reaction, often promoted by heat, light, or a metal catalyst (such as silver oxide), is a cornerstone of synthetic organic chemistry, particularly in the context of the Arndt-Eistert synthesis for the homologation of carboxylic acids.

wolff_rearrangement start α-Diazoketone intermediate Carbene Intermediate start->intermediate Loss of N₂ (Stepwise) product Ketene start->product Loss of N₂ and Rearrangement (Concerted) intermediate->product 1,2-Rearrangement concerted Concerted Pathway huisgen_cycloaddition reactants Diazoalkane (1,3-Dipole) + Alkene/Alkyne (Dipolarophile) transition_state Concerted Transition State reactants->transition_state [4π + 2π] Cycloaddition product Pyrazoline / Pyrazole transition_state->product

References

Spectroscopic Profile of Diazoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of diazoethane (CH₃CHN₂), a versatile reagent in organic synthesis. The document focuses on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering a valuable resource for the characterization and utilization of this compound.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and analysis in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.8 - 4.2Quartet~7.0CH
~1.4 - 1.6Doublet~7.0CH₃

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~50 - 60CH
~10 - 15CH₃
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a strong absorption band in the region of 2050-2150 cm⁻¹, which is indicative of the N≡N stretching vibration of the diazo group. Other significant absorption bands are listed below.

Frequency (cm⁻¹)IntensityAssignment
~2900 - 3000MediumC-H stretch (sp³)
~2050 - 2150StrongN≡N stretch
~1450MediumC-H bend (CH₃)
~1370MediumC-H bend (CH₃)

Experimental Protocols

Synthesis of this compound from N-ethyl-N-nitrosourea

A common laboratory-scale synthesis of this compound involves the base-catalyzed decomposition of N-ethyl-N-nitrosourea.

Materials:

  • N-ethyl-N-nitrosourea

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (or other suitable solvent)

  • Ice bath

Procedure:

  • A solution of potassium hydroxide in water is prepared and cooled in an ice bath.

  • A solution of N-ethyl-N-nitrosourea in diethyl ether is added dropwise to the cold KOH solution with vigorous stirring.

  • The characteristic yellow color of this compound will develop in the organic layer.

  • The ethereal solution of this compound is then carefully decanted or distilled for immediate use. Caution: Diazoalkanes are toxic and potentially explosive. All operations should be carried out in a well-ventilated fume hood behind a safety shield. Use of ground-glass joints should be avoided.

NMR Sample Preparation

Procedure:

  • A dilute solution of freshly prepared this compound in a deuterated solvent (e.g., CDCl₃) is prepared at low temperature to minimize decomposition.

  • The solution is transferred to an NMR tube.

  • The NMR spectrum is acquired promptly.

IR Spectrum Acquisition

Procedure:

  • A gas-phase IR spectrum can be obtained by introducing a low pressure of this compound gas into a gas cell.

  • Alternatively, a solution-phase spectrum can be acquired by placing a dilute solution of this compound in a suitable solvent (e.g., diethyl ether) between two salt plates (e.g., NaCl or KBr).

Reaction Pathways and Mechanisms

This compound is a valuable reagent in various organic transformations, including cycloaddition reactions and reactions with carbonyl compounds.

1,3-Dipolar Cycloaddition of this compound

This compound can participate as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes, to form pyrazoline derivatives. This reaction is a powerful tool for the synthesis of five-membered heterocyclic compounds.

G 1,3-Dipolar Cycloaddition of this compound cluster_reactants Reactants cluster_product Product This compound CH₃-CH=N⁺=N⁻ Transition_State Concerted Transition State This compound->Transition_State 1,3-Dipole Alkene R-CH=CH-R' Alkene->Transition_State Dipolarophile Pyrazoline Pyrazoline derivative Transition_State->Pyrazoline Cycloaddition

1,3-Dipolar Cycloaddition Pathway
Reaction of this compound with Ketones (Büchner–Curtius–Schlotterbeck Reaction)

The reaction of this compound with ketones can lead to the formation of homologous ketones (ring expansion in cyclic ketones) or epoxides. The reaction proceeds through a nucleophilic attack of the diazoalkane on the carbonyl carbon.[1]

G Reaction of this compound with a Ketone cluster_start Initial Reaction cluster_intermediates Intermediates cluster_products Products Ketone R-C(=O)-R' Zwitterion Zwitterionic Adduct Ketone->Zwitterion Nucleophilic Attack This compound CH₃-CH=N⁺=N⁻ This compound->Zwitterion Carbocation Carbocation Intermediate Zwitterion->Carbocation -N₂ Homologous_Ketone Homologous Ketone Carbocation->Homologous_Ketone 1,2-Alkyl/Aryl Shift Epoxide Epoxide Carbocation->Epoxide Intramolecular Cyclization

Büchner–Curtius–Schlotterbeck Reaction

References

hazards and toxicity of diazoethane exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hazards and Toxicity of Diazoethane Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a highly toxic, explosive, and carcinogenic compound. All work with this compound must be conducted by trained personnel in a properly equipped laboratory with appropriate engineering controls and personal protective equipment. This document is intended for informational purposes only and does not constitute a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols.

Executive Summary

This compound (CH₃CHN₂), a yellow gas at room temperature, is a potent ethylating agent with significant utility in organic synthesis. However, its high reactivity is matched by its extreme toxicity and explosive nature, presenting substantial hazards to laboratory personnel. This guide provides a comprehensive overview of the known hazards and toxicological profile of this compound, with a primary focus on its mechanism of action as a DNA alkylating agent. Due to the limited availability of specific toxicological data for this compound, this guide leverages data from its close structural analog, diazomethane (B1218177), as a primary surrogate. The information presented herein is intended to inform risk assessments, guide safe handling practices, and provide a foundational understanding of the cellular and molecular basis of this compound's toxicity for researchers and drug development professionals.

Physical and Chemical Properties and Hazards

This compound is a highly reactive and unstable gas that is not commercially available and must be generated in situ for immediate use. Its hazardous nature is a direct consequence of its chemical structure and propensity to act as a potent ethylating agent.

Key Hazards:

  • Explosive: this compound can decompose explosively upon exposure to heat, shock, rough surfaces (including ground glass joints), and strong light.[1][2]

  • Highly Toxic: It is acutely toxic by inhalation, skin, and eye contact.[1][2]

  • Carcinogenic: As an alkylating agent, this compound is expected to be carcinogenic.[2]

Toxicology

The toxicity of this compound is primarily attributed to its ability to non-specifically ethylate biological macromolecules, most critically, DNA. This leads to DNA damage, induction of mutations, and disruption of normal cellular processes, ultimately resulting in cytotoxicity and carcinogenicity.

Acute Toxicity

Symptoms of acute exposure to diazoalkanes like this compound can be severe and may have a delayed onset.[1][2]

  • Inhalation: Inhalation is the primary route of occupational exposure. Symptoms include severe irritation of the respiratory tract, cough, chest pain, shortness of breath, and in severe cases, pulmonary edema, which can be fatal.[1][2]

  • Dermal and Ocular Exposure: Contact with skin and eyes can cause severe irritation and burns.[1]

Chronic Toxicity and Carcinogenicity

Chronic exposure to low levels of diazoalkanes can lead to sensitization, resulting in asthma-like symptoms.[1] As potent alkylating agents, both this compound and its analog diazomethane are considered to be carcinogenic.[2] The International Agency for Research on Cancer (IARC) has classified diazomethane as Group 3, "not classifiable as to its carcinogenicity to humans," due to limited human data, but there is sufficient evidence of carcinogenicity in animal studies.[3]

Quantitative Toxicity Data

ParameterValueSpeciesRouteReference
LC₅₀ 175 ppm (10 min)CatInhalation[1][2]
OSHA PEL 0.2 ppm (0.4 mg/m³)HumanInhalation[4]
NIOSH REL 0.2 ppm (0.4 mg/m³)HumanInhalation[4]
ACGIH TLV 0.2 ppm (0.4 mg/m³)HumanInhalation[4]
IDLH 2 ppmHumanInhalation[5]

Abbreviations: LC₅₀ (Lethal Concentration 50%), OSHA PEL (Occupational Safety and Health Administration Permissible Exposure Limit), NIOSH REL (National Institute for Occupational Safety and Health Recommended Exposure Limit), ACGIH TLV (American Conference of Governmental Industrial Hygienists Threshold Limit Value), IDLH (Immediately Dangerous to Life or Health).

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of this compound's toxicity is its action as an ethylating agent, leading to the covalent modification of DNA and the formation of DNA adducts. This damage triggers a complex cellular response involving multiple DNA repair and cell signaling pathways.

Mechanism_of_Toxicity This compound Exposure This compound Exposure Cellular Uptake Cellular Uptake This compound Exposure->Cellular Uptake DNA Ethylation DNA Ethylation Cellular Uptake->DNA Ethylation DNA Adduct Formation DNA Adduct Formation DNA Ethylation->DNA Adduct Formation DNA Damage Response DNA Damage Response DNA Adduct Formation->DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest DNA Repair Pathways DNA Repair Pathways DNA Damage Response->DNA Repair Pathways Apoptosis Apoptosis DNA Damage Response->Apoptosis Overwhelming Damage Cell Cycle Arrest->Apoptosis Severe Damage Successful Repair Successful Repair DNA Repair Pathways->Successful Repair Error-free Mutations Mutations DNA Repair Pathways->Mutations Error-prone Cell Survival Cell Survival Successful Repair->Cell Survival Carcinogenesis Carcinogenesis Mutations->Carcinogenesis Cell Death Cell Death Apoptosis->Cell Death

Figure 1: Overview of this compound's Mechanism of Toxicity
DNA Damage and Repair Pathways

Upon ethylation of DNA by this compound, several types of DNA adducts are formed, with O⁶-ethylguanine being a major mutagenic lesion.[6][7] The cell employs several DNA repair pathways to counteract this damage.

BER is the primary pathway for repairing small, non-helix-distorting base lesions, such as those caused by alkylation.[8][9][10]

Base_Excision_Repair Ethylated Base Ethylated Base DNA Glycosylase DNA Glycosylase Ethylated Base->DNA Glycosylase Recognition & Excision AP Site AP Site DNA Glycosylase->AP Site APE1 APE1 AP Site->APE1 Incision Nick in DNA Nick in DNA APE1->Nick in DNA DNA Polymerase DNA Polymerase Nick in DNA->DNA Polymerase Gap Filling DNA Ligase DNA Ligase DNA Polymerase->DNA Ligase Sealing Repaired DNA Repaired DNA DNA Ligase->Repaired DNA

Figure 2: Base Excision Repair (BER) Pathway

If ethylated bases are not repaired before DNA replication, they can cause mispairing (e.g., O⁶-ethylguanine pairing with thymine (B56734) instead of cytosine). The MMR system recognizes these mismatches.[1][11][12][13][14]

Mismatch_Repair EtG:T Mismatch EtG:T Mismatch MutSα/β MutSα/β EtG:T Mismatch->MutSα/β Recognition MutLα MutLα MutSα/β->MutLα Recruitment Exonuclease I Exonuclease I MutLα->Exonuclease I Excision DNA Polymerase δ DNA Polymerase δ Exonuclease I->DNA Polymerase δ Resynthesis DNA Ligase I DNA Ligase I DNA Polymerase δ->DNA Ligase I Ligation Repaired DNA Repaired DNA DNA Ligase I->Repaired DNA

Figure 3: Mismatch Repair (MMR) Pathway

If the DNA damage is extensive or if repair processes are overwhelmed, DNA replication forks can collapse, leading to highly cytotoxic double-strand breaks (DSBs).[2][15] These are primarily repaired by Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ).

DSB_Repair cluster_HR Homologous Recombination (Error-Free) cluster_NHEJ Non-Homologous End Joining (Error-Prone) DSB DSB MRN Complex MRN Complex DSB->MRN Complex Ku70/80 Ku70/80 DSB->Ku70/80 Resection Resection MRN Complex->Resection RAD51 RAD51 Resection->RAD51 Strand Invasion Strand Invasion RAD51->Strand Invasion DNA Synthesis DNA Synthesis Strand Invasion->DNA Synthesis Resolution Resolution DNA Synthesis->Resolution Resolution->Repaired DNA_HR DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs Artemis Artemis DNA-PKcs->Artemis Ligation (LigIV/XRCC4) Ligation (LigIV/XRCC4) Artemis->Ligation (LigIV/XRCC4) Ligation (LigIV/XRCC4)->Repaired DNA_NHEJ

Figure 4: Double-Strand Break (DSB) Repair Pathways

Experimental Protocols

The following are generalized protocols for assessing the toxicity of this compound, adapted from standard OECD and EPA guidelines. These protocols must be modified to incorporate stringent safety measures for handling a volatile, explosive, and highly toxic gas. All manipulations should be performed in a certified chemical fume hood behind a blast shield.

Acute Inhalation Toxicity (LC₅₀ Determination)

This protocol is based on OECD Test Guideline 403.[16][17][18][19]

Acute_Inhalation_Toxicity_Workflow Acclimatize Animals Acclimatize Animals Randomize into Groups Randomize into Groups Acclimatize Animals->Randomize into Groups Expose to this compound Expose to this compound Randomize into Groups->Expose to this compound Observation Period (14 days) Observation Period (14 days) Expose to this compound->Observation Period (14 days) Record Mortality & Clinical Signs Record Mortality & Clinical Signs Observation Period (14 days)->Record Mortality & Clinical Signs Gross Necropsy Gross Necropsy Record Mortality & Clinical Signs->Gross Necropsy Calculate LC50 Calculate LC50 Gross Necropsy->Calculate LC50

Figure 5: Workflow for Acute Inhalation Toxicity Testing
  • Test System: Young adult rats (e.g., Sprague-Dawley), both male and female.

  • Exposure: Whole-body or nose-only inhalation exposure for a fixed duration (typically 4 hours).

  • Dose Levels: A range of concentrations of this compound gas, plus a control group exposed to air only.

  • Generation of Test Atmosphere: this compound is generated in situ and diluted with a carrier gas (e.g., nitrogen) to the desired concentration. The concentration in the exposure chamber must be continuously monitored.

  • Observations: Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days. Body weight is measured before exposure and at regular intervals.

  • Endpoint: Mortality is the primary endpoint. The LC₅₀ is calculated using appropriate statistical methods.

  • Pathology: A gross necropsy is performed on all animals.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This protocol is adapted for volatile substances.[3][20][21][22][23]

Ames_Test_Workflow Prepare Bacterial Strains Prepare Bacterial Strains Mix with S9/Buffer Mix with S9/Buffer Prepare Bacterial Strains->Mix with S9/Buffer Add to Top Agar (B569324) Add to Top Agar Mix with S9/Buffer->Add to Top Agar Pour onto Minimal Agar Plates Pour onto Minimal Agar Plates Add to Top Agar->Pour onto Minimal Agar Plates Expose to this compound Vapor Expose to this compound Vapor Pour onto Minimal Agar Plates->Expose to this compound Vapor Incubate (48-72h) Incubate (48-72h) Expose to this compound Vapor->Incubate (48-72h) Count Revertant Colonies Count Revertant Colonies Incubate (48-72h)->Count Revertant Colonies Assess Mutagenicity Assess Mutagenicity Count Revertant Colonies->Assess Mutagenicity

Figure 6: Workflow for the Ames Test with a Volatile Substance
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: Plates are exposed to various concentrations of this compound gas in a sealed desiccator or other gas-tight chamber for a defined period.

  • Procedure: a. Bacterial strains are mixed with molten top agar (with or without S9 mix). b. The mixture is poured onto minimal glucose agar plates. c. Once solidified, the plates are placed in a sealed chamber containing the desired concentration of this compound vapor. d. After exposure, the plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing cytotoxicity in mammalian cells.[24][25][26]

  • Test System: A relevant mammalian cell line (e.g., human lung fibroblasts like IMR-90 or bronchial epithelial cells like BEAS-2B).

  • Exposure: Cells are cultured on microporous membranes to allow for exposure to this compound gas at the air-liquid interface, mimicking inhalation exposure.

  • Procedure: a. Cells are seeded onto the membranes and cultured until confluent. b. The culture medium is removed from the apical side, and the cells are exposed to various concentrations of this compound in a sealed chamber for a defined period (e.g., 1-4 hours). c. After exposure, the cells are returned to a normal culture environment.

  • Endpoint: Cell viability is assessed at a set time point (e.g., 24 hours) post-exposure using a suitable assay, such as the MTT or neutral red uptake assay.

  • Data Analysis: A dose-response curve is generated to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

Conclusion

This compound is a hazardous substance that poses significant risks of acute toxicity, long-term carcinogenicity, and explosion. Its toxic effects are primarily driven by its ability to ethylate DNA, leading to a cascade of cellular events including DNA damage, cell cycle arrest, and apoptosis. A thorough understanding of these hazards and the underlying mechanisms of toxicity is crucial for ensuring the safety of laboratory personnel and for the development of safer alternatives in chemical synthesis. Due to the scarcity of specific toxicological data, a cautious approach, informed by the data available for diazomethane, is warranted when handling this compound.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Diazoethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazoethane (CH₃CHN₂) is a valuable C₂ building block in organic synthesis, enabling a variety of chemical transformations, including ethyl esterification of carboxylic acids, cyclopropanation of olefins, and the synthesis of heterocyclic compounds. However, its high toxicity and explosive nature necessitate careful handling. In situ generation techniques have emerged as a safer alternative to the preparation and storage of this compound solutions, minimizing the risks associated with this hazardous reagent. This document provides detailed application notes and protocols for the in situ generation of this compound from various precursors and its application in key organic transformations.

Introduction

This compound is a reactive intermediate widely used for the introduction of an ethyl group in organic molecules. Its utility is particularly pronounced in the esterification of sensitive carboxylic acids where traditional methods may fail. The hazardous nature of this compound has historically limited its widespread use.[1][2] Modern synthetic strategies, particularly those employed in the pharmaceutical industry, prioritize safety and efficiency. In situ generation, where this compound is produced and consumed in the same reaction vessel, directly addresses these safety concerns by avoiding the accumulation of dangerous concentrations of the reagent.[3][4] This approach not only enhances safety but also often improves reaction efficiency and selectivity.

This document outlines protocols for the in situ generation of this compound from two common classes of precursors: N-ethyl-N-nitroso compounds and N-ethyl-N-arylsulfonylhydrazones. It further provides detailed procedures for its application in ethyl esterification and cyclopropanation reactions, along with quantitative data to guide methodology selection.

Comparison of In Situ this compound Generation Methods

The choice of precursor for the in situ generation of this compound depends on several factors, including the scale of the reaction, the sensitivity of the substrate to the reaction conditions (e.g., basicity), and safety considerations. N-ethyl-N-nitroso compounds are traditional precursors, while N-ethyl-N-arylsulfonylhydrazones represent a more recent and generally safer alternative.

Precursor ClassTypical PrecursorGenerating ReagentTypical ReactionSubstrate Scope (Example)Reported Yield (%)Reference
N-ethyl-N-nitroso Compounds N-ethyl-N-nitrosourea (ENU)Base (e.g., KOH)Ethyl EsterificationBenzoic AcidHigh (Qualitative)[2]
N-ethyl-N'-nitro-N-nitrosoguanidineBase (e.g., KOH)Ethyl EsterificationGeneral Carboxylic AcidsNot Specified
N-ethyl-N-nitroso-p-toluenesulfonamideBase (e.g., KOH)CyclopropanationStyrene (B11656)Moderate to High[2]
N-ethyl-N-arylsulfonylhydrazones Acetaldehyde (B116499) tosylhydrazoneBase (e.g., Cs₂CO₃)CyclopropanationStyrene46-91%[5]
Acetaldehyde nosylhydrazoneBase (e.g., K₃PO₄)CyclopropanationVarious OlefinsGood to Excellent

Experimental Protocols

Safety Precautions: All manipulations involving this compound precursors and the in situ generation of this compound must be conducted in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves, must be worn. Glassware with ground glass joints should be avoided or used with extreme caution due to the risk of explosion.

Protocol 1: In Situ Generation of this compound from N-ethyl-N-nitrosourea (ENU) for Ethyl Esterification of Benzoic Acid

This protocol is adapted from established procedures for diazomethane (B1218177) generation.[2]

Materials:

  • N-ethyl-N-nitrosourea (ENU)

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (anhydrous)

  • Benzoic acid

  • Ethanol (B145695) (for quenching)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Two-necked round-bottom flask

  • Dropping funnel

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzoic acid (1.0 eq) in diethyl ether.

  • In a separate beaker, prepare a solution of potassium hydroxide (3.0 eq) in a mixture of water and ethanol (e.g., 1:2 v/v). Cool this solution in an ice bath.

  • Carefully add the cold KOH solution to the dropping funnel.

  • While vigorously stirring the benzoic acid solution at 0 °C (ice bath), slowly add the KOH solution dropwise.

  • In a separate, dry flask, prepare a solution of N-ethyl-N-nitrosourea (1.5 eq) in diethyl ether.

  • Slowly add the ENU solution to the reaction mixture at 0 °C. A yellow color, characteristic of this compound, should develop. The this compound will react in situ with the benzoic acid.

  • Continue stirring at 0 °C for 1-2 hours or until the yellow color fades, indicating the consumption of this compound.

  • To quench any unreacted this compound, slowly add a small amount of acetic acid until the yellow color disappears completely and gas evolution ceases.

  • Proceed with a standard aqueous workup to isolate the ethyl benzoate (B1203000) product.

Protocol 2: In Situ Generation of this compound from Acetaldehyde Tosylhydrazone for the Cyclopropanation of Styrene

This protocol utilizes a safer precursor for this compound generation.[5]

Materials:

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add acetaldehyde tosylhydrazone (1.5 eq), styrene (1.0 eq), cesium carbonate (2.0 eq), and [Co(TPP)] (5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add methanol as the solvent.

  • Stir the reaction mixture at room temperature. The this compound is generated in situ and reacts with the styrene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of acetic acid.

  • Perform a standard workup and purify the resulting cyclopropane (B1198618) product by column chromatography.

Logical Workflow for In Situ this compound Generation and Reaction

The following diagram illustrates the decision-making process and general workflow for the in situ generation and application of this compound.

in_situ_this compound cluster_precursor Precursor Selection cluster_generation In Situ Generation cluster_reaction Reaction Type cluster_product Product ENU N-ethyl-N-nitrosourea Generation_ENU Base-mediated (e.g., KOH) ENU->Generation_ENU Sulfonylhydrazone Acetaldehyde Tosylhydrazone Generation_Sulfonyl Base-mediated (e.g., Cs2CO3) Sulfonylhydrazone->Generation_Sulfonyl Esterification Esterification Generation_ENU->Esterification Cyclopropanation Cyclopropanation Generation_Sulfonyl->Cyclopropanation EthylEster Ethyl Ester Esterification->EthylEster Cyclopropane Ethyl Cyclopropane Cyclopropanation->Cyclopropane start start->ENU start->Sulfonylhydrazone

Caption: Decision workflow for in situ this compound synthesis.

Reaction Mechanism: Ethyl Esterification of a Carboxylic Acid

The following diagram illustrates the generally accepted mechanism for the esterification of a carboxylic acid with this compound.

esterification_mechanism CarboxylicAcid R-COOH Protonation Proton Transfer CarboxylicAcid->Protonation This compound CH3CHN2 This compound->Protonation Carboxylate R-COO- Protonation->Carboxylate Ethyldiazonium CH3CH2N2+ Protonation->Ethyldiazonium SN2 SN2 Attack Carboxylate->SN2 Ethyldiazonium->SN2 EthylEster R-COOCH2CH3 SN2->EthylEster Nitrogen N2 SN2->Nitrogen

Caption: Mechanism of ethyl esterification with this compound.

Application in Drug Development: Synthesis of β-Lactam Antibiotics

The β-lactam ring is a core structural motif in a wide range of antibiotics, including penicillins and carbapenems. The synthesis of these crucial pharmaceuticals often involves the formation of new carbon-carbon bonds. While direct protocols for the use of in situ generated this compound in the synthesis of marketed β-lactam drugs are not widely published due to the hazardous nature of the reagents, the principles of carbene insertion and cyclopropanation are relevant to the construction of the bicyclic core of these antibiotics. For instance, the intramolecular C-H insertion of a carbene generated from a diazoacetylated precursor is a known strategy for forming the β-lactam ring.[1] Adapting this methodology to use in situ generated this compound could, in principle, lead to the synthesis of ethyl-substituted β-lactam precursors.

Conclusion

The in situ generation of this compound offers a significantly safer and more practical approach to utilizing this versatile reagent in organic synthesis. By avoiding the isolation and storage of the explosive and toxic this compound, researchers can harness its synthetic utility for a range of transformations, including esterifications and cyclopropanations. The choice of precursor and reaction conditions can be tailored to the specific substrate and desired transformation, making in situ this compound generation a valuable tool for both academic research and industrial drug development. The adoption of continuous flow technologies for these processes is a promising avenue for further enhancing safety and scalability.

References

Application Notes and Protocols for Ethyl Esterification of Carboxylic Acids using Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esterification is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, natural products, and materials. The use of diazoalkanes, particularly diazomethane, for the methylation of carboxylic acids is a well-known method prized for its mild reaction conditions and high yields. This application note provides a detailed protocol for the ethyl esterification of carboxylic acids utilizing diazoethane (CH₃CHN₂), a homolog of diazomethane. This method is advantageous for substrates that are sensitive to the acidic or basic conditions required by many other esterification techniques. The reaction proceeds rapidly and cleanly at room temperature, typically affording the corresponding ethyl ester in high yield with nitrogen gas as the only byproduct.

Principle

The reaction mechanism involves the protonation of the highly basic this compound by the carboxylic acid to form an ethyl diazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the ethyl group of the diazonium salt in an Sₙ2 reaction. This results in the formation of the ethyl ester and the liberation of dinitrogen gas, which is an excellent leaving group, driving the reaction to completion.[1]

Materials and Equipment

  • Reagents:

    • Carboxylic acid

    • N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) or N-ethyl-N-nitrosourea (ENU) as a this compound precursor

    • Diethyl ether (anhydrous)

    • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), 5 M aqueous solution

    • Acetic acid (glacial) for quenching

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flasks with ground-glass joints (fire-polished)

    • Dropping funnel

    • Condenser

    • Magnetic stirrer and stir bars

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Fume hood

    • Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves (e.g., neoprene or butyl rubber), lab coat.

Experimental Protocols

In-situ Generation of this compound

WARNING: this compound is a toxic, explosive, and potentially carcinogenic gas. All operations involving this compound and its precursors must be conducted in a well-ventilated fume hood behind a blast shield. Use glassware with smooth, fire-polished joints to avoid initiation of explosions.

  • Set up a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath.

  • In the flask, place a solution of the this compound precursor (e.g., N-ethyl-N'-nitro-N-nitrosoguanidine) in anhydrous diethyl ether (e.g., 1.0 g in 10 mL).

  • Slowly add a 5 M aqueous solution of KOH or NaOH from the dropping funnel to the stirred ethereal solution of the precursor. The generation of yellow-colored this compound will be observed.

  • The ethereal solution of this compound should be used immediately and should not be stored.

Ethyl Esterification of Carboxylic Acid
  • In a separate flask, dissolve the carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or a co-solvent like THF if the acid has poor solubility in ether.

  • Cool the carboxylic acid solution in an ice bath.

  • Slowly add the freshly prepared ethereal solution of this compound dropwise to the stirred carboxylic acid solution. The addition is continued until the yellow color of this compound persists, indicating that all the carboxylic acid has been consumed. The disappearance of the yellow color and the cessation of nitrogen gas evolution signify the consumption of the diazoalkane.

  • Allow the reaction mixture to stir at 0 °C for an additional 15-30 minutes after the addition is complete.

  • Quenching: Carefully add a few drops of glacial acetic acid to quench any excess this compound. The yellow color will disappear, and gas evolution will cease.[2]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and the quenching acetic acid) and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl ester.

  • Purification: The crude ester can be purified by distillation or column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table provides illustrative data for the ethyl esterification of various carboxylic acids using this compound. Note: This data is hypothetical and intended for illustrative purposes only, due to the limited availability of specific experimental data for this compound reactions in the literature. Actual results may vary and require optimization.

Carboxylic AcidStoichiometry (Acid:this compound precursor)SolventReaction Time (h)Yield (%)
Benzoic Acid1 : 1.2Diethyl Ether0.5 - 1>95
Phenylacetic Acid1 : 1.2Diethyl Ether0.5 - 1>95
Stearic Acid1 : 1.3Diethyl Ether/THF1 - 290-95
(S)-Ibuprofen1 : 1.2Diethyl Ether0.5 - 1>95

Safety Precautions

  • Extreme Toxicity: this compound is a potent poison and a suspected carcinogen. Inhalation can cause severe irritation of the respiratory tract and may be fatal.[4]

  • Explosion Hazard: this compound and its solutions can explode upon heating, exposure to sunlight, or contact with rough surfaces (e.g., ground-glass joints).[4] Use of a blast shield is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[4]

  • Ventilation: All work with this compound must be performed in a certified chemical fume hood.

  • Quenching: Always quench excess this compound with a weak acid like acetic acid before work-up and disposal.

  • Disposal: All waste containing this compound or its precursors must be treated as hazardous waste and disposed of according to institutional guidelines.

Visualization

experimental_workflow cluster_prep This compound Generation (in situ) cluster_reaction Esterification Reaction cluster_workup Work-up and Purification precursor N-ethyl-N'-nitro- N-nitrosoguanidine in Diethyl Ether generation Generation of This compound (Yellow Solution) precursor->generation Slow addition at 0 °C base Aqueous KOH/NaOH base->generation reaction Reaction Mixture (Ester Formation & N₂ Evolution) generation->reaction Dropwise addition until yellow color persists carboxylic_acid Carboxylic Acid in Diethyl Ether carboxylic_acid->reaction quench Quench with Acetic Acid reaction->quench extraction Aqueous Wash (NaHCO₃, Brine) quench->extraction drying Dry with MgSO₄ extraction->drying evaporation Solvent Removal drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product Pure Ethyl Ester purification->product

Caption: Experimental workflow for the ethyl esterification of carboxylic acids.

References

Application of Diazoethane in Arndt-Eistert Homologation for Chain Extension: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arndt-Eistert homologation is a powerful and widely utilized method in organic synthesis for the one-carbon chain extension of carboxylic acids. While traditionally employing diazomethane (B1218177), the use of its homolog, diazoethane, offers a pathway to introduce an ethylidene unit, thereby providing access to α-methyl-substituted homologated products. This document provides detailed application notes and protocols for the use of this compound in the Arndt-Eistert reaction, with a focus on its practical application in research and drug development. Safety considerations, preparation of this compound, and a survey of its applications are also discussed.

Introduction

The Arndt-Eistert reaction is a three-step sequence that converts a carboxylic acid to its next higher homolog.[1][2] The process involves the activation of a carboxylic acid, typically to an acid chloride, followed by the reaction with a diazoalkane to form an α-diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone, which expels dinitrogen gas to form a ketene (B1206846) intermediate.[3][4] This highly reactive ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively.[1]

While diazomethane is the most common reagent for this transformation, leading to a methylene (B1212753) (-CH2-) insertion, the use of this compound introduces a -CH(CH3)- group. This modification is particularly valuable in medicinal chemistry and drug development, where the introduction of a methyl group at the α-position of a bioactive molecule can significantly impact its pharmacological properties, including metabolic stability, potency, and selectivity.

Key Applications in Research and Drug Development

The homologation of carboxylic acids using this compound is a valuable tool for:

  • Lead Optimization: Introducing an α-methyl group can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of α-methylated analogs of bioactive compounds allows for the systematic exploration of the impact of steric hindrance and chirality at a specific position.

  • Synthesis of Chiral Building Blocks: When a chiral carboxylic acid is used as the starting material, the Arndt-Eistert reaction with this compound can proceed with retention of stereochemistry, providing access to valuable chiral α-methylated building blocks.

  • Natural Product Synthesis: The homologation strategy can be employed in the total synthesis of complex natural products containing α-methyl carboxylic acid motifs.

Experimental Protocols

I. Preparation of this compound (Illustrative Laboratory Scale)

Warning: this compound is a toxic and potentially explosive gas. All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Use appropriate personal protective equipment (PPE), including safety goggles, face shield, and heavy-duty gloves. Avoid ground-glass joints and any sharp or rough surfaces that could initiate detonation.

This protocol is based on the nitrosation of N-ethyl-N-nitrosourea.

Materials:

  • N-ethyl-N-nitrosourea

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (Et2O), anhydrous

  • Ice-salt bath

  • Specialized diazomethane generation glassware (fire-polished joints)

Procedure:

  • Set up the diazoalkane generation apparatus in a fume hood. The setup typically consists of a reaction flask, a dropping funnel, and a condenser leading to a receiving flask cooled in an ice-salt bath.

  • In the reaction flask, prepare a 40% aqueous solution of potassium hydroxide.

  • Cool the KOH solution in an ice-salt bath.

  • Dissolve N-ethyl-N-nitrosourea in anhydrous diethyl ether.

  • Slowly add the N-ethyl-N-nitrosourea solution from the dropping funnel to the cold KOH solution with gentle stirring.

  • A yellow gas, this compound, will co-distill with the ether. Collect the yellow ethereal solution of this compound in the cooled receiving flask.

  • The concentration of the this compound solution can be determined by titration with a known amount of a carboxylic acid (e.g., benzoic acid) until the yellow color disappears.

II. General Protocol for Arndt-Eistert Homologation with this compound

This protocol describes the conversion of a generic carboxylic acid to its homologous acid.

Step 1: Acid Chloride Formation

  • To a solution of the carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane (B109758) or benzene) at 0 °C, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 2: α-Diazoketone Formation

  • Dissolve the crude acid chloride in a minimal amount of anhydrous diethyl ether.

  • At 0 °C, slowly add the ethereal solution of this compound (2.0 eq) to the acid chloride solution with stirring. The reaction is often accompanied by the evolution of nitrogen gas (from the reaction of the second equivalent of this compound with the generated HCl).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the acid chloride and appearance of the characteristic diazoketone peak around 2100 cm⁻¹).

  • Carefully quench any excess this compound by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-diazoketone. This intermediate may be purified by chromatography if necessary, but is often used directly in the next step.

Step 3: Wolff Rearrangement and Homologation

  • Dissolve the crude α-diazoketone in a suitable solvent (e.g., dioxane, THF, or an alcohol for direct ester formation).

  • Add a catalyst, typically silver(I) oxide (Ag₂O) or silver benzoate (B1203000) (0.1-0.2 eq).

  • Add the nucleophile (e.g., water for the acid, an alcohol for an ester, or an amine for an amide).

  • Heat the reaction mixture (typically 50-80 °C) or irradiate with a UV lamp until the evolution of nitrogen ceases and the diazoketone is consumed (monitored by TLC or IR).

  • Cool the reaction mixture and filter to remove the silver catalyst.

  • Acidify the filtrate (if forming the acid) and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography, distillation, or recrystallization.

Data Presentation

Starting Carboxylic AcidDiazoalkaneProductCatalystNucleophileYield (%)Reference
Propionic AnhydrideThis compound1-Diazo-1-n-methyl butanone--Not Reported[Fictionalized Data]
Phenylacetic AcidThis compound3-Phenyl-2-butanoneAg₂OH₂O75[Fictionalized Data]
Boc-L-AlanineThis compoundBoc-L-α-Aminobutyric AcidAg-benzoateH₂O68[Fictionalized Data]
Benzoic AcidThis compound2-Phenylpropanoic AcidhvH₂O82[Fictionalized Data]

(Note: The data in this table is illustrative and based on typical yields for Arndt-Eistert reactions. Specific experimental data for this compound is limited in the public domain.)

Mandatory Visualizations

Reaction Mechanism

Arndt_Eistert_this compound CarboxylicAcid R-COOH Carboxylic Acid SOCl2 SOCl2 or (COCl)2 CarboxylicAcid->SOCl2 AcidChloride R-COCl Acid Chloride Diazoketone R-CO-CHN-CH3 α-Diazoketone AcidChloride->Diazoketone Step 2 This compound CH3CHN2 This compound This compound->Diazoketone Wolff Wolff Rearrangement (Ag+, hν, or Δ) Diazoketone->Wolff Ketene R-CH(CH3)-C=O Ketene Product R-CH(CH3)-CO-Nu Homologated Product Ketene->Product Step 3 Nucleophile Nu-H (H2O, ROH, R2NH) Nucleophile->Product SOCl2->AcidChloride Step 1 Wolff->Ketene -N2 Experimental_Workflow cluster_prep This compound Preparation cluster_homologation Homologation Prep_Start N-ethyl-N-nitrosourea Prep_React React with KOH Prep_Start->Prep_React Prep_Distill Co-distill with Ether Prep_React->Prep_Distill Prep_Product Ethereal this compound Solution Prep_Distill->Prep_Product Diazoketone_Formation React with this compound Prep_Product->Diazoketone_Formation Start_Acid Carboxylic Acid Acid_Chloride Form Acid Chloride Start_Acid->Acid_Chloride Acid_Chloride->Diazoketone_Formation Wolff_Rearrangement Wolff Rearrangement Diazoketone_Formation->Wolff_Rearrangement Workup Workup and Purification Wolff_Rearrangement->Workup Final_Product Homologated Product Workup->Final_Product

References

Application Notes and Protocols: Metal-Catalyzed Cyclopropanation of Olefins with Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the metal-catalyzed cyclopropanation of olefins using diazoethane, a powerful method for the synthesis of cyclopropane (B1198618) rings, which are key structural motifs in many pharmaceuticals and biologically active compounds. This document details reaction mechanisms, catalyst selection, and step-by-step experimental procedures.

Introduction

Metal-catalyzed cyclopropanation is a fundamental transformation in organic synthesis, enabling the construction of a three-membered ring from an olefin and a carbene source.[1] Diazo compounds, such as ethyl diazoacetate (EDA), serve as convenient precursors to the reactive metal-carbene intermediates.[2] The reaction is catalyzed by a variety of transition metals, with rhodium and copper complexes being the most widely used.[1][3] Chiral catalysts have been developed to achieve high levels of enantioselectivity, making this a valuable tool in asymmetric synthesis.[1][4]

Reaction Mechanism and Catalyst Selection

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the reaction of the diazo compound with the metal catalyst to form a metal-carbene intermediate, with the concurrent loss of nitrogen gas.[1][3] This electrophilic carbene then reacts with the olefin in a concerted fashion to yield the cyclopropane product and regenerate the catalyst.[1]

Reaction_Mechanism cluster_catalyst Catalyst Activation cluster_cyclopropanation Cyclopropanation Catalyst Catalyst Metal_Carbene [M]=CHR Catalyst->Metal_Carbene + R-CHN2 Diazo_Compound R-CHN2 N2 N2 Metal_Carbene->N2 - N2 Cyclopropane Cyclopropane Metal_Carbene->Cyclopropane + Olefin Olefin C=C Cyclopropane->Catalyst Regenerated Catalyst

Caption: Generalized reaction mechanism for metal-catalyzed cyclopropanation.

The choice of metal catalyst and ligands is crucial for controlling the yield, diastereoselectivity, and enantioselectivity of the reaction. Rhodium catalysts, particularly dirhodium(II) carboxylates and prolinates, are often highly effective and can provide excellent stereocontrol.[4][5] Copper catalysts, while generally less expensive, can also offer good to excellent yields and selectivities with appropriate chiral ligands.[3]

Quantitative Data Summary

The following tables summarize representative data for the metal-catalyzed cyclopropanation of various olefins with ethyl diazoacetate (EDA), highlighting the performance of different catalytic systems.

Table 1: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Catalyst (mol%)SolventTemp (°C)Yield (%)dr (trans:cis)ee (trans) (%)ee (cis) (%)
Rh₂(OAc)₄ (1)CH₂Cl₂259575:25--
Rh₂(S-DOSP)₄ (0.5)CH₂Cl₂259285:159896
Rh₂(S-PTAD)₄ (1)Pentanereflux71>97:384-
Rh₂(R-BNP)₄ (1)CH₂Cl₂258880:209085

Table 2: Copper-Catalyzed Cyclopropanation of Olefins with Ethyl Diazoacetate

Catalyst (mol%)OlefinSolventTemp (°C)Yield (%)dr (trans:cis)ee (%)
Cu(acac)₂ (5)StyreneToluene808570:30-
Cu(OTf)₂/Bis(oxazoline) (5)StyreneCH₂Cl₂09090:1095
Cu(I)/Semicorrin (1)1-OcteneCHCl₃2578-88

Experimental Protocols

Protocol 1: Preparation of Ethyl Diazoacetate (EDA)

This protocol is adapted from established literature procedures.[6][7][8]

Materials:

Procedure:

  • In a flask, dissolve glycine ethyl ester hydrochloride (1.0 mol) and sodium acetate (a small amount) in water (150 mL). Cool the solution to 2°C in an ice-salt bath.

  • Separately, prepare a cold solution of sodium nitrite (1.15 mol) in water (100 mL).

  • Add the cold sodium nitrite solution to the glycine ethyl ester hydrochloride solution with stirring, maintaining the temperature below 2°C.

  • To the cold reaction mixture, add cold, ethanol-free diethyl ether (80 mL) followed by the dropwise addition of cold 10% sulfuric acid (3 mL) over 5 minutes.

  • After stirring for 5 minutes, transfer the mixture to a separatory funnel and quickly separate the ether layer.[7] The aqueous layer should be kept cold.

  • Immediately wash the ether layer with 10% sodium carbonate solution (50 mL) and then dry over anhydrous sodium sulfate.

  • Repeat the extraction of the aqueous layer with fresh portions of cold diethyl ether, adding a few drops of 10% sulfuric acid each time, until the ether layer is no longer significantly colored.

  • Combine all the dried ether extracts.

  • Carefully remove the diethyl ether by distillation under reduced pressure. Caution: Do not heat the distillation flask excessively, as ethyl diazoacetate can be explosive.

  • The resulting yellow oil is crude ethyl diazoacetate and can be used in subsequent reactions.

EDA_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup A Dissolve Glycine Ethyl Ester HCl and NaOAc in H₂O B Cool to 2°C A->B C Add cold NaNO₂ solution B->C D Add Et₂O and then H₂SO₄ (10%) C->D E Separate Ether Layer D->E F Wash with Na₂CO₃ solution E->F G Dry over Na₂SO₄ F->G H Repeat Extraction G->H from aqueous layer I Combine Ether Layers G->I H->I J Remove Solvent (Reduced Pressure) I->J Product (EDA) Product (EDA) J->Product (EDA)

Caption: Workflow for the synthesis of ethyl diazoacetate (EDA).

Protocol 2: General Protocol for Metal-Catalyzed Cyclopropanation of an Olefin

This is a representative protocol and may require optimization for specific substrates and catalysts.

Materials:

  • Metal catalyst (e.g., Rh₂(OAc)₄ or a chiral copper complex)

  • Olefin (e.g., styrene)

  • Ethyl diazoacetate (EDA) solution in a suitable solvent

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe pump

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the metal catalyst (0.1 - 5 mol%).

  • Add the anhydrous solvent, followed by the olefin (1.0 eq).

  • Stir the mixture at the desired temperature (e.g., 25°C).

  • Dissolve the ethyl diazoacetate (1.2 eq) in the anhydrous solvent.

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 2-4 hours. Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • After the addition is complete, continue to stir the reaction for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Quench the reaction by exposing it to air.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the cyclopropane product.

Cyclopropanation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Catalyst to Flask B Add Solvent and Olefin A->B C Establish Inert Atmosphere B->C E Slow Addition of EDA (Syringe Pump) C->E D Prepare EDA Solution D->E F Stir and Monitor Reaction E->F G Quench Reaction F->G H Concentrate G->H I Column Chromatography H->I Purified Cyclopropane Purified Cyclopropane I->Purified Cyclopropane

Caption: General experimental workflow for metal-catalyzed cyclopropanation.

References

Application Notes and Protocols for Continuous Flow Synthesis of Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazoethane is a valuable reagent in organic synthesis, utilized for ethylation reactions, cyclopropanations, and homologations. However, its high toxicity and explosive nature present significant safety challenges for batch synthesis. Continuous flow chemistry offers a safer and more efficient alternative by generating and consuming hazardous intermediates in situ, thereby minimizing their accumulation. This document provides detailed application notes and protocols for the setup and operation of a continuous flow system for the synthesis of this compound, primarily based on the well-established methods for its lower homolog, diazomethane (B1218177). The protocols focus on the use of a tube-in-tube reactor with a gas-permeable membrane, which allows for the safe separation and immediate use of the generated this compound.

Introduction to Continuous Flow Synthesis of Diazoalkanes

Diazoalkanes are potent and versatile C1 and C2 building blocks in organic chemistry.[1] Their utility is often overshadowed by their inherent instability and propensity to explode, especially in concentrated form.[2][3] Continuous flow technology mitigates these risks by maintaining a very small reactor volume and enabling the immediate consumption of the generated hazardous species in a subsequent reaction stream.[1][4] This "on-demand" generation prevents the accumulation of dangerous quantities of diazoalkanes.[3]

The most common precursor for diazomethane in flow systems is N-methyl-N-nitroso-p-toluenesulfonamide (Diazald), which decomposes upon reaction with a base like potassium hydroxide (B78521) (KOH).[5] For this compound synthesis, the analogous precursor is N-ethyl-N-nitroso-p-toluenesulfonamide (ENTS). Another potential precursor is N-ethyl-N-nitrosourea (ENU), which is noted for its use in preparing this compound in laboratory settings.[6]

Experimental Setup: The Tube-in-Tube Reactor

A highly effective setup for the continuous generation of gaseous diazoalkanes is the tube-in-tube reactor.[7][8][9] This system consists of an inner, gas-permeable tube made of a material like Teflon AF-2400, housed within a wider, impermeable outer tube.

  • Inner Tube: The precursor solution (e.g., ENTS in a suitable solvent) and the base solution (e.g., aqueous KOH) are pumped through the inner tube. Here, the reaction generates this compound gas.

  • Gas-Permeable Membrane: The hydrophobic and porous nature of the Teflon AF-2400 membrane allows the gaseous this compound to diffuse out of the aqueous reaction mixture.[9]

  • Outer Tube: A solution of the substrate that will react with the this compound is pumped through the outer tube. The this compound gas that permeates through the membrane dissolves in this solution and reacts immediately.[9]

This setup ensures that the this compound is generated and consumed in a continuous, isolated process, significantly enhancing safety.

Safety Precautions

WARNING: this compound, like diazomethane, is a highly toxic, carcinogenic, and potentially explosive compound. All operations should be conducted in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves, must be worn.[3]

  • Avoid Sharp Edges: Do not use glassware with ground glass joints or scratches, as these can initiate the explosive decomposition of diazoalkanes.[9]

  • Light Sensitivity: Protect the reaction setup from direct sunlight or strong artificial light.[3]

  • Quenching: Any unreacted this compound exiting the reactor must be quenched immediately in a trap containing a non-volatile acid, such as acetic acid.[10]

  • Precursor Safety: N-ethyl-N-nitroso-p-toluenesulfonamide (ENTS) should be handled with care, as related nitroso compounds are thermally sensitive and can be skin irritants and sensitizers.[10]

Experimental Protocols

The following protocols are adapted from well-established procedures for the continuous flow synthesis of diazomethane. Optimization may be required for this compound generation.

Preparation of Reagent Solutions
  • Base Solution (Feed A): Prepare a 0.6 M solution of potassium hydroxide (KOH) in a 1:1 (v/v) mixture of methanol (B129727) and deionized water.

  • Precursor Solution (Feed B): Prepare a 0.3 M solution of N-ethyl-N-nitroso-p-toluenesulfonamide (ENTS) in methanol.

  • Substrate Solution (Feed C): Prepare a solution of the substrate (e.g., a carboxylic acid for ethyl ester formation) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF). The concentration will depend on the specific reaction, but a starting point of 0.15 M can be used.

Reactor Setup and Operation

The following diagram illustrates the workflow for the continuous generation and in-situ consumption of this compound.

Continuous_Flow_Diazoethane_Synthesis cluster_reactor Reactor System cluster_collection Collection & Quench P1 Pump 1 (Feed A + B) M T-Mixer P1->M 200 µL/min each P2 Pump 2 (Feed C) R Tube-in-Tube Reactor (Teflon AF-2400 inner tube) P2->R 200 µL/min A Feed A: 0.6 M KOH in MeOH/H2O A->P1 B Feed B: 0.3 M ENTS in MeOH B->P1 C Feed C: Substrate in Anhydrous Solvent C->P2 200 µL/min M->R Inner Tube P Product Collection R->P Outer Tube (Product Stream) W Waste Quench (Acetic Acid) R->W Inner Tube (Waste Stream)

Caption: Workflow for continuous this compound synthesis.

General Procedure
  • Set up the continuous flow system as depicted in the workflow diagram within a fume hood and behind a safety shield.

  • Use two syringe pumps. Pump 1 will deliver the base (Feed A) and precursor (Feed B) solutions, while Pump 2 will deliver the substrate solution (Feed C).

  • Connect the outlets for Feed A and Feed B to a T-mixer.

  • The output of the T-mixer is directed into the inner tube of the tube-in-tube reactor.

  • The outlet of the inner tube should be directed to a waste container with a quenching solution (e.g., acetic acid).

  • The substrate solution (Feed C) is pumped through the outer tube of the reactor. The outlet of the outer tube is directed to a product collection flask, which should also contain a small amount of acetic acid to quench any unreacted this compound.

  • Set the flow rates for all three feeds. A typical starting point is 200 µL/min for each feed.

  • Begin by pumping the solvents (without reagents) to ensure the system is running smoothly and without leaks.

  • Once the system is stable, switch to the reagent solutions.

  • Allow the system to run for a sufficient residence time to achieve a steady state before collecting the product.

  • After the desired amount of product is collected, switch back to pumping only the solvents to flush the reactor system thoroughly.

Quantitative Data

The following table summarizes typical reaction parameters for the continuous flow synthesis of diazomethane, which can be used as a starting point for optimizing this compound synthesis.

ParameterValueReference
Precursor N-ethyl-N-nitroso-p-toluenesulfonamide (ENTS)Analogy to Diazald
Base Potassium Hydroxide (KOH)[10]
Precursor Concentration 0.3 M in Methanol[10]
Base Concentration 0.6 M in 1:1 MeOH/H₂O[10]
Substrate Concentration ~0.15 M in THF[10]
Flow Rate (each feed) 200 µL/min[10]
Reactor Type Tube-in-tube (Teflon AF-2400 inner tube)[7][8][9]
Productivity (Diazomethane) 95-117 mmol/h[1]

Logical Relationships in the Continuous Flow Setup

The following diagram illustrates the logical relationships and decision points in setting up and running the continuous flow synthesis of this compound.

Logical_Flowchart Start Start: System Setup Prep Prepare Reagent Solutions (A, B, C) Start->Prep Prime Prime System with Solvents Prep->Prime Check Check for Leaks? Prime->Check Fix Fix Leaks and Re-prime Check->Fix Yes Run Introduce Reagents at Set Flow Rates Check->Run No Fix->Prime SteadyState Achieve Steady State? Run->SteadyState Wait Wait for System Stabilization SteadyState->Wait No Collect Collect Product Stream SteadyState->Collect Yes Wait->SteadyState Flush Flush System with Solvents Collect->Flush Shutdown System Shutdown and Quench Flush->Shutdown End End Shutdown->End

Caption: Logical flowchart for the experimental procedure.

Conclusion

The continuous flow synthesis of this compound, adapted from established diazomethane protocols, offers a significantly safer and more controlled method compared to traditional batch processes. The use of a tube-in-tube reactor with a gas-permeable membrane is a key enabling technology for this process. By generating and consuming this compound in situ, the risks associated with this hazardous reagent are minimized, making its powerful synthetic capabilities more accessible to researchers in a laboratory setting. Careful adherence to safety protocols is paramount for the successful and safe implementation of this methodology.

References

Application Notes and Protocols: One-Carbon Ring Expansion of Cyclic Ketones Using Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The one-carbon ring expansion of cyclic ketones is a powerful synthetic transformation for accessing larger carbocyclic frameworks, which are prevalent in numerous natural products and pharmaceutically active compounds. Diazoethane (CH₃CHN₂) serves as a valuable reagent for this homologation reaction, offering a direct method to insert a methyl-substituted carbon into a cyclic ketone, thereby increasing the ring size by one atom. This application note provides a comprehensive overview of the use of this compound for this purpose, including detailed reaction protocols, quantitative data, and mechanistic insights.

Reaction Mechanism

The reaction of a cyclic ketone with this compound, often referred to as the Büchner–Curtius–Schlotterbeck reaction, proceeds through a multi-step mechanism. The reaction can be catalyzed by Lewis acids, although this compound is reactive enough to proceed without a catalyst in many cases.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclic ketone.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Nitrogen Extrusion and Rearrangement: The intermediate collapses with the expulsion of highly stable nitrogen gas (N₂), generating a carbocation. This is followed by a 1,2-alkyl shift, where one of the carbon atoms of the ring migrates to the adjacent carbocation center, resulting in the ring-expanded ketone.

Mandatory Visualizations

Reaction_Mechanism Ketone Cyclic Ketone Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack This compound This compound (CH3CHN2) This compound->Intermediate Carbocation Carbocation Intermediate Intermediate->Carbocation Loss of N2 N2 N2 Intermediate->N2 Product Ring-Expanded Ketone Carbocation->Product 1,2-Alkyl Shift (Ring Expansion)

Caption: Mechanism of this compound-Mediated Ring Expansion.

Experimental_Workflow Start Start Prep_Diazo Preparation of this compound Solution Start->Prep_Diazo Reaction_Setup Reaction Setup: Cyclic Ketone + this compound Solution Prep_Diazo->Reaction_Setup Reaction Reaction at Controlled Temperature Reaction_Setup->Reaction Quench Quenching of Excess this compound Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

Data Presentation

The following tables summarize quantitative data for the one-carbon ring expansion of various cyclic ketones with this compound and related diazo compounds.

Table 1: Ring Expansion of Cyclic Ketones with this compound

Starting KetoneProductReaction TimeYield (%)Reference
Cyclohexanoneα-Methylcycloheptanone< 24 hoursNot specified[5]
α-ChlorocyclohexanoneMethyl-chlorocycloheptanoneNot specified"Main product"[5]

Table 2: Ring Expansion of Cyclic Ketones with Other Diazoalkanes

Starting KetoneDiazoalkaneProductCatalystYield (%)Reference
CyclohexanoneDiazomethaneCycloheptanoneMethanol (B129727)"Main product"[6]
CyclopentanoneDiazomethaneCycloheptanoneMethanol"Chief product"[6]
CyclopentanoneEthyl diazoacetate2-CarbethoxycyclohexanoneBoron trifluoride44[2][7]
CyclohexanoneEthyl diazoacetate2-CarbethoxycycloheptanoneBoron trifluoride79[2][7]
CyclooctanoneDiethyl carbonate/NaH2-Carbethoxycyclooctanone-70[8]
CyclononanoneDiethyl carbonate/NaH2-Carbethoxycyclononanone-85[8]
CyclodecanoneDiethyl carbonate/NaH2-Carbethoxycyclodecanone-95[8]
CyclododecanoneDiethyl carbonate/NaH2-Carbethoxycyclododecanone-90[8]

Experimental Protocols

Safety Precautions: Diazoalkanes, including this compound, are toxic and potentially explosive. These reactions should be performed in a well-ventilated fume hood, behind a safety shield, and using glassware with fire-polished joints. Avoid ground-glass joints and any sharp edges that could initiate detonation.

Protocol 1: Preparation of this compound from N-Ethyl-N-nitrosourea

This protocol is adapted from general procedures for the synthesis of diazoalkanes.

Materials:

  • N-ethyl-N-nitrosourea

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (or other suitable solvent)

  • Ice bath

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a condenser, prepare a 40% aqueous solution of KOH.

  • Cool the flask in an ice bath to 5 °C.

  • Add diethyl ether to the flask.

  • Slowly add finely powdered N-ethyl-N-nitrosourea in small portions to the cooled, stirred solution over a period of 15-20 minutes.

  • After the addition is complete, the deep yellow etheral layer containing this compound can be carefully decanted or distilled for immediate use.

Protocol 2: General Procedure for One-Carbon Ring Expansion of a Cyclic Ketone with this compound

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • Ethereal solution of this compound (prepared as in Protocol 1)

  • Methanol (catalyst, if required)

  • Acetic acid (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexane (B92381), ethyl acetate)

Procedure:

  • Dissolve the cyclic ketone (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the ethereal solution of this compound (1.1 - 1.5 eq) dropwise to the stirred ketone solution. The reaction progress can be monitored by the evolution of nitrogen gas and the disappearance of the yellow color of the this compound.[5]

  • If the reaction is sluggish, a catalytic amount of methanol can be added.[5]

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring until the yellow color disappears (typically less than 24 hours).[5]

  • Carefully quench any excess this compound by the dropwise addition of glacial acetic acid until the yellow color is completely discharged and gas evolution ceases.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ring-expanded ketone.

Protocol 3: Tiffeneau-Demjanov Ring Expansion (Alternative Method)

This method provides an alternative to the direct use of diazoalkanes.

Step 3a: Formation of the Cyanohydrin

  • To a stirred solution of the cyclic ketone (1.0 eq) in ethanol (B145695) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.

  • Slowly add acetic acid (1.2 eq) to the mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3b: Reduction of the Cyanohydrin to the β-Amino Alcohol

  • Prepare a solution of the cyanohydrin from the previous step in anhydrous diethyl ether or THF.

  • Carefully add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solids and wash with ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the β-amino alcohol.

Step 3c: Diazotization and Rearrangement

  • Dissolve the β-amino alcohol in an aqueous solution of a mineral acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq) dropwise.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Extract the ring-expanded ketone with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Development

The ability to synthesize larger, more complex ring systems is of significant interest in drug discovery and development. Many biologically active molecules contain medium-sized (7-10 membered) rings. The one-carbon ring expansion using this compound provides a valuable tool for:

  • Scaffold Hopping: Modifying existing cyclic scaffolds to explore new chemical space and improve pharmacokinetic or pharmacodynamic properties.

  • Natural Product Synthesis: Constructing the core ring structures of complex natural products with potential therapeutic applications.

  • Lead Optimization: Fine-tuning the ring size of a lead compound to enhance its binding affinity to a biological target.

The regioselectivity of the ring expansion in substituted cyclic ketones is a crucial consideration, as the migratory aptitude of the adjacent carbon atoms will determine the final product distribution.[9]

Conclusion

The one-carbon ring expansion of cyclic ketones using this compound is a synthetically useful method for the preparation of larger carbocycles. While the hazardous nature of this compound requires careful handling, the reaction often proceeds under mild conditions and can provide good yields of the desired ring-expanded products. The Tiffeneau-Demjanov rearrangement offers a reliable, albeit multi-step, alternative. The choice of method will depend on the specific substrate, desired scale, and the laboratory's capabilities for handling hazardous reagents. These techniques remain valuable tools for synthetic chemists in academia and the pharmaceutical industry.

References

Application Notes and Protocols: Reaction of Diazoethane with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of diazoethane and other diazoalkanes with aldehydes and ketones is a versatile and powerful tool in organic synthesis. This reaction, often referred to as the Büchner–Curtius–Schlotterbeck reaction, can lead to the formation of homologous ketones, epoxides, or rearranged products.[1][2][3] The synthetic utility of this transformation is particularly evident in the homologation of ketones, where a carbon atom is inserted into the carbon skeleton, and in the ring expansion of cyclic ketones, providing access to larger ring systems that can be challenging to synthesize by other methods.[1][4][5][6][7] This document provides a detailed overview of the reaction mechanism, quantitative data on product distribution, and a general experimental protocol.

Reaction Mechanism

The reaction of this compound with aldehydes and ketones is initiated by the nucleophilic attack of the diazo carbon on the electrophilic carbonyl carbon.[1][2][6] This addition results in the formation of a tetrahedral intermediate.[1][6] This intermediate is unstable and rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a carbocationic intermediate.[1][6] The fate of this carbocation determines the final product distribution.

The reaction can proceed via three main pathways:

  • 1,2-Alkyl or -Aryl Migration (Homologation/Ring Expansion): One of the groups attached to the former carbonyl carbon migrates to the adjacent carbocationic center. This 1,2-rearrangement results in the formation of a homologous ketone.[1][3] In the case of cyclic ketones, this migration leads to a ring-expanded product.[1][4][5][6] The migratory aptitude of the substituents can influence the regioselectivity of the reaction.[4]

  • Epoxide Formation: The lone pair of electrons on the oxygen atom can attack the carbocation intramolecularly, leading to the formation of a three-membered epoxide ring.[1][2][8] The formation of epoxides is favored by the presence of electron-withdrawing groups on the carbonyl compound.[8]

  • Rearrangement to Aldehyde (in specific cases): In some instances, particularly with certain substrates and solvents, an aryl shift can lead to the formation of an aldehyde, which may then react further.[1]

The overall reaction kinetics have been shown to be second order.[1]

Logical Relationship of Reaction Pathways

Reaction_Mechanism cluster_start Reactants cluster_products Products Aldehyde_Ketone Aldehyde or Ketone Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde_Ketone->Tetrahedral_Intermediate + this compound This compound This compound This compound->Tetrahedral_Intermediate Carbocation_Intermediate Carbocation Intermediate Tetrahedral_Intermediate->Carbocation_Intermediate - N₂ Homologated_Ketone Homologated Ketone (Ring Expansion) Carbocation_Intermediate->Homologated_Ketone 1,2-Migration Epoxide Epoxide Carbocation_Intermediate->Epoxide Intramolecular Attack

Caption: Reaction of this compound with aldehydes or ketones proceeds through a tetrahedral and then a carbocationic intermediate, leading to either a homologated ketone or an epoxide.

Quantitative Data

The ratio of the ketone to epoxide products is influenced by the structure of the starting carbonyl compound. The following table summarizes the product yields for the reaction of diazomethane (B1218177) with various methyl alkyl ketones.

Starting KetoneHomologated Ketone (%)Epoxide (%)Relative Rate
CH₃COCH₃3833.51.0
CH₃COCH₂CH₃32400.4

Table adapted from the Büchner–Curtius–Schlotterbeck reaction literature.[1]

Experimental Protocols

The reaction of diazoalkanes with aldehydes and ketones is typically carried out under mild and anhydrous conditions.[9][10][11] Diazomethane and its derivatives are toxic and potentially explosive, and these reactions should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

General Protocol for the Reaction of this compound with an Aldehyde or Ketone

Materials:

  • Aldehyde or ketone

  • Ethereal solution of this compound

  • Anhydrous diethyl ether

  • Appropriate reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Drying tube or inert gas atmosphere setup

  • Ice bath

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde or ketone in a minimal amount of anhydrous diethyl ether in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath to 0 °C.

  • Addition of this compound:

    • Slowly add the ethereal solution of this compound to the stirred solution of the carbonyl compound. The addition should be done dropwise to control the rate of reaction and gas evolution (N₂).

    • A persistent yellow color of the this compound indicates that the reaction is complete or that an excess of the reagent has been added.

  • Quenching and Work-up:

    • Once the reaction is complete (as determined by TLC or the persistence of the yellow color), carefully quench the excess this compound by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

    • Allow the reaction mixture to warm to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel or distillation, depending on the physical properties of the product.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Carbonyl Compound in Anhydrous Ether B Cool to 0 °C A->B C Slowly Add This compound Solution B->C D Monitor for Persistent Yellow Color C->D E Quench with Acetic Acid D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Column Chromatography or Distillation G->H

Caption: General experimental workflow for the reaction of this compound with aldehydes and ketones.

Safety Considerations

  • Toxicity and Explosion Hazard: this compound, like diazomethane, is a highly toxic and potentially explosive compound. It should be handled with extreme caution in a well-ventilated fume hood. Rough surfaces and strong light can induce detonation.

  • Preparation: It is recommended to prepare this compound in situ or use a freshly prepared solution. Do not store solutions of this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield is also recommended.

Conclusion

The reaction of this compound with aldehydes and ketones provides a valuable synthetic route for the preparation of homologous ketones and epoxides. Understanding the reaction mechanism and the factors that influence product distribution is crucial for its successful application. The provided protocol offers a general guideline for performing this transformation, but it is essential to adapt the conditions for specific substrates and to always prioritize safety when handling diazoalkanes. This reaction remains a significant tool in the arsenal (B13267) of synthetic chemists, particularly in the context of drug development where the synthesis of complex molecular scaffolds is often required.

References

Application Notes and Protocols for the Selective O-Ethylation of Phenols with Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective O-ethylation of phenols is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The introduction of an ethyl ether moiety can significantly alter the pharmacological and physicochemical properties of a phenolic compound, such as its solubility, metabolic stability, and binding affinity to biological targets. While various methods exist for this conversion, the use of diazoethane offers a mild and often high-yielding approach for the specific ethylation of the phenolic hydroxyl group.

This compound (CH₃CHN₂) is a reactive diazoalkane that serves as an effective ethylating agent for acidic protons, such as those found in phenols. The reaction proceeds under neutral conditions and typically affords the corresponding aryl ethyl ether with the liberation of nitrogen gas. A notable advantage of this compound is its reported higher affinity for alkylating oxygen nucleophiles compared to its lower homolog, diazomethane, which can be beneficial for achieving greater selectivity in complex molecules.

These application notes provide a comprehensive overview, detailed experimental protocols, and important safety considerations for the selective O-ethylation of phenols using this compound.

Reaction Mechanism and Selectivity

The reaction between a phenol (B47542) and this compound proceeds via a two-step mechanism:

  • Acid-Base Reaction: The acidic proton of the phenolic hydroxyl group protonates the this compound molecule to form a phenoxide ion and an ethyldiazonium cation.

  • Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the ethyl group of the ethyldiazonium cation in an SN2-like fashion. This step results in the formation of the aryl ethyl ether and the expulsion of a stable nitrogen molecule (N₂).

The overall reaction is generally irreversible due to the liberation of nitrogen gas, which drives the reaction to completion.

ReactionMechanism Mechanism of Phenolic O-Ethylation with this compound Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Proton Transfer This compound CH₃CHN₂ Ethyldiazonium CH₃CH₂-N₂⁺ This compound->Ethyldiazonium Protonation ArylEthylEther Ar-O-CH₂CH₃ Phenoxide->ArylEthylEther SN2 Attack Nitrogen N₂ Ethyldiazonium->Nitrogen Elimination Diazoethane_Generation Workflow for this compound Generation and Reaction cluster_setup Apparatus Setup cluster_generation This compound Generation cluster_reaction O-Ethylation Reaction A1 Two-neck flask with dropping funnel and condenser A2 Receiving flask in ice bath A1->A2 Distillation setup B1 Charge flask with KOH solution and ether B2 Slowly add ENU solution in ether B1->B2 B3 Gently warm to distill this compound/ether solution B2->B3 C1 Dissolve phenol in ether in a separate flask C2 Slowly add the distilled this compound solution at 0 °C C1->C2 C3 Monitor reaction by TLC until phenol is consumed C2->C3 C4 Quench excess this compound with acetic acid C3->C4

Preparation of Ethyl Ketones from Acid Chlorides and Diazoethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ethyl ketones from acid chlorides is a valuable transformation in organic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals. The Arndt-Eistert homologation reaction, a well-established method for chain elongation of carboxylic acids, provides a robust pathway for this conversion. This process involves the reaction of an acid chloride with a diazoalkane, followed by a Wolff rearrangement of the resulting α-diazoketone intermediate. While diazomethane (B1218177) is commonly employed to introduce a methylene (B1212753) unit, the use of diazoethane offers a direct route to ethyl ketones.

These application notes provide detailed protocols for the preparation of ethyl ketones from both aliphatic and aromatic acid chlorides using this compound. The procedures outlined herein are based on established methodologies and are intended to serve as a guide for laboratory synthesis. Due to the hazardous nature of diazoalkanes, all procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Reaction Principle

The overall transformation proceeds in two key steps:

  • Formation of an α-Diazoketone: The acid chloride reacts with this compound in a nucleophilic acyl substitution reaction. The nucleophilic carbon of this compound attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an α-diazoketone and elimination of hydrogen chloride. To prevent the side reaction of the α-diazoketone with the generated HCl, an excess of this compound or a non-nucleophilic base is typically used.[1][2]

  • Wolff Rearrangement: The α-diazoketone intermediate undergoes a Wolff rearrangement upon treatment with a catalyst (commonly silver(I) oxide or silver benzoate), heat, or light.[3][4][5] This rearrangement involves the extrusion of nitrogen gas and a 1,2-migration of the alkyl or aryl group to form a ketene (B1206846) intermediate.

  • Formation of the Ethyl Ketone: In the context of preparing ethyl ketones, the rearrangement is followed by in-situ protonation of the resulting ketene.

The general reaction scheme is as follows:

Experimental Protocols

Protocol 1: Preparation of this compound from N-ethyl-N-nitrosourea (ENU)

Materials:

  • N-ethyl-N-nitrosourea (ENU)

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (anhydrous)

  • Ice bath

  • Specialized diazomethane generation glassware (fire-polished joints, no ground glass)

Procedure:

DANGER: this compound is a toxic and explosive gas. This procedure must be performed in a well-ventilated fume hood behind a blast shield. Use only glassware with fire-polished joints and avoid any sharp edges or ground glass surfaces.

  • In a two-necked round-bottom flask equipped with a dropping funnel and a condenser leading to a receiving flask cooled in an ice-salt bath, place a solution of potassium hydroxide in water and ethanol.

  • Dissolve N-ethyl-N-nitrosourea in anhydrous diethyl ether and place this solution in the dropping funnel.

  • Slowly add the ENU solution to the stirred KOH solution. A yellow gas (this compound) will evolve and co-distill with the ether.

  • The ethereal solution of this compound collected in the receiving flask can be used directly in the subsequent reaction. The concentration of this compound can be determined by titration with a standard acid.

Protocol 2: General Procedure for the Synthesis of Ethyl Ketones from Acid Chlorides

Materials:

  • Acid chloride (e.g., benzoyl chloride, propanoyl chloride)

  • Ethereal solution of this compound (prepared as in Protocol 1)

  • Silver(I) oxide (Ag₂O) or Silver benzoate (B1203000) (PhCOOAg)

  • Anhydrous diethyl ether or dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • α-Diazoketone Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place the ethereal solution of this compound (2.2 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Dissolve the acid chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acid chloride solution dropwise to the stirred this compound solution over 30-60 minutes. A persistent yellow color indicates an excess of this compound.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

  • Wolff Rearrangement and Work-up:

    • To the solution of the crude α-diazoketone at room temperature, add water (20 equivalents) and silver(I) oxide or silver benzoate (0.1-0.2 equivalents).[6]

    • Heat the reaction mixture to a gentle reflux and stir until the evolution of nitrogen gas ceases (typically 1-3 hours). The disappearance of the yellow color of the diazoketone can also be monitored.

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove the silver catalyst.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl ketone.

    • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Data Presentation

Acid ChlorideProduct Ethyl KetoneYield (%)Reference
Benzoyl Chloride1-Phenyl-1-propanone75-85[7]
4-Methoxybenzoyl Chloride1-(4-Methoxyphenyl)-1-propanone~70[4]
Propanoyl Chloride3-Pentanone~60-70[8][9]
Cyclohexanecarbonyl Chloride1-Cyclohexyl-1-propanone~65-75[7]

Note: Yields are approximate and can vary based on reaction scale and purity of reagents. The reaction with this compound is generally reported to be less efficient than with diazomethane.[8]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep This compound Preparation cluster_synthesis Ethyl Ketone Synthesis ENU N-Ethyl-N-nitrosourea This compound Ethereal this compound Solution ENU->this compound Reaction KOH KOH Solution KOH->this compound AlphaDiazoketone α-Diazoketone Intermediate This compound->AlphaDiazoketone AcidChloride Acid Chloride AcidChloride->AlphaDiazoketone Acylation at 0°C Wolff Wolff Rearrangement (Ag₂O, H₂O) AlphaDiazoketone->Wolff EthylKetone Crude Ethyl Ketone Wolff->EthylKetone Purification Purification EthylKetone->Purification PureKetone Pure Ethyl Ketone Purification->PureKetone

Caption: Experimental workflow for the synthesis of ethyl ketones.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_step1 Step 1: α-Diazoketone Formation cluster_step2 Step 2: Wolff Rearrangement cluster_step3 Step 3: Ketone Formation AC R-COCl (Acid Chloride) TS1 Tetrahedral Intermediate AC->TS1 DE CH₃CHN₂ (this compound) DE->TS1 Nucleophilic Attack ADK R-CO-CHN-CH₃ (α-Diazoketone) TS1->ADK Elimination of Cl⁻ HCl HCl TS1->HCl ADK2 R-CO-CHN-CH₃ (α-Diazoketone) Carbene R-CO-C̈-CH₃ (Acyl Carbene) ADK2->Carbene - N₂ (cat. Ag₂O) Ketene R-CH=C=O   |  CH₃ (Ketene) Carbene->Ketene 1,2-Aryl/Alkyl Shift Ketene2 R-CH=C=O   |  CH₃ (Ketene) Enol R-CH₂-C(OH)=CH₂ Ketene2->Enol EK R-CH₂-CO-CH₃ (Ethyl Ketone) Enol->EK Tautomerization H2O H₂O H2O->Enol Protonation

Caption: Reaction mechanism for ethyl ketone synthesis.

Safety and Handling

  • This compound and its precursors (e.g., N-ethyl-N-nitrosourea) are highly toxic, carcinogenic, and potentially explosive. All manipulations should be conducted in a well-ventilated chemical fume hood behind a safety shield.

  • Use of specialized glassware with smooth, fire-polished joints is mandatory to prevent detonation of diazoalkanes. Avoid ground-glass joints and any scratches on the glassware.

  • Do not distill diazoalkane solutions to dryness.

  • Excess diazoalkane should be quenched carefully with a weak acid (e.g., acetic acid) before disposal.

  • Acid chlorides are corrosive and moisture-sensitive. Handle them in a dry environment and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Applications in Drug Development

The synthesis of ethyl ketones via the Arndt-Eistert homologation with this compound is a valuable tool in medicinal chemistry and drug development for several reasons:

  • Scaffold Elongation: It allows for the precise one-carbon homologation of a carboxylic acid to an ethyl ketone, providing access to new chemical space and enabling the exploration of structure-activity relationships.

  • Synthesis of Bioactive Molecules: Many biologically active compounds contain an ethyl ketone moiety. This methodology provides a direct route to such structures.

  • Lead Optimization: During lead optimization, modifying the chain length of a substituent can have a significant impact on potency, selectivity, and pharmacokinetic properties. This reaction offers a reliable method for such modifications.

By providing a controlled and predictable method for the synthesis of ethyl ketones, this protocol can significantly contribute to the rapid generation of diverse compound libraries for drug discovery programs.

References

Applications of Diazoethane in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diazoethane in the synthesis of natural products. This compound, a reactive C2 building block, offers versatile reactivity for the construction of complex molecular architectures, particularly in forming cyclopropane (B1198618) rings and in homologation reactions. These reactions are valuable tools in the total synthesis of bioactive natural products.

Core Applications

This compound is primarily employed in two key transformations within the realm of natural product synthesis:

  • Cyclopropanation: The reaction of this compound with alkenes, often catalyzed by transition metals such as rhodium or palladium, leads to the formation of cyclopropane rings. This motif is present in a wide array of natural products with significant biological activities.

  • Homologation: The Arndt-Eistert reaction, a classic homologation method, can be adapted for this compound to extend a carboxylic acid chain by a -CH2CH3 group, proceeding through a diazoketone intermediate. This allows for the incremental construction of carbon skeletons.

Safety Precautions for Handling this compound

Warning: this compound is a toxic and potentially explosive compound. All manipulations must be carried out with strict adherence to safety protocols in a well-ventilated fume hood behind a blast shield.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves.

  • Glassware: Use glassware with fire-polished rims to avoid sharp edges that can initiate detonation. Avoid ground-glass joints where possible.

  • In situ Generation: Whenever feasible, generate and use this compound in situ to avoid isolation and storage of the hazardous substance.

  • Light and Heat Sensitivity: Protect this compound solutions from direct sunlight and strong artificial light, and avoid heating, as this can lead to explosive decomposition.

  • Quenching: Excess this compound should be carefully quenched with a weak acid, such as acetic acid, at low temperatures.

Application Example: Intramolecular Cyclopropanation in Terpenoid Synthesis

A recent example highlights the utility of this compound in the total synthesis of a complex terpenoid natural product. The strategy involves the formation of a diazoketone from an acyl chloride and freshly prepared this compound, followed by a highly diastereoselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetraacetate.

Reaction Scheme

G cluster_0 Step 1: Diazoketone Formation cluster_1 Step 2: Intramolecular Cyclopropanation acyl_chloride Acyl Chloride Intermediate diazoketone Diazoketone Intermediate acyl_chloride->diazoketone Et2O, 0 °C to rt This compound This compound (CH3CHN2) This compound->diazoketone diazoketone_step2 Diazoketone Intermediate cyclopropane_product Cyclopropane-containing Natural Product Precursor diazoketone_step2->cyclopropane_product CH2Cl2, rt catalyst [Rh(OAc)2]2 (cat.) catalyst->diazoketone_step2

Caption: Workflow for the two-step synthesis of a cyclopropane-containing natural product precursor using this compound.

Quantitative Data
StepReactionCatalystSolventTemperatureYieldDiastereoselectivity
1. Diazoketone FormationAcyl Chloride + this compound-Et2O0 °C to rt70%N/A
2. CyclopropanationIntramolecular [2+1] Cycloaddition[Rh(OAc)2]2CH2Cl2rt83%Single Isomer
Detailed Experimental Protocols

Protocol 1: Preparation of the Diazoketone Intermediate

Materials:

  • Acyl chloride precursor (1.0 eq)

  • Freshly prepared solution of this compound in diethyl ether (Et2O) (3.0 eq)

  • Anhydrous diethyl ether (Et2O)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the acyl chloride precursor in anhydrous Et2O in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the ethereal solution of this compound to the stirred solution of the acyl chloride via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench any excess this compound by the dropwise addition of acetic acid until the yellow color of the diazo compound disappears.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diazoketone.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure diazoketone intermediate.[1]

Protocol 2: Rhodium-Catalyzed Intramolecular Cyclopropanation

Materials:

  • Diazoketone intermediate (1.0 eq)

  • Dirhodium(II) tetraacetate ([Rh(OAc)2]2) (0.02 eq)

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve the diazoketone intermediate in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere.

  • To the stirred solution, add dirhodium(II) tetraacetate as a catalyst.

  • Stir the reaction mixture at room temperature and monitor for the evolution of nitrogen gas.

  • Continue stirring until the starting material is completely consumed, as indicated by TLC analysis.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the cyclopropane-containing product as a single diastereomer.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanistic pathway of the rhodium-catalyzed intramolecular cyclopropanation.

G start Diazoketone n2_loss Loss of N2 start->n2_loss rh_cat [Rh(OAc)2]2 rh_cat->n2_loss rh_carbene Rhodium Carbene Intermediate n2_loss->rh_carbene cycloadd Intramolecular [2+1] Cycloaddition rh_carbene->cycloadd product Cyclopropane Product cycloadd->product cat_regen Catalyst Regeneration cycloadd->cat_regen cat_regen->rh_cat

Caption: Catalytic cycle for the rhodium-catalyzed intramolecular cyclopropanation of a diazoketone.

This application note provides a framework for utilizing this compound in the synthesis of complex natural products. Researchers should always consult primary literature for specific substrate and reaction condition optimization and adhere to strict safety protocols when handling diazo compounds.

References

Application Notes and Protocols for Diazoethane as a Carbene Source in Insertion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoethane (CH₃CHN₂) is a valuable reagent in organic synthesis, serving as a precursor to the ethylidene carbene (:CHCH₃). This highly reactive intermediate can undergo a variety of insertion reactions, including the functionalization of C-H, N-H, and O-H bonds. These transformations are of significant interest in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures and the late-stage functionalization of drug candidates. This document provides an overview of the applications of this compound in insertion reactions, along with detailed experimental protocols and safety considerations.

Key Applications:

  • C-H Functionalization: Direct insertion of the ethylidene carbene into aliphatic C-H bonds allows for the introduction of an ethyl group, forming a new C-C bond. This method can be used to modify existing molecular skeletons.

  • N-H Insertion: The reaction of this compound with amines provides a straightforward route to N-ethylated compounds.

  • O-H Insertion: Alcohols and phenols can be readily converted to their corresponding ethyl ethers through carbene insertion into the O-H bond.

Safety Considerations:

This compound, like other low molecular weight diazoalkanes, is a toxic and potentially explosive substance. It is sensitive to heat, light, and sharp surfaces, which can trigger violent decomposition. Therefore, it should always be generated in situ from its precursor, N-ethyl-N-nitrosourea (ENU), and handled in solution using appropriate safety measures. All manipulations should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety goggles, face shield, and heavy-duty gloves. Glassware with ground glass joints should be avoided.

Reaction Mechanisms and Experimental Workflow

The utility of this compound in insertion reactions is predominantly realized through transition metal catalysis, with rhodium and copper complexes being the most common.[1][2] The catalyst intercepts the diazo compound to form a metal carbene intermediate, which then undergoes the insertion reaction with the substrate.

Catalytic Cycle of Metal-Catalyzed Carbene Insertion

The general catalytic cycle for a rhodium(II)-catalyzed insertion reaction is depicted below. The cycle begins with the reaction of this compound with the rhodium(II) catalyst to form a rhodium-carbene complex, with the concurrent release of nitrogen gas. This electrophilic carbene then inserts into a C-H, N-H, or O-H bond of the substrate. The product is subsequently released, regenerating the catalyst for the next cycle.

Catalytic Cycle Catalytic Cycle for Rh(II)-Catalyzed Carbene Insertion This compound This compound Carbene_Complex Rh₂(L)₄(=CHCH₃) This compound->Carbene_Complex - N₂ Catalyst Rh₂(L)₄ Catalyst->Carbene_Complex Product R-X-CH₂CH₃ Carbene_Complex->Product + R-X-H Substrate R-X-H Substrate->Product Product->Catalyst - Catalyst

Caption: Catalytic cycle for a rhodium-catalyzed carbene insertion reaction.

General Experimental Workflow

A typical experimental workflow for an in situ generation of this compound followed by a carbene insertion reaction involves the slow addition of a basic solution to the precursor (N-ethyl-N-nitrosourea) in the presence of the substrate and catalyst.

Experimental Workflow General Experimental Workflow for this compound Insertion Setup Combine substrate and catalyst in a suitable solvent in the reaction flask. Generation Slowly add a base (e.g., KOH solution) to the ENU solution to generate this compound. Setup->Generation Precursor Prepare a solution of N-ethyl-N-nitrosourea (ENU). Precursor->Generation Reaction The generated this compound reacts immediately with the substrate and catalyst. Generation->Reaction Quench Quench any excess this compound with acetic acid. Reaction->Quench Workup Perform aqueous workup and extraction. Quench->Workup Purification Purify the product by column chromatography. Workup->Purification

Caption: A typical experimental workflow for a this compound-mediated insertion reaction.

Application Notes and Protocols

C-H Insertion Reactions

The direct insertion of ethylidene carbene into C-H bonds is a powerful tool for the alkylation of alkanes. The regioselectivity of this reaction is influenced by both electronic and steric factors, with a general preference for insertion into electron-rich and sterically accessible C-H bonds. Rhodium(II) catalysts are particularly effective for these transformations.[1]

Quantitative Data Summary: Rhodium-Catalyzed C-H Insertion

Note: Specific quantitative data for this compound is limited. The following table presents data for the closely related ethyl diazoacetate to illustrate typical yields and selectivities.

CatalystSubstrateProduct(s)Total Yield (%)Regioselectivity (1°:2°:3°)Reference
Rh₂(OAc)₄HexaneEthyl 2-ethylhexanoate, Ethyl 3-ethylhexanoate, Ethyl 4-ethylhexanoate-1:63:33 (alpha:beta)[1]
Rh₂(esp)₂Cyclohexane (B81311)Ethyl 2-cyclohexylacetate95-[1]

Experimental Protocol: In-situ Generation of this compound and C-H Insertion into Cyclohexane (Illustrative)

Materials:

  • N-ethyl-N-nitrosourea (ENU)

  • Cyclohexane (in excess, as solvent and substrate)

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Potassium hydroxide (B78521) (KOH) solution (5 M)

  • Diethyl ether

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve dirhodium tetraacetate (1-2 mol%) in cyclohexane (20 mL).

  • Prepare a solution of N-ethyl-N-nitrosourea (1.0 eq) in diethyl ether (10 mL) and place it in the dropping funnel.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add a 5 M aqueous solution of potassium hydroxide to the ENU solution in the dropping funnel. The yellow color of this compound should develop.

  • Add the ethereal solution of this compound dropwise to the stirred cyclohexane solution over 1-2 hours. Maintain the temperature at 0 °C. Nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully add acetic acid dropwise to quench any unreacted this compound until the yellow color disappears and gas evolution ceases.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the ethylated cyclohexane product.

N-H Insertion Reactions

The insertion of ethylidene carbene into the N-H bonds of primary and secondary amines provides a direct method for the synthesis of N-ethylamines. A variety of catalysts, including those based on rhodium, copper, and iridium, can be employed.[3][4]

Quantitative Data Summary: Metal-Catalyzed N-H Insertion

Note: Specific quantitative data for this compound is limited. The following table presents data for the insertion of diazomalonates and diazoesters into amines to illustrate typical reaction conditions and yields.

CatalystDiazo CompoundAmineProductYield (%)Reference
[Ir(cod)Cl]₂Dimethyl diazomalonateMorpholineN-(dimethoxycarbonylmethyl)morpholine95[3]
[Ir(cod)Cl]₂Dimethyl diazomalonatePiperazine1,4-Bis(dimethoxycarbonylmethyl)piperazine87[3]
Cu/chiral bipyridineα-Aryl-α-diazo estersCarbamatesArylglycinesup to 95[4]

Experimental Protocol: Copper-Catalyzed N-H Insertion into Aniline (B41778) (Illustrative)

Materials:

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve aniline (1.2 eq) and copper(I) trifluoromethanesulfonate benzene complex (5 mol%) in dry dichloromethane (10 mL).

  • Prepare a solution of N-ethyl-N-nitrosourea (1.0 eq) in DCM (5 mL).

  • Cool the reaction mixture to 0 °C.

  • Slowly add a 5 M aqueous solution of potassium hydroxide to the ENU solution to generate this compound.

  • Add the freshly prepared this compound solution dropwise to the reaction mixture over 1 hour.

  • Allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of acetic acid.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to yield N-ethylaniline.

O-H Insertion Reactions

The insertion of ethylidene carbene into the O-H bond of alcohols and phenols is an efficient method for the synthesis of ethyl ethers. This reaction can be catalyzed by various transition metal complexes, with copper and rhodium being prominent examples.[5][6]

Quantitative Data Summary: Copper-Catalyzed O-H Insertion

Note: Specific quantitative data for this compound is limited. The following table presents data for the insertion of α-aryl-α-diazo esters into alcohols to illustrate typical yields and enantioselectivities.

CatalystDiazo CompoundAlcoholProductYield (%)ee (%)Reference
Cu/bisazaferroceneMethyl α-diazo-α-phenylacetate2-TrimethylsilylethanolMethyl 2-phenyl-2-(2-(trimethylsilyl)ethoxy)acetate9676[7]
Cu/bisazaferroceneMethyl α-diazo-α-(2-naphthyl)acetate2-TrimethylsilylethanolMethyl 2-(naphthalen-2-yl)-2-(2-(trimethylsilyl)ethoxy)acetate9588[7]

Experimental Protocol: Rhodium-Catalyzed O-H Insertion into Benzyl (B1604629) Alcohol (Illustrative)

Materials:

  • N-ethyl-N-nitrosourea (ENU)

  • Benzyl alcohol

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Potassium hydroxide (KOH) solution (5 M)

  • Dichloromethane (DCM)

  • Acetic acid

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzyl alcohol (1.2 eq) and dirhodium tetraacetate (1 mol%) in dichloromethane (15 mL) at room temperature, add a freshly prepared solution of this compound (from 1.0 eq of ENU) in DCM dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with a few drops of acetic acid.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain benzyl ethyl ether.

Conclusion

This compound is a potent reagent for the generation of ethylidene carbene, which can be effectively utilized in a range of insertion reactions to form new C-C, C-N, and C-O bonds. While the inherent instability and toxicity of this compound necessitate careful handling and in situ generation, its utility in synthetic chemistry, particularly in the context of drug discovery and development, is significant. The protocols and data presented herein, while often drawing from closely related diazo compounds due to a lack of specific literature on this compound, provide a solid foundation for researchers looking to employ this versatile reagent in their synthetic endeavors. Further research into the development of safer methods for the generation and use of this compound, as well as a more detailed exploration of its reactivity and selectivity in various insertion reactions, will undoubtedly expand its applications in modern organic synthesis.

References

Troubleshooting & Optimization

how to safely quench excess diazoethane in a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and safety information for quenching excess diazoethane and related diazoalkanes in a research setting. Please consult your institution's safety protocols before performing any of the procedures outlined below.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quenching excess this compound?

The most widely recommended and safest method for quenching excess this compound is the careful, dropwise addition of a weak acid, most commonly acetic acid. The quench is complete when the characteristic yellow color of the diazo compound disappears and the evolution of nitrogen gas ceases. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a blast shield, should be used.

Q2: Why is unquenched this compound hazardous?

This compound is a highly toxic and explosive compound. It can detonate unexpectedly when exposed to rough surfaces (like ground-glass joints), bright light, or certain metal ions. Gaseous this compound can also explode upon heating. Therefore, it is crucial to neutralize any excess reagent before workup or disposal to mitigate these risks. Storing diazoalkane solutions is highly discouraged.

Q3: What are the signs of a successful quench?

There are two primary visual indicators of a complete quench:

  • Color Change: The yellow color of the this compound solution will completely dissipate, resulting in a colorless solution.

  • Gas Evolution: The bubbling of nitrogen gas, which occurs as the this compound is neutralized, will stop.

Q4: Can I use a stronger acid to quench this compound?

While other acids can react with this compound, a weak acid like acetic acid is preferred because it provides a more controlled reaction. Stronger acids could potentially lead to a violent and highly exothermic reaction, increasing the risk of splashing and rapid gas evolution.

Q5: What is the reaction product of quenching this compound with acetic acid?

The reaction between this compound (CH₃CHN₂) and acetic acid (CH₃COOH) yields ethyl acetate (B1210297) (CH₃COOCH₂CH₃) and nitrogen gas (N₂).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Yellow color persists after adding acetic acid. Insufficient amount of quenching agent added.Continue to add acetic acid dropwise until the yellow color completely disappears.
The reaction is proceeding slowly due to low temperature.Allow the reaction mixture to stir for a longer period at a safe temperature (e.g., 0 °C to room temperature). Do not heat the mixture.
Vigorous, uncontrolled gas evolution upon adding quencher. The quenching agent was added too quickly.Immediately stop the addition of the quenching agent. Ensure the reaction is well-stirred and cooled in an ice bath to control the exotherm. Resume slow, dropwise addition once the reaction is under control.
The concentration of this compound is too high.Dilute the reaction mixture with an inert solvent like diethyl ether before proceeding with the quench.
Precipitate forms during quenching at low temperature. The aqueous quenching solution is freezing.This is expected when quenching at low temperatures. Allow the mixture to warm gradually to room temperature; the ice will melt. Do not attempt to heat the flask.

Experimental Protocol: Quenching Excess this compound with Acetic Acid

Safety Precautions:

  • Always work in a properly functioning chemical fume hood.

  • Use a blast shield throughout the generation and quenching process.

  • Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and double gloves.

  • Inspect all glassware for scratches or chips before use; avoid ground-glass joints where possible.

Procedure:

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel containing the excess this compound to 0 °C using an ice-water bath. This helps to control the rate of the quenching reaction.

  • Slow Addition of Acetic Acid: Add glacial acetic acid dropwise to the cooled, stirring reaction mixture.

  • Monitor for Reaction Completion: Continue the dropwise addition while observing the reaction mixture closely. The reaction is complete when:

    • The yellow color of the this compound has vanished.

    • The evolution of nitrogen gas (bubbling) has ceased.

  • Final Stirring: Once the visual indicators show the reaction is complete, allow the mixture to stir for an additional 10-15 minutes to ensure all traces of this compound have been neutralized.

  • Waste Neutralization: The same procedure should be applied to any waste streams containing this compound, such as the residual solution from the generation apparatus.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching Process cluster_verification Verification cluster_completion Completion setup Reaction with Excess this compound cool Cool Reaction Mixture to 0 °C setup->cool add_acid Add Acetic Acid Dropwise cool->add_acid observe Observe Reaction: - Color Fades - Gas Evolution Stops add_acid->observe Slowly is_complete Quench Complete? observe->is_complete is_complete->add_acid No workup Proceed to Workup is_complete->workup Yes

Caption: Workflow for safely quenching excess this compound.

Quenching_Reaction diazo This compound (CH₃CHN₂) ester Ethyl Acetate (CH₃COOCH₂CH₃) plus1 + acid Acetic Acid (CH₃COOH) acid->ester Reaction nitrogen Nitrogen Gas (N₂) plus2 +

Caption: Chemical reaction for quenching this compound with acetic acid.

avoiding explosions with diazoethane and ground glass joints

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Safe Handling of Diazoethane

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of this compound, with a specific focus on avoiding explosions related to ground glass joints.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered so hazardous?

A1: this compound is an extremely sensitive and explosive yellow gas in its pure form.[1] It is also highly toxic by inhalation or contact with skin and eyes, with a permissible exposure level (PEL) significantly lower than that of hydrogen cyanide.[2] The primary hazards are its potential to explode unexpectedly and its severe acute toxicity, which can cause symptoms like chest discomfort, headache, weakness, and in severe cases, collapse and death.[1][3]

Q2: What is the specific risk associated with using ground glass joints with this compound?

A2: The friction generated by the rough surfaces of ground-glass joints can provide enough energy to initiate a violent explosion of this compound.[4] Even minor scratches or sharp edges on glassware can trigger a detonation.[1][2][3] Therefore, standard ground glass apparatus should never be used for the generation, distillation, or handling of this compound.[5]

Q3: What are the safe alternatives to standard ground glass joints for working with this compound?

A3: Specialized glassware with flame-polished or "Clear-Seal" joints should be used.[6][7] These smooth joints minimize friction and reduce the risk of an explosion.[4] Commercially available kits for this compound preparation often include this type of glassware.[1][3] When transferring solutions, plastic equipment like funnels and pipettes should be used whenever possible.[2]

Q4: Can I store solutions of this compound?

A4: Storage of this compound solutions is highly discouraged.[2][7] It is best to prepare it in small quantities and use it immediately. If short-term storage is absolutely necessary, ethereal solutions can be stored in a freezer in a tightly stoppered bottle sealed with parafilm. However, cryogenic storage should be avoided as crystallization at its melting point (-145°C) can trigger an explosion.[2]

Q5: What should I do in case of a this compound spill?

A5: The response depends on the size of the spill. For a small spill (<100 mL) inside a chemical fume hood, immediately close the sash and allow it to evaporate.[2] For a larger spill (>100 mL) or any spill outside of a fume hood, evacuate the laboratory immediately and activate the fire alarm to alert others.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected gas evolution or color change in the reaction flask. Decomposition of this compound.Immediately cool the reaction vessel in an ice bath. Be prepared for a potential rapid decomposition. Ensure the reaction is being conducted behind a blast shield.
Yellow color of this compound solution fades prematurely. Reaction with acidic impurities or exposure to light.Ensure all reagents and solvents are pure and dry. Protect the apparatus from direct sunlight or strong artificial light, which can cause explosions.[7]
Difficulty in generating this compound. Impure starting materials or incorrect temperature.Use high-purity precursors like Diazald®. Ensure the reaction temperature is maintained as specified in the protocol (typically around 65°C for generation).[8]

Quantitative Data Summary

Property Value Significance
Boiling Point -23°CThis compound is a gas at room temperature, necessitating handling in solution and at low temperatures.[2]
Melting Point -145°CAvoid freezing this compound solutions as crystallization can lead to explosions.[2]
OSHA PEL (TWA) 0.2 ppmThis indicates extreme toxicity upon inhalation; all work must be conducted in a certified fume hood.[2]
Explosion Temperature >100°CHeating this compound can cause it to explode.[1][5]

Experimental Protocols

Protocol 1: Generation of this compound from Diazald® (Small Scale)

Objective: To safely generate a dilute ethereal solution of this compound for immediate use.

Materials:

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (95%)

  • Diethyl ether

  • Specialized this compound generation glassware with flame-polished joints

  • Ice bath

  • Magnetic stirrer and stir bar

  • Blast shield

Procedure:

  • Apparatus Setup: Assemble the specialized glassware in a chemical fume hood behind a blast shield. The receiving flask should be placed in an ice bath.

  • Reagent Preparation: In the reaction flask, dissolve potassium hydroxide in a mixture of water and ethanol with gentle warming. Once dissolved, cool the solution in an ice bath.

  • This compound Generation: Slowly add a solution of Diazald® in diethyl ether to the cold, stirring alkaline solution.

  • Distillation: The yellow this compound will co-distill with the ether. The distillation should be conducted at a controlled temperature to avoid overheating.

  • Collection: The ethereal solution of this compound is collected in the chilled receiving flask.

  • Immediate Use: The generated this compound solution should be used immediately without storage.

Protocol 2: Quenching Excess this compound

Objective: To safely neutralize unreacted this compound after a reaction.

Procedure:

  • Cooling: Ensure the reaction mixture is cooled in an ice bath.

  • Slow Addition of Acetic Acid: Carefully add acetic acid dropwise to the cold reaction mixture with stirring.

  • Observation: Continue adding acetic acid until the yellow color of the this compound disappears and the evolution of nitrogen gas ceases.[2]

  • Disposal: The resulting solution containing methyl acetate (B1210297) can then be disposed of according to institutional hazardous waste guidelines.[2]

Visualizations

Diazoethane_Hazard cluster_0 Scenario cluster_1 Mechanism cluster_2 Outcome cluster_3 Preventative Measures Ground_Glass Use of Standard Ground Glass Joints Friction Friction and Rough Surfaces Ground_Glass->Friction generates Explosion Violent Explosion of this compound Friction->Explosion triggers Smooth_Joints Use of Flame-Polished or Clear-Seal Joints Safe_Handling Safe Handling Practices Inspect_Glassware Inspect for Scratches and Sharp Edges Safe_Handling->Explosion prevents

Caption: Logic diagram illustrating the risk of explosion with this compound and ground glass joints.

References

common side reactions and by-products in diazoethane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and by-product formation in diazoethane chemistry.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound and its derivatives.

Issue 1: Low Yield of Desired Product and Formation of Polymeric Material

Q: My reaction with this compound is producing a significant amount of an insoluble white solid, and the yield of my desired product is low. What is happening and how can I prevent it?

A: You are likely observing the formation of polymethylene, a common side-product in this compound chemistry. This occurs through the polymerization of the carbene intermediate generated from this compound.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-5°C, to minimize the rate of polymerization.[1]

  • Slow Addition: Add the this compound solution slowly to the reaction mixture containing your substrate. This keeps the instantaneous concentration of this compound low, favoring the reaction with the substrate over self-polymerization.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.

  • Solvent Choice: The choice of solvent can influence the rate of polymerization. Ethereal solvents like diethyl ether are commonly used and are generally effective.

Logical Troubleshooting Workflow:

Polymerization_Troubleshooting start Low Yield & Polymer Formation check_temp Is the reaction temperature low (0-5°C)? start->check_temp check_addition Was this compound added slowly? check_temp->check_addition Yes solution_temp Maintain low temperature using an ice-salt bath. check_temp->solution_temp No check_atmosphere Was the reaction run under inert gas? check_addition->check_atmosphere Yes solution_addition Add this compound dropwise with vigorous stirring. check_addition->solution_addition No check_solvent Is an appropriate solvent being used? check_atmosphere->check_solvent Yes solution_atmosphere Ensure a properly inert atmosphere. check_atmosphere->solution_atmosphere No solution_solvent Consider using a different ethereal solvent. check_solvent->solution_solvent No end Problem Resolved check_solvent->end Yes solution_temp->check_addition solution_addition->check_atmosphere solution_atmosphere->check_solvent solution_solvent->end

Caption: Troubleshooting workflow for polymerization side reactions.

Issue 2: Formation of Epoxide By-product in Ketone Homologation

Q: I am attempting a ketone homologation using this compound, but I am observing a significant amount of the corresponding epoxide as a by-product. How can I favor the desired homologated ketone?

A: The reaction of this compound with ketones can proceed through two main pathways: insertion of a methylene (B1212753) group to form the homologated ketone, or addition to the carbonyl group to form an epoxide. The regioselectivity of this reaction is influenced by several factors.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. Lewis acids are often used to promote homologation. Experiment with different Lewis acids (e.g., BF₃·OEt₂, AlCl₃) and catalyst loadings to optimize for the desired product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor one pathway over the other.

  • Substrate Structure: The structure of the ketone itself plays a crucial role. Steric hindrance around the carbonyl group can affect the approach of the this compound.

Reaction Pathways:

Ketone_Homologation_Pathways Ketone Ketone + CH2N2 Homologated_Ketone Homologated Ketone Ketone->Homologated_Ketone Methylene Insertion Epoxide Epoxide Ketone->Epoxide Carbonyl Addition

Caption: Competing pathways in the reaction of ketones with this compound.

Experimental Protocol for Selective Ketone Homologation:

A detailed review of homologation reactions of ketones with diazo compounds suggests that the regiochemistry is complex and catalyst-dependent.[2] For a selective homologation, a careful choice of Lewis acid and reaction conditions is paramount.

  • General Procedure: To a solution of the ketone in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane) at a low temperature (e.g., 0 °C to -78 °C), a solution of the Lewis acid catalyst (e.g., BF₃·OEt₂) is added dropwise. A solution of this compound in the same solvent is then added slowly, and the reaction is monitored by TLC. Upon completion, the reaction is carefully quenched, and the product is isolated and purified. The optimal Lewis acid and temperature will vary depending on the specific ketone substrate.

Issue 3: Low Yield in Wolff Rearrangement and O-H Insertion By-products

Q: My Wolff rearrangement of an α-diazoketone is giving a low yield of the desired ketene-derived product, and I am isolating a significant amount of an O-H insertion by-product. What is causing this and how can I improve the reaction?

A: The Wolff rearrangement can proceed through a carbene intermediate, which can undergo the desired 1,2-rearrangement to form a ketene (B1206846) or react with protic solvents (like alcohols or water) via O-H insertion.

Troubleshooting Steps:

  • Solvent Purity: Ensure that the solvent is rigorously dried and free of protic impurities. The presence of water or alcohols will lead to the formation of carboxylic acids or esters as by-products.

  • Reaction Conditions: The choice of activation method (photochemical, thermal, or metal-catalyzed) can influence the product distribution. Photochemical activation at low temperatures is often preferred for sensitive substrates as it can minimize side reactions.[3][4]

  • Catalyst Choice: For metal-catalyzed Wolff rearrangements, silver(I) oxide or silver benzoate (B1203000) are commonly used and are generally effective.[5]

  • Substituent Effects: The nature of the migrating group can influence the rate of rearrangement versus competing reactions. Electron-donating groups generally migrate more readily.

Competing Pathways in Wolff Rearrangement:

Wolff_Rearrangement_Pathways Diazoketone α-Diazoketone Carbene Carbene Intermediate Diazoketone->Carbene -N2 Ketene Ketene (Wolff Rearrangement) Carbene->Ketene OH_Insertion O-H Insertion Product Carbene->OH_Insertion + Protic Solvent Desired_Product Desired Product (e.g., Carboxylic Acid, Ester) Ketene->Desired_Product + Nucleophile Nucleophile Nucleophile (e.g., H2O, ROH)

Caption: Desired Wolff rearrangement vs. competing O-H insertion.

Experimental Protocol for High-Yield Wolff Rearrangement:

  • Photochemical Protocol: A solution of the α-diazoketone in a dry, aprotic solvent (e.g., THF, acetonitrile) is irradiated with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter) at a low temperature (e.g., 0 °C). The reaction is monitored by TLC or IR spectroscopy (disappearance of the diazo stretch). After completion, the solvent is removed under reduced pressure, and the resulting ketene is trapped with the desired nucleophile.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: this compound is highly toxic and potentially explosive. Always handle it in a well-ventilated fume hood behind a blast shield. Use glassware with fire-polished joints and avoid any scratches or ground glass surfaces. Do not store solutions of this compound; prepare it fresh for immediate use. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves.

Q2: What is the difference between this compound and diazomethane (B1218177)?

A2: this compound (CH₃CHN₂) is the ethyl analog of diazomethane (CH₂N₂). While they have similar reactivity, this compound introduces an ethyl group instead of a methyl group. Much of the literature on "diazoalkane chemistry" uses diazomethane as the primary example, but the principles of side reactions and by-product formation are generally applicable to this compound as well.

Q3: How can I quench a reaction containing excess this compound?

A3: Excess this compound can be safely quenched by the slow, dropwise addition of a weak acid, such as acetic acid, at a low temperature. The yellow color of the this compound will disappear upon complete quenching. This should be done in a fume hood as nitrogen gas is evolved.

Q4: Can I use this compound for the methylation of alcohols?

A4: The direct reaction of this compound with simple alcohols is generally slow and inefficient. The reaction requires a proton source to protonate the diazoalkane, and alcohols are typically not acidic enough. However, the methylation of alcohols with this compound can be achieved in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).[6]

Q5: What are azines and how are they formed as by-products?

A5: Azines are compounds containing a C=N-N=C functional group. They can form as by-products in diazo chemistry through the reaction of a carbene intermediate with a molecule of the starting diazo compound.[7] This side reaction is more likely to occur at higher concentrations of the diazo compound. To minimize azine formation, it is recommended to add the diazoalkane solution slowly to the reaction mixture.

Quantitative Data on By-product Formation

The following tables summarize the influence of reaction conditions on the product distribution in selected this compound reactions.

Table 1: Influence of Activation Method on Wolff Rearrangement Product Distribution

α-Diazoketone SubstrateActivation MethodSolventDesired Product Yield (%)O-H Insertion Product Yield (%)Reference
2-Diazo-1-(4-hydroxyphenyl)ethanonePhotolytic (UV)MethanolRing-contracted ester (not specified)Not specified, but O-H insertion is a known side reaction[3]
General α-DiazoketonesThermal (75-160 °C)VariesVariesFormation of by-products is common at elevated temperatures[3]

Note: Specific comparative yield data is often substrate-dependent and not always available in a single source. The table illustrates the general trend that photochemical methods are often preferred for cleaner reactions.

Table 2: By-products in the Arndt-Eistert Synthesis

Side ReactionBy-productCausePreventionReference
Reaction with HClα-Chloromethyl ketoneInsufficient diazomethane to scavenge HCl by-product.Use of excess diazomethane or a non-nucleophilic base like triethylamine (B128534).[8][9]
Azo CouplingAzinesReaction of primary diazoalkanes with themselves.Add the acid chloride to a solution of the diazoalkane at low temperature.[8]
1,3-Dipolar CycloadditionPyrazolinesReaction with activated alkenes (e.g., α,β-unsaturated carbonyls).Choose alternative homologation methods for these substrates.[8]

Detailed Experimental Protocols

Protocol 1: Minimized By-product Arndt-Eistert Homologation

This protocol is adapted from procedures that aim to minimize the formation of α-chloromethyl ketone by-products.[8][9]

  • Acid Chloride Formation: Convert the starting carboxylic acid to its corresponding acid chloride using a standard reagent such as thionyl chloride or oxalyl chloride. Ensure all excess reagent is removed under vacuum.

  • Diazoketone Synthesis:

    • Prepare a fresh ethereal solution of diazomethane.

    • In a separate flask, dissolve the acid chloride in anhydrous diethyl ether and cool to 0 °C in an ice bath.

    • Slowly add the acid chloride solution to the cold diazomethane solution with vigorous stirring. Use at least two equivalents of diazomethane. Alternatively, include a non-nucleophilic base like triethylamine in the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for the disappearance of the acid chloride by TLC.

    • Carefully quench any excess diazomethane by the slow addition of glacial acetic acid until the yellow color disappears.

  • Wolff Rearrangement and Trapping:

    • To the crude diazoketone solution, add the desired nucleophile (e.g., water for a carboxylic acid, an alcohol for an ester).

    • Add a catalytic amount of silver(I) oxide or silver benzoate.

    • Warm the reaction mixture gently (or irradiate with a suitable light source) to initiate the rearrangement, which is often accompanied by the evolution of nitrogen gas.

    • Monitor the reaction by TLC until the diazoketone is consumed.

  • Workup and Purification:

    • Filter the reaction mixture to remove the silver catalyst.

    • Perform a standard aqueous workup to isolate the crude product.

    • Purify the product by column chromatography, crystallization, or distillation as appropriate.

References

Technical Support Center: Improving Yield in Diazoethane-Mediated Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in diazoethane-mediated cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in this compound cyclopropanation reactions?

A1: Low yields in this compound cyclopropanations can often be attributed to several factors:

  • Inefficient this compound Generation: If generating this compound in situ, the quality of the precursor (e.g., N-ethyl-N'-nitro-N-nitrosoguanidine or other precursors) and the base (e.g., KOH) are critical for optimal generation.

  • Catalyst Deactivation: The metal catalyst (e.g., palladium, rhodium, copper) may be inactive or poisoned by impurities in the reagents or solvent.

  • This compound Decomposition: this compound is highly reactive and can decompose before reacting with the alkene, especially in the presence of acidic impurities, heat, or on rough glass surfaces.

  • Side Reactions: Competing reactions, such as the formation of polymethylene from the self-reaction of this compound, can consume the reagent and reduce the desired product yield.[1] Another common side reaction is the 1,3-dipolar cycloaddition of this compound with the alkene to form a pyrazoline, which may not efficiently eliminate nitrogen to form the cyclopropane (B1198618).[1]

  • Substrate Reactivity: Electron-deficient alkenes can be challenging substrates for some cyclopropanation methods.[1]

Q2: How can I safely handle and dispose of this compound?

A2: this compound, like its homolog diazomethane, is extremely toxic and potentially explosive. Strict safety protocols are mandatory.

  • Handling: All manipulations must be conducted in a well-ventilated chemical fume hood behind a blast shield. Use specialized glassware with fire-polished joints to avoid sharp edges that can trigger detonation. Avoid exposure to direct sunlight or strong artificial light.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, a face shield, and consider double-gloving with nitrile gloves.

  • Quenching Excess Reagent: To quench excess this compound at the end of a reaction, slowly add a few drops of acetic acid until the characteristic yellow color of the diazo compound disappears and nitrogen gas evolution ceases. This converts it to the much more stable ethyl acetate (B1210297).

  • Disposal: Never dispose of unquenched this compound solutions in standard waste streams. Once fully quenched with acetic acid, the resulting solution can typically be disposed of as regular hazardous waste, following your institution's guidelines.

Q3: What is the difference between in situ generation and using a pre-formed solution of this compound?

A3: In situ generation involves producing the this compound within the reaction mixture from a more stable precursor, where it is immediately consumed by the alkene. This is the highly recommended approach for safety as it avoids the isolation and handling of concentrated, explosive this compound. Using a pre-formed solution, which is typically prepared by distillation, carries a much higher risk of explosion and is generally discouraged unless absolutely necessary and with specialized equipment and training.

Q4: How does reaction temperature affect my cyclopropanation yield?

A4: Temperature is a critical parameter. Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state leading to the thermodynamically more stable diastereomer. However, if the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, a temperature that is too high can lead to the decomposition of this compound, the catalyst, or the product. The optimal temperature must be determined empirically for each specific reaction.

Q5: My cyclopropane product is an oil and is difficult to purify. What are my options?

A5: For oily products that do not crystallize, chromatography is the most suitable purification method.

  • Flash Chromatography: This is a good starting point, often using silica (B1680970) gel or alumina (B75360). However, be aware that the acidic nature of silica gel can cause degradation of sensitive cyclopropane derivatives. In such cases, using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or switching to a different stationary phase like alumina is recommended.[2]

  • Preparative HPLC or GC: For more challenging separations or to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be effective, depending on the volatility of the product.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield / Low Conversion 1. Inactive Catalyst: The catalyst may have degraded over time or been poisoned. 2. Poor Quality Reagents: Impurities in the alkene, solvent, or this compound precursor. 3. Inefficient In Situ Generation: Suboptimal base concentration or temperature for this compound formation. 4. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier.1. Use a fresh batch of catalyst or a different type of catalyst (see Data Tables below). 2. Purify the alkene and use anhydrous, high-purity solvents. 3. Ensure the base is of high quality and that generation conditions are optimized as per the literature for your specific precursor. 4. Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC.
Formation of Significant Side Products 1. Polymethylene Formation: The concentration of this compound is too high, leading to self-polymerization. 2. Pyrazoline Formation: 1,3-dipolar cycloaddition is competing with the desired carbene addition. 3. Solvent Insertion: The carbene intermediate is reacting with the solvent.1. Add the this compound solution (or the precursor for in situ generation) slowly to the reaction mixture to maintain a low concentration.[1] 2. This is often catalyst-dependent. A change in the metal catalyst (e.g., from copper-based to rhodium-based) can favor the direct cyclopropanation pathway. 3. Choose a less reactive, anhydrous solvent. Dichloromethane and diethyl ether are common choices.
Poor Diastereoselectivity 1. Suboptimal Catalyst: The catalyst's ligands do not provide sufficient steric or electronic influence to control the stereochemical outcome. 2. Reaction Temperature Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer.1. Screen different catalysts with various ligand systems. Chiral ligands are often necessary for high diastereoselectivity and enantioselectivity. 2. Try running the reaction at a lower temperature. This may require a longer reaction time.
Product Degradation During Workup/Purification 1. Acid-Sensitive Product: The cyclopropane ring may be sensitive to acidic conditions. 2. Degradation on Silica Gel: The acidic nature of silica gel can cause ring-opening or rearrangement of the product.1. Use a mild quenching agent (e.g., saturated sodium bicarbonate solution instead of acetic acid if possible) and avoid acidic workup conditions. 2. Use deactivated silica gel (pre-treated with a base like triethylamine), or use a different stationary phase such as alumina for column chromatography.[2]

Data Presentation

Table 1: Comparison of Catalysts for this compound Cyclopropanation
CatalystSubstrateYield (%)Diastereomeric Ratio (dr)Reference
Pd(OAc)₂Alkenyl SilaneHigh (unspecified)up to 10:1 (trans)--INVALID-LINK--[3]
Iron PorphyrinStyrene70-95N/A--INVALID-LINK--[4]
Rh₂(OAc)₄Styrene85-95Varies with ligand--INVALID-LINK--
Engineered MyoglobinStyrene Derivatives69-92>99% (E)--INVALID-LINK--[5]
Pd(0) Complex2-Substituted 1,3-Dienes38-95Low--INVALID-LINK--[6]
Table 2: Effect of Substrate on Yield in a Flow-Based Cyclopropanation

Reaction conditions: Unstabilised diazo compounds generated under continuous flow conditions at room temperature.

EntryDiazo Species Aryl GroupOlefinProductYield (%)Diastereomeric Ratio (dr)
14-MeO-PhDimethyl maleate4b99>20:1
24-CF₃-PhDimethyl maleate4f79>20:1
32-Me-PhDimethyl maleate4d89>20:1
4PhenylN-Phenylmaleimide4l92>20:1
5Phenyl(E)-Methyl cinnamylidenemalonate7a55>20:1

Data adapted from Ley, S. V. et al. Org. Biomol. Chem., 2015,13, 2133-2137.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyclopropanation with in situ Generated this compound

Safety Note: This procedure involves this compound and must be performed in a chemical fume hood behind a blast shield by trained personnel.

Materials:

  • Alkene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5-2 mol%)

  • This compound precursor (e.g., N-ethyl-N'-nitro-N-nitrosoguanidine) (1.5-2.0 eq)

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 6 M)

  • Anhydrous organic solvent (e.g., Dichloromethane or Diethyl Ether)

  • Two-phase reaction setup

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the alkene and the palladium catalyst.

  • Solvent Addition: Add the anhydrous organic solvent to dissolve the reactants.

  • Initiate Reaction: Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

  • This compound Generation and Reaction: In a separate addition funnel, place a solution of the this compound precursor in the same organic solvent. Slowly add this solution dropwise to the rapidly stirring biphasic reaction mixture containing the alkene, catalyst, and aqueous KOH. The this compound is generated in the aqueous phase, transfers to the organic phase, and reacts with the alkene.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Workup: Once the reaction is complete, carefully separate the organic layer. Quench any residual yellow color in the organic layer by adding a few drops of acetic acid. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Quenching and Workup of a this compound Reaction
  • Cooling: If the reaction was performed at elevated temperatures, cool the mixture to room temperature or 0 °C in an ice bath.

  • Quenching: While stirring, cautiously add acetic acid dropwise to the reaction mixture. You will observe gas evolution (N₂) and the disappearance of the yellow color of this compound. Continue adding acetic acid until the yellow color no longer persists and gas evolution ceases. This step is crucial for safety.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent if necessary. Wash the organic layer sequentially with:

    • Water or saturated aqueous sodium bicarbonate (to remove excess acetic acid).

    • Saturated aqueous sodium chloride (brine) (to aid in phase separation and remove residual water).

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Visualizations

Reaction_Mechanism M_L Metal Catalyst (M-L) Carbene Metal Carbene Intermediate [M=CHEt] Diazo This compound (EtCHN₂) Diazo->Carbene - N₂ N2 N₂ Intermediate Metallocyclobutane Intermediate Carbene->Intermediate + Alkene Alkene Alkene Intermediate->M_L Releases Catalyst Product Cyclopropane Product Intermediate->Product Reductive Elimination Experimental_Workflow start Start: Prepare Reagents setup Set up two-phase reaction: Alkene, Catalyst in Organic Solvent + Aqueous Base (e.g., KOH) start->setup addition Slowly add Diazo Precursor (in organic solvent) setup->addition generation In Situ Generation of this compound addition->generation reaction Cyclopropanation Reaction generation->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete quench Quench excess this compound (e.g., with Acetic Acid) monitor->quench Complete workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product Troubleshooting_Yield start Low Yield Observed check_conversion Check Conversion of Starting Material (SM) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion of SM, Low Product Isolation check_conversion->high_conversion No check_reagents Reagents/Catalyst Issue? low_conversion->check_reagents check_side_products Major Side Products Observed? high_conversion->check_side_products reagent_sol Solution: - Use fresh catalyst - Purify SM & solvent - Check in situ generation check_reagents->reagent_sol Yes check_conditions Reaction Conditions Issue? check_reagents->check_conditions No conditions_sol Solution: - Increase temperature - Increase reaction time - Check diazo addition rate check_conditions->conditions_sol Yes side_prod_sol Solution: - Lower diazo concentration - Change catalyst/solvent check_side_products->side_prod_sol Yes check_workup Product Degradation During Workup? check_side_products->check_workup No workup_sol Solution: - Use neutral/mild workup - Use deactivated silica/alumina check_workup->workup_sol Yes

References

Technical Support Center: Troubleshooting Diazoethane & Diazoalkane Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazoethane and diazoalkane esterification. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during the esterification of carboxylic acids with diazoalkanes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of esterification with diazomethane (B1218177)?

A1: The esterification of carboxylic acids with diazomethane is a mild and efficient two-step process. First, the acidic proton of the carboxylic acid is transferred to the diazomethane molecule, forming a carboxylate anion and a methyldiazonium cation. In the second step, the carboxylate anion acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an SN2 reaction. This results in the formation of the methyl ester and the liberation of nitrogen gas as the sole byproduct.[1][2]

Q2: Why is my reaction yield consistently low?

A2: Low yields in diazoalkane esterifications can stem from several factors. Common culprits include the degradation of the diazoalkane reagent, the presence of water in the reaction mixture, insufficient acidity of the substrate, or competing side reactions. A systematic troubleshooting approach, as detailed in the guide below, is the most effective way to identify and resolve the specific cause.

Q3: Is it safe to use diazomethane, and what are the alternatives?

A3: Diazomethane is a toxic and potentially explosive gas, making it hazardous to handle, especially on a large scale.[2] For safety, it is often generated in situ from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) or nitrosomethylurea (B1605039) immediately before use.[3][4] Safer, commercially available alternatives include trimethylsilyldiazomethane (B103560) (TMS-diazomethane) and imidazotetrazines like temozolomide (B1682018) (TMZ), which can generate the reactive species under milder conditions.[5][6]

Q4: Can I use this compound to esterify alcohols or phenols?

A4: The success of the reaction depends on the acidity of the substrate. Carboxylic acids (pKa ≈ 5) are sufficiently acidic to protonate diazomethane and react readily.[7] Phenols (pKa ≈ 10) can also be methylated, though the reaction may be slower.[7] However, aliphatic alcohols (pKa ≈ 16-18) are generally not acidic enough to react with diazomethane under standard conditions.[7]

Q5: How can I tell if my diazomethane solution is still active?

A5: A fresh solution of diazomethane in a solvent like ether will have a characteristic yellow color. If the solution becomes colorless, it indicates that the diazomethane has been consumed or has decomposed. For a quantitative assessment, the diazomethane solution can be titrated against a known excess of a carboxylic acid, such as benzoic acid, followed by back-titration of the unreacted acid with a standardized base.[7]

Troubleshooting Guide for Low Conversion

Low conversion is a frequent issue in this compound esterification. The following guide provides a structured approach to identifying and resolving the root cause.

Logical Flow for Troubleshooting

TroubleshootingFlow start Low Conversion Observed check_reagent 1. Verify Diazoalkane Quality start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions Reagent OK solution_reagent Solution: Use fresh diazoalkane or safer alternative (TMS-diazomethane). check_reagent->solution_reagent Reagent Degraded check_substrate 3. Evaluate Substrate Suitability check_conditions->check_substrate Conditions Optimal solution_conditions Solution: Optimize temperature, reaction time, and solvent. check_conditions->solution_conditions Conditions Suboptimal check_impurities 4. Investigate Potential Impurities check_substrate->check_impurities Substrate Suitable solution_substrate Solution: Consider derivatization to increase acidity or use alternative esterification method. check_substrate->solution_substrate Substrate Unsuitable solution_impurities Solution: Purify starting materials and use anhydrous solvents. check_impurities->solution_impurities Impurities Present EsterificationMechanism Reactants Carboxylic Acid (R-COOH) + Diazomethane (CH₂N₂) ProtonTransfer Proton Transfer Reactants->ProtonTransfer Intermediates Carboxylate (R-COO⁻) + Methyldiazonium (CH₃N₂⁺) ProtonTransfer->Intermediates SN2 SN2 Attack Intermediates->SN2 Products Methyl Ester (R-COOCH₃) + Nitrogen Gas (N₂) SN2->Products

References

Technical Support Center: Purification of Products from Diazoethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from diazoethane reactions.

Safety First: Handling this compound and its Reaction Mixtures

This compound and its precursors are highly toxic and potentially explosive. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a blast shield, safety goggles, a face shield, and double gloves, must be worn.[1][2] Ground-glass joints should be avoided as rough surfaces can trigger detonation.[3] It is crucial to quench any excess diazomethane (B1218177) before disposal by slowly adding acetic acid until the yellow color disappears and gas evolution ceases.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my this compound reaction mixture?

A1: Common impurities include unreacted starting materials (e.g., the olefin in a cyclopropanation), byproducts from side reactions (e.g., polymethylene from the decomposition of diazomethane), and residual solvents.[5] In pyrazoline synthesis, starting chalcones and hydrazine (B178648) hydrate (B1144303) are common impurities.[6][7]

Q2: My product is sensitive to silica (B1680970) gel. What are my options for chromatographic purification?

A2: If your product is acid-sensitive, you can deactivate the silica gel by running a solvent system containing 1-3% triethylamine (B128534) through the column before loading your sample.[8] Alternatively, other stationary phases like alumina (B75360) or reversed-phase silica can be considered.

Q3: How can I remove residual hydrazine hydrate from my pyrazoline product?

A3: Excess hydrazine hydrate can sometimes be removed by co-evaporation with a high-boiling point solvent like toluene (B28343) under reduced pressure.[9] However, recrystallization is often the most effective method for purifying solid pyrazoline derivatives.[7][10]

Q4: My cyclopropanation reaction is complete, but I'm having trouble separating the product from the starting olefin.

A4: If the boiling points are significantly different, fractional distillation under reduced pressure can be effective. For compounds with similar polarities and boiling points, column chromatography with a carefully optimized solvent system is recommended. A gradient elution may be necessary to achieve good separation.[8]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Recommended Solution
Product lost during aqueous workup Check the aqueous layer via TLC or LC-MS to see if your product is water-soluble. If so, perform back-extraction with a suitable organic solvent.[11]
Product is volatile Check the solvent collected in the rotovap trap for your product.[11] Use lower temperatures and pressures during solvent removal.
Incomplete reaction Monitor the reaction progress by TLC or GC-MS to ensure full consumption of the limiting reagent before workup.
Product decomposition on silica gel As mentioned in the FAQs, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[8]
Inefficient extraction Ensure the pH of the aqueous layer is optimized for the extraction of your product. Perform multiple extractions with smaller volumes of solvent.
Product Contaminated with Byproducts
Potential Cause Recommended Solution
Formation of polymethylene This insoluble polymer can be removed by filtration. To minimize its formation, avoid high temperatures and exposure of the diazomethane solution to light.[12]
Formation of regioisomers in pyrazoline synthesis Separation can be challenging. Optimize reaction conditions (e.g., solvent, catalyst) to favor the formation of the desired isomer.[13] Column chromatography with a high-resolution column and a shallow gradient may be required.
Presence of unreacted starting materials Optimize the stoichiometry of your reactants. For purification, choose a method that effectively separates compounds with different functional groups and polarities, such as column chromatography.
Solvent-related artifacts Ensure solvents are pure and dry. Artifacts can sometimes be identified by running a blank reaction without the starting material.[5]

Experimental Protocols

Protocol 1: Purification of a Pyrazoline Derivative by Recrystallization

This protocol provides a general guideline for the purification of a solid pyrazoline derivative.

Materials:

  • Crude pyrazoline product

  • Ethanol (B145695) (or other suitable solvent)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude pyrazoline product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.

  • Slowly add deionized water to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Adapted from references[7][10][14].

Protocol 2: Purification of a Cyclopropane (B1198618) Derivative by Flash Column Chromatography

This protocol outlines a general procedure for purifying a cyclopropane derivative from a reaction mixture.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Sand

  • Appropriate solvent system (e.g., hexane/ethyl acetate) determined by TLC analysis

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica gel.

  • Elute the column: Add the eluent to the column and apply gentle pressure (e.g., with a pump or nitrogen) to begin elution.

  • Collect fractions: Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Adapted from references[8][15][16][17].

Data Presentation

The following table provides an illustrative comparison of purification techniques. The values are hypothetical and will vary depending on the specific reaction and product.

Purification Method Typical Purity (%) Typical Yield (%) Throughput Key Considerations
Recrystallization >9970-90Low to MediumProduct must be a solid at room temperature.
Column Chromatography 95-9960-85LowVersatile for a wide range of compounds; can be time-consuming.
Fractional Distillation 90-9850-80Medium to HighProduct must be volatile and thermally stable; requires a significant difference in boiling points between components.
Preparative HPLC >9940-70LowHigh resolution; can be expensive and may require significant method development.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotovap) drying->concentration crude_product Crude Product concentration->crude_product analysis Purity Analysis (TLC, GC-MS, NMR) crude_product->analysis purification Purification Step analysis->purification distillation Fractional Distillation purification->distillation Volatile & Thermally Stable chromatography Column Chromatography purification->chromatography General Application crystallization Recrystallization purification->crystallization Solid Product pure_product Pure Product distillation->pure_product chromatography->pure_product crystallization->pure_product

Caption: General experimental workflow for the purification of this compound reaction products.

troubleshooting_workflow start Low Purity After Initial Purification check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm byproduct Byproduct? unreacted_sm->byproduct No optimize_reaction Optimize Reaction Conditions (Stoichiometry, Time) unreacted_sm->optimize_reaction Yes optimize_purification Optimize Purification Method (e.g., Gradient Elution) byproduct->optimize_purification Yes change_method Consider Alternative Purification (e.g., Distillation, Crystallization) byproduct->change_method No repurify_chromatography Repurify using High-Resolution Chromatography optimize_reaction->repurify_chromatography end Pure Product repurify_chromatography->end optimize_purification->end change_method->end

Caption: Troubleshooting decision tree for low product purity after initial purification.

References

optimizing temperature for in situ diazoethane generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in situ generation of diazoethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to optimizing experimental parameters, with a special focus on temperature control.

Troubleshooting Guide

This guide addresses common issues encountered during the in situ generation of this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or no yield of the desired product Incorrect Reaction Temperature: The temperature may be too low for the this compound generation to occur efficiently, or too high, causing decomposition of this compound or the desired product.Systematically vary the reaction temperature. For reactions involving precursors like N-methyl-N-nitrosourea, a temperature range of -5°C to +5°C is often optimal.[1] For other methods, such as those utilizing Diazald®, temperatures around 65°C may be required for the initial generation step.[2] A "click and release" method has been shown to be efficient at 0°C, with no reaction occurring at -78°C.[3] It is crucial to consult literature specific to the chosen precursor.
Inefficient Stirring: In biphasic reactions, poor mixing can limit the reaction between the precursor and the base.Use a Teflon-coated magnetic stirrer and ensure vigorous stirring. Avoid manual swirling, which can be inconsistent and potentially hazardous.[4]
Precursor Degradation: The this compound precursor may have degraded due to improper storage.Store precursors according to the manufacturer's instructions. For example, Diazald® is often kept refrigerated.[2]
Base Incompatibility or Insufficient Amount: The base used may not be strong enough or may be present in a stoichiometric deficit.Ensure the use of a suitable base (e.g., potassium hydroxide) in a sufficient molar excess to drive the reaction to completion.[1]
Reaction is too slow Suboptimal Temperature: The reaction temperature may be too low, leading to slow generation of this compound.Gradually increase the temperature in small increments (e.g., 5°C) while carefully monitoring the reaction progress and safety.
Low Concentration of Reactants: Dilute solutions can lead to slower reaction rates.While avoiding dangerously high concentrations, ensure that the reactant concentrations are within the recommended range for the specific protocol.
Formation of side products/impurities Temperature is too high: Elevated temperatures can lead to the decomposition of this compound and subsequent side reactions.Maintain the reaction at the lower end of the optimal temperature range. For many in situ procedures, maintaining a temperature between 0°C and 5°C is a good starting point.
Presence of Acidic Impurities: Acidic protons will react with this compound.Ensure all glassware is dry and that solvents are anhydrous and free of acidic impurities.
Safety concerns (e.g., unexpected pressure build-up, coloration) Accumulation of this compound: In situ generation is designed to use this compound as it is formed. If the subsequent reaction is slow, this compound can accumulate.Ensure the substrate for the subsequent reaction is present and that the reaction conditions are optimal for its consumption of this compound. The characteristic yellow color of this compound should not intensify excessively.
Use of Improper Equipment: Scratched glassware or ground glass joints can provide nucleation points for the explosive decomposition of this compound.Use fire-polished glassware with no scratches. Avoid ground glass joints and use rubber stoppers or Teflon sleeves.[2][4]
Exposure to Light: Direct sunlight or strong artificial light can promote the explosive decomposition of this compound.[4]Shield the reaction apparatus from light using aluminum foil or by working in a darkened fume hood.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the in situ generation of this compound?

A1: The optimal temperature is highly dependent on the precursor and the reaction conditions. For the common precursor N-methyl-N-nitrosourea, a temperature range of -5°C to +5°C is often recommended for continuous processes.[1] When using Diazald® with aqueous potassium hydroxide (B78521), a temperature of 65°C for the generating flask is common.[2] For newer, base-free "click and release" methods, the reaction can be efficient at 0°C.[3] It is crucial to start with the temperature specified in the literature for a particular method and then optimize based on your specific substrate and setup.

Q2: How does temperature affect the yield of my reaction with in situ generated this compound?

A2: Temperature has a significant impact on yield. A temperature that is too low can result in a slow or incomplete reaction, leading to a low yield. Conversely, a temperature that is too high can cause the rapid decomposition of the volatile and unstable this compound, also resulting in a lower yield and the potential for side product formation. Careful optimization is key to maximizing the yield.

Q3: What are the safety risks associated with incorrect temperature control during this compound generation?

A3: Incorrect temperature control is a major safety concern. If the temperature is too high, the rate of this compound generation can exceed its rate of consumption, leading to a dangerous accumulation of this explosive compound.[5] This can cause a significant pressure buildup and potentially an explosion. Conversely, if the temperature is too low and the reaction does not initiate, a subsequent uncontrolled temperature increase could lead to a runaway reaction. Always use a blast shield and personal protective equipment.[4]

Q4: Can I use the same temperature for different this compound precursors?

A4: No, different precursors have different activation energies and reaction kinetics for this compound formation. The optimal temperature for generation from Diazald® (e.g., 65°C) is significantly different from that used for N-methyl-N-nitrosourea (e.g., 0°C). Always refer to a validated protocol for the specific precursor you are using.

Q5: How can I accurately monitor and control the temperature of my reaction?

A5: Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture (if safe to do so) or in the cooling bath immediately adjacent to the reaction flask. A cryostat or a well-controlled ice/salt bath is recommended for maintaining a stable, low temperature. For heating, a temperature-controlled oil bath or heating mantle with a thermocouple feedback loop is ideal.

Data on Temperature Optimization for In Situ this compound Generation

The following table summarizes temperature conditions from various literature sources for the in situ generation of this compound. This data can serve as a starting point for your own optimization experiments.

PrecursorBase/ReagentSolventTemperature (°C)Yield/OutcomeReference
N-methyl-N-nitrosoureaPotassium HydroxideDiethyl Ether-5 to +5Optimal for continuous generation[1]
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)Potassium HydroxideEthanol (B145695)/Water/Ether65 (generating flask)Effective generation and distillation[2]
Enamine & Sulfonyl Azide (B81097) ("Click and Release")None (Base-free)Dichloromethane0Efficient reaction[3]
Enamine & Sulfonyl Azide ("Click and Release")None (Base-free)Dichloromethane-78No reaction observed[3]

Experimental Protocols

Protocol 1: In Situ Generation of this compound from Diazald®

This protocol is adapted from a standard laboratory procedure for the preparation and use of diazomethane (B1218177).[2]

Materials:

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Substrate to be reacted with this compound

  • Specialized diazomethane generation glassware (fire-polished, no ground glass joints)

  • Teflon-coated magnetic stir bar

  • Water bath

  • Dry ice/acetone cold finger or condenser

  • Receiving flask

Procedure:

  • Setup: Assemble the specialized glassware in a fume hood behind a blast shield. The setup typically consists of a reaction flask, a distillation arm or condenser, and a receiving flask cooled in a -78°C bath (e.g., dry ice/acetone). The receiving flask should contain your substrate dissolved in ether.

  • Reagent Preparation: In the reaction flask, dissolve potassium hydroxide in a mixture of ethanol and water with stirring. Heat the flask to 65°C in a water bath to facilitate dissolution.

  • This compound Generation: In a separate flask, dissolve Diazald® in diethyl ether. Add this solution in one portion to the heated KOH solution in the reaction flask and immediately connect the distillation arm.

  • In Situ Reaction: The generated this compound will co-distill with the ether and bubble into the receiving flask containing your substrate. The end of the distillation arm should be below the surface of the solvent in the receiving flask.

  • Monitoring and Completion: The reaction is complete when the yellow color of this compound no longer distills over and the bubbling in the reaction flask ceases.

  • Quenching: Any excess this compound in the reaction vessel and trap should be quenched carefully with acetic acid.

Protocol 2: Low-Temperature "Click and Release" Generation of this compound

This protocol is based on a modern, base-free method for in situ this compound generation.[3]

Materials:

  • A suitable sulfonyl azide (e.g., 1-methyl-1H-imidazole-4-sulfonyl azide)

  • An appropriate enamine

  • The substrate to be reacted with this compound

  • Anhydrous solvent (e.g., dichloromethane, acetone)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Setup: In a fume hood, add the substrate and the enamine to an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the anhydrous solvent and cool the mixture to 0°C using an ice-water bath.

  • Initiation: Add the sulfonyl azide to the cooled, stirring solution.

  • Reaction: Allow the reaction to stir at 0°C. The this compound is generated in situ and reacts with the substrate. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps for your desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_optimization Optimization & Troubleshooting cluster_adjust Adjust Temperature cluster_final Completion start Select this compound Precursor reagents Prepare Reactants (Precursor, Base/Reagent, Substrate, Solvent) start->reagents glassware Assemble Appropriate Glassware (Fire-Polished) reagents->glassware temp_control Establish Initial Temperature (e.g., 0°C or 65°C) glassware->temp_control generation Initiate In Situ Generation temp_control->generation monitoring Monitor Reaction (TLC, LC-MS, Color) generation->monitoring check_yield Acceptable Yield? monitoring->check_yield increase_temp Increase Temp (if slow/no reaction) check_yield->increase_temp No decrease_temp Decrease Temp (if side products) check_yield->decrease_temp No quench Quench Excess This compound check_yield->quench Yes increase_temp->generation Re-run decrease_temp->generation Re-run workup Work-up and Purification quench->workup finish Isolate Product workup->finish signaling_pathway cluster_precursors Precursors cluster_conditions Generation Conditions cluster_reactions Subsequent Reactions diazald Diazald® cond_diazald KOH, EtOH/H2O ~65°C nmu N-Methyl-N-nitrosourea cond_nmu KOH (aq) -5 to +5°C enamine_azide Enamine + Sulfonyl Azide cond_enamine Base-free ~0°C This compound This compound (CH2N2) In Situ cond_diazald->this compound Generation cond_nmu->this compound Generation cond_enamine->this compound Generation esterification Carboxylic Acid -> Methyl Ester This compound->esterification Reacts with homologation Ketone -> Homologated Ketone This compound->homologation Reacts with cycloaddition Alkene -> Cyclopropane This compound->cycloaddition Reacts with

References

Technical Support Center: Minimizing Polymethylene Formation from Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of polymethylene, an unwanted polymeric byproduct, during reactions involving diazoethane. By carefully controlling reaction parameters, you can significantly improve the purity of your desired products.

Section 1: Troubleshooting Guide

Unwanted polymerization of this compound can lead to the formation of a white, insoluble solid (polymethylene), complicating product isolation and reducing yields. This section addresses common issues and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
A white precipitate forms in the reaction mixture. This is likely polymethylene, a polymer of methylene (B1212753) units formed from the decomposition of this compound.[1][2][3][4]- Review Reaction Setup: Ensure all glassware is free of scratches and ground-glass joints are avoided where possible, as rough surfaces can initiate polymerization.[5] - Check for Metal Contaminants: Traces of metals, particularly copper, can catalyze polymethylene formation. Use high-purity reagents and solvents.[5] - Control Temperature: Maintain the recommended low temperature for your specific reaction. Exceeding optimal temperatures can accelerate this compound decomposition.[6] - In Situ Generation: If not already doing so, consider generating this compound in situ to keep its concentration low and minimize the chance of polymerization.[7][8]
Product is difficult to purify; NMR shows broad, unresolved signals. The desired product may be contaminated with soluble, lower molecular weight polymethylene oligomers.- Characterize the Impurity: Use Gel Permeation Chromatography (GPC) to determine the molecular weight distribution of the impurity.[9][10][11] - Purification Strategy:     - Precipitation: Attempt to precipitate the polymethylene by adding a non-solvent for the polymer but a good solvent for your product.     - Filtration: If the polymer is insoluble, it can be removed by filtration. Using a filter aid like Celite can be beneficial for fine precipitates.     - Chromatography: Column chromatography can be effective for removing soluble oligomers.[12][13]
Reaction yield is consistently low, even without visible precipitate. Low concentrations of soluble polymethylene oligomers may be forming, consuming the this compound.- Monitor this compound Concentration: Use a non-invasive method to monitor the reaction progress and ensure this compound is being consumed by the desired reaction pathway. - Optimize Reagent Addition: Add the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is polymethylene and why does it form?

A1: Polymethylene is a polymer with the repeating unit (-CH₂-). It forms from the uncontrolled polymerization of this compound (CH₂N₂). This process can be initiated by various factors, including:

  • Heat and Light: High temperatures and exposure to light can cause this compound to decompose into a reactive carbene intermediate (CH₂:), which then polymerizes.[14]

  • Catalytic Impurities: Traces of metals, especially copper, can act as catalysts for this polymerization.[5]

  • Solid Surfaces: Rough surfaces, such as ground-glass joints or solid drying agents like calcium chloride, can promote the decomposition of this compound and initiate polymerization.[5]

  • High Concentrations: High concentrations of this compound increase the likelihood of self-reaction.

Q2: At what temperature should I run my this compound reaction to avoid polymethylene formation?

A2: The optimal temperature is reaction-dependent. However, a general guideline is to maintain low temperatures. For many applications, such as methylation and cyclopropanation, reactions are typically run at or below 0 °C. It is crucial to consult literature for the specific substrate and reaction type. A reaction that proceeds efficiently at 0 °C may show negligible product formation at -78 °C, while higher temperatures may favor polymerization.[6]

Q3: Can the choice of solvent influence polymethylene formation?

A3: Yes, the solvent can play a role. Ethereal solvents like diethyl ether are commonly used for preparing and using this compound solutions. The choice of a co-solvent should be made carefully. For instance, in some palladium-catalyzed reactions, the choice of solvent can influence catalyst activity and side reactions.

Q4: How can I detect and quantify polymethylene in my sample?

A4: A combination of analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymethylene will appear as a singlet in the ¹H NMR spectrum around 1.2-1.5 ppm. In ¹³C NMR, a peak around 30 ppm is characteristic. The presence of broad signals can indicate polymeric material.[15][16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Polymethylene shows characteristic C-H stretching and bending vibrations.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most direct method to determine the molecular weight and distribution of the polymer.[9][10][11][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are useful for identifying lower molecular weight oligomers.[19]

Q5: What is the best way to remove polymethylene from my product?

A5: The purification method depends on the solubility of the polymethylene and your desired product:

  • Insoluble Polymethylene: If the polymethylene has a high molecular weight, it will precipitate from the reaction mixture and can be removed by filtration.

  • Soluble Polymethylene: For lower molecular weight, soluble oligomers, the following methods can be used:

    • Precipitation/Trituration: Find a solvent system where your product is soluble, but the polymethylene is not. Adding this "anti-solvent" should cause the polymer to precipitate.

    • Column Chromatography: This is often effective for separating small molecules from polymeric impurities.[12][13]

    • Supercritical Fluid Extraction: This is an advanced technique that can be used for polymer purification.[20]

Section 3: Experimental Protocols

Protocol 1: Methylation of a Carboxylic Acid with In Situ Generated this compound

This protocol is designed to minimize polymethylene formation by generating and consuming this compound in the same vessel, thus maintaining a low concentration.[7][8]

Materials:

  • Carboxylic acid

  • N-methyl-N-nitrosourea (MNU) or Diazald®

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (B78521) (KOH) solution (40%)

  • Reaction vessel with a dropping funnel and a gas outlet

Procedure:

  • Dissolve the carboxylic acid in diethyl ether in the reaction vessel and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the this compound precursor solution by dissolving MNU or Diazald® in diethyl ether.

  • Slowly add the 40% KOH solution to the precursor solution with vigorous stirring. The yellow color of this compound will develop.

  • Carefully and slowly, add the ethereal this compound solution dropwise to the stirred, cooled solution of the carboxylic acid.

  • Monitor the reaction by TLC. The reaction is complete when the yellow color of this compound persists and nitrogen evolution ceases.

  • Quench any excess this compound by the slow addition of a few drops of acetic acid until the yellow color disappears.

  • Proceed with the aqueous workup and purification of the methyl ester.

Key Considerations to Minimize Polymethylene:

  • Maintain the reaction temperature at 0 °C or below.

  • Ensure slow, controlled addition of the this compound solution.

  • Use smooth-surfaced glassware.

Protocol 2: Palladium-Catalyzed Cyclopropanation with this compound

This protocol focuses on controlling the catalyst and reaction conditions to favor cyclopropanation over polymerization.

Materials:

  • Alkene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or other suitable palladium catalyst

  • This compound solution in diethyl ether (prepared separately and stored cold)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene and the palladium catalyst in the anhydrous solvent.

  • Cool the reaction mixture to the recommended temperature (typically 0 °C to -20 °C).

  • Slowly add the pre-prepared, cold this compound solution to the reaction mixture via a syringe pump over several hours.

  • Allow the reaction to stir at the low temperature until TLC analysis indicates complete consumption of the starting alkene.

  • Quench any remaining this compound with a few drops of acetic acid.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the cyclopropane (B1198618) product by column chromatography.

Key Considerations to Minimize Polymethylene:

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions.

  • Slow Addition: The slow addition of this compound is critical to keep its concentration low.

  • Temperature Control: Strict temperature control is essential to prevent both uncontrolled decomposition of this compound and catalyst deactivation.

Section 4: Visual Guides (Graphviz)

Workflow for Troubleshooting Polymethylene Formation

TroubleshootingWorkflow start Problem: Suspected Polymethylene Formation precipitate White Precipitate Observed? start->precipitate broad_nmr Broad NMR Signals / Purification Issues? precipitate->broad_nmr No check_setup 1. Check Glassware (scratches?) 2. Check for Metal Contaminants 3. Verify Temperature Control precipitate->check_setup Yes analyze_impurity Analyze Impurity: - GPC/SEC for MW - NMR for Structure broad_nmr->analyze_impurity Yes in_situ Implement In Situ Generation of this compound check_setup->in_situ end Problem Resolved in_situ->end purify Purification Strategy: - Precipitation - Filtration - Chromatography analyze_impurity->purify purify->end

Caption: A logical workflow for troubleshooting polymethylene formation.

Signaling Pathway: Factors Leading to Polymethylene

PolymethyleneFormation This compound This compound (CH2N2) carbene Methylene Carbene (CH2:) This compound->carbene Decomposition polymethylene Polymethylene (-[CH2]n-) carbene->polymethylene Polymerization initiator Initiators heat Heat light Light metals Metal Catalysts (e.g., Cu) surfaces Rough Surfaces concentration High Concentration heat->carbene light->carbene metals->carbene surfaces->carbene concentration->polymethylene Direct Polymerization

Caption: Factors initiating the formation of polymethylene from this compound.

References

Navigating the Stability of Diazoethane: A Guide to Aprotic Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the highly reactive yet unstable diazoethane, the choice of solvent is a critical parameter influencing experimental success and safety. This technical support center provides a comprehensive guide to the selection of aprotic solvents for enhancing this compound stability, complete with troubleshooting advice and frequently asked questions.

This compound, a valuable reagent in organic synthesis for processes like cyclopropanation and homologation, is notoriously unstable and potentially explosive. Its stability is significantly influenced by the surrounding solvent environment. Aprotic solvents are generally preferred as they lack the acidic protons that can initiate the rapid and often hazardous decomposition of diazoalkanes. This guide focuses on the stability of this compound's close analog, diazomethane (B1218177), for which more data is available, to inform solvent selection.

Solvent Stability at a Glance: A Comparative Analysis

While precise kinetic data for the decomposition of this compound in various aprotic solvents is scarce in publicly available literature, qualitative observations and data for the closely related diazomethane provide a strong basis for solvent selection. Ethereal solvents are generally the preferred choice for handling and storing diazoalkane solutions.

SolventKey Considerations for this compound Stability
Diethyl Ether (Et₂O) The most commonly used solvent for the preparation and use of diazomethane solutions.[1][2] It is relatively non-polar and offers good stability, particularly at low temperatures. Solutions in diethyl ether are known to decompose slowly when stored in a freezer.[3]
Tetrahydrofuran (THF) A more polar alternative to diethyl ether. While it can be used, its higher polarity may slightly decrease the stability of this compound compared to diethyl ether. THF is a good solvent for many organic substrates, which can be an advantage in subsequent reactions.
1,4-Dioxane Similar to diethyl ether and THF, dioxane is an ethereal solvent. Solutions of diazomethane in dioxane have been noted to decompose slowly at low temperatures, suggesting it is a viable option for short-term storage and reactions.[3]
Dichloromethane (DCM) A polar aprotic solvent that is less commonly used for diazoalkane solutions. While it can be a suitable solvent for certain reactions involving diazo compounds, its higher polarity compared to ethers might lead to faster decomposition. Caution is advised, and stability should be assessed for the specific application.

Note: The stability of this compound solutions is highly dependent on factors such as temperature, concentration, and the presence of impurities. Storage is generally discouraged, but if necessary, solutions should be kept in a freezer for very short periods (e.g., one to two weeks).[4]

Experimental Protocols

Preparation of an Ethereal Solution of Diazomethane (as a proxy for this compound)

Disclaimer: The synthesis of diazomethane is a hazardous procedure and should only be performed by trained personnel in a well-ventilated fume hood and behind a blast shield. Use of specialized glassware with fire-polished joints is highly recommended to prevent explosions.[5][6]

Materials:

  • N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (B78521) (KOH)

  • Water

  • Ice bath

  • Specialized distillation apparatus with fire-polished joints

Procedure:

  • Prepare a solution of KOH in water and cool it in an ice bath.

  • In a separate flask, dissolve Diazald® in diethyl ether.

  • Slowly add the Diazald® solution to the cold KOH solution with vigorous stirring. The yellow color of diazomethane will start to appear in the ether layer.

  • The ethereal solution of diazomethane can be carefully decanted or distilled using the specialized apparatus. Distillation is particularly hazardous and should only be performed when absolutely necessary.[7]

  • The resulting ethereal solution should be used immediately. If short-term storage is unavoidable, it should be placed in a freezer in a tightly sealed container.[4]

Determination of Diazomethane Concentration

The concentration of a freshly prepared diazomethane solution can be determined by titration with a known excess of benzoic acid in cold diethyl ether. The unreacted benzoic acid is then back-titrated with a standardized solution of sodium hydroxide.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid decomposition (vigorous gas evolution, disappearance of yellow color) - Presence of acidic impurities (e.g., water, alcohols, acidic functional groups on reactants).[3]- Exposure to rough surfaces (e.g., ground glass joints, scratches on glassware).[9]- Exposure to strong light.[7]- Localized high concentrations or temperatures.- Ensure all glassware is dry and free of acidic residues.- Use fire-polished glassware.- Protect the solution from light.- Maintain a low temperature and ensure efficient stirring.
Unexpected side reactions - Decomposition of this compound to form carbenes, which can lead to a variety of side products.- Use the this compound solution immediately after preparation.- Maintain a low reaction temperature.- Consider the choice of solvent, as it can influence reaction pathways.
Low yield in subsequent reactions - Inaccurate determination of this compound concentration.- Decomposition of the this compound solution prior to or during the reaction.- Titrate the this compound solution just before use.- Minimize the time between preparation and use.- Ensure the reaction is performed at an appropriate temperature to balance reaction rate and this compound stability.
Explosion - Use of concentrated solutions.- Presence of impurities.- Scratches or rough surfaces on glassware.- Heating the solution.- Always work with dilute solutions.- Use high-purity solvents and reagents.- Use specialized, smooth glassware.- Never heat a this compound solution. Always work behind a blast shield.

Frequently Asked Questions (FAQs)

Q1: Why are aprotic solvents preferred for this compound?

A1: Aprotic solvents lack acidic protons. Protic solvents, such as water and alcohols, can donate a proton to the highly basic carbon atom of this compound, initiating a rapid and often uncontrollable decomposition.[3]

Q2: Is it safe to store this compound solutions?

A2: Storage of this compound solutions is highly discouraged due to its inherent instability.[4][9] If absolutely necessary, ethereal solutions can be stored for a very short period (no more than one to two weeks) in a freezer in a tightly sealed, smooth-surfaced container.[4] However, it is always best to prepare and use the reagent on the same day.

Q3: What are the visual signs of this compound decomposition?

A3: The most obvious sign is the disappearance of the characteristic yellow color of the diazoalkane solution. This is accompanied by the evolution of nitrogen gas, which may be observed as bubbling.

Q4: Can I use THF instead of diethyl ether?

A4: Yes, THF can be used as a solvent for reactions involving this compound. However, as a more polar solvent than diethyl ether, it may lead to a slightly faster rate of decomposition. The choice may depend on the solubility of other reactants in your specific application.

Q5: How can I safely quench excess this compound?

A5: Excess this compound can be safely quenched by the slow, dropwise addition of a weak acid, such as acetic acid, with cooling and stirring. The quenching is complete when the yellow color disappears and gas evolution ceases.[5]

Logical Workflow for Solvent Selection

To aid in the decision-making process for selecting a suitable aprotic solvent, the following workflow is proposed.

SolventSelection Start Start: Need to use this compound Assess_Stability Assess Stability Requirements Start->Assess_Stability Assess_Solubility Assess Reactant/Substrate Solubility Assess_Stability->Assess_Solubility High Stability Needed Assess_Reaction_Conditions Consider Reaction Conditions (Temp, etc.) Assess_Stability->Assess_Reaction_Conditions Moderate Stability Acceptable Decision_Ether Select Diethyl Ether Assess_Solubility->Decision_Ether Good Solubility in Ether Decision_THF Consider THF Assess_Solubility->Decision_THF Poor Solubility in Ether Assess_Reaction_Conditions->Decision_THF Low Temp Decision_Dioxane Consider Dioxane Assess_Reaction_Conditions->Decision_Dioxane Higher Boiling Point Needed Decision_DCM Use Dichloromethane with Caution Assess_Reaction_Conditions->Decision_DCM Specific Reaction Requirement Proceed Proceed with Experiment Decision_Ether->Proceed Decision_THF->Assess_Reaction_Conditions Decision_THF->Proceed Decision_Dioxane->Proceed Decision_DCM->Proceed

Solvent selection workflow for this compound reactions.

References

Technical Support Center: Inert Atmosphere Techniques for Handling Sensitive Diazoethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective handling of sensitive diazoethane reactions under an inert atmosphere. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere necessary for this compound reactions?

A1: Many chemical reactions are sensitive to components in the air, such as oxygen and moisture.[1] An inert atmosphere, typically composed of nitrogen or argon, is used to displace the reactive air in the reaction vessel.[2] This prevents unwanted side reactions, degradation of sensitive reagents and products, and ensures the safety of the experiment, especially with highly reactive compounds like this compound.[3] For this compound, which is highly reactive and potentially explosive, an inert atmosphere is a critical safety measure to prevent uncontrolled reactions.[4][5]

Q2: What are the primary hazards associated with this compound?

A2: this compound, similar to its more common analog diazomethane (B1218177), is a toxic, highly reactive, and potentially explosive compound.[4][6] The main hazards include:

  • Explosion: It can explode when exposed to heat, shock, friction, rough surfaces (like ground glass joints), or strong light.[5][7] Contact with alkali metals can also cause violent reactions.[8]

  • Toxicity: Inhalation can be harmful, potentially causing severe respiratory issues.[9] It is also a suspected carcinogen.[10]

  • Flammability: As a gas at room temperature, it is extremely flammable.[9]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: At a minimum, a lab coat, long pants, closed-toe footwear, and chemical safety glasses that meet ANSI standard Z-87.1 must be worn.[11] Due to the significant hazards, the following are also strongly recommended:

  • Hand Protection: Butyl rubber or Viton gloves are preferable for handling diazomethane.[7] Double gloving is also a good practice.[12]

  • Eye and Face Protection: Safety goggles and a face shield should be worn, especially when there is a potential for splashes or explosions.[9][13]

  • Body Protection: A flame-retardant lab coat is advisable.[9]

  • Work Area: All work with this compound must be conducted in a certified chemical fume hood, and a safety shield should be used.[8][13]

Q4: How should I dispose of excess this compound and contaminated waste?

A4: Excess this compound should never be disposed of down the drain.[12] It must be quenched first. To quench excess this compound, carefully add a few drops of acetic acid to the reaction mixture until the yellow color disappears and the evolution of nitrogen gas ceases.[11][12] This converts the diazomethane to the much less hazardous methyl acetate.[11] All contaminated materials, such as pipette tips and wipes, should also be quenched with a dilute acetic acid solution before disposal as hazardous waste.[13]

Q5: Can I store solutions of this compound?

A5: Storage of this compound solutions is not recommended, even at low temperatures.[7][8] It is best to prepare it fresh and use it as soon as possible after preparation.[7]

Troubleshooting Guide

Q1: My reaction is not proceeding, or the yield is very low. What could be the problem?

A1: Several factors could contribute to a low or no yield in your this compound reaction. Consider the following:

  • Incomplete Inert Atmosphere: Your system may have a leak, allowing oxygen or moisture to enter and react with your sensitive reagents.

    • Solution: Ensure all glassware joints are properly sealed and greased. Check for cracks in tubing and ensure septa are in good condition. Perform a vacuum-backfill cycle at least three times to thoroughly purge the system.[2] A positive pressure of inert gas should be maintained throughout the reaction.[2]

  • Reagent Quality: The this compound precursor or other reagents may have degraded.

    • Solution: Use fresh, high-quality reagents. If you are generating the this compound in situ, ensure the precursor has been stored correctly.

  • Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.

    • Solution: Carefully monitor and control the reaction temperature as specified in your protocol. If the reaction is exothermic, use an ice bath to maintain control.[14]

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[1][14]

Q2: I observe a persistent yellow color in my reaction mixture even after the expected reaction time. What does this indicate?

A2: A persistent yellow color indicates the presence of unreacted this compound.[11]

  • Cause: This could mean that your substrate was the limiting reagent, or the reaction has stalled.

  • Action: If the reaction is confirmed to be complete via TLC or another monitoring method, you must quench the excess this compound by slowly adding acetic acid dropwise until the yellow color disappears.[11][12]

Q3: The reaction is proceeding too vigorously and is difficult to control. What should I do?

A3: A highly exothermic or vigorous reaction can be dangerous.

  • Immediate Action: If you notice the reaction becoming too exothermic, cool the flask with an ice bath.[14] Be prepared to add a quenching agent if necessary.

  • Preventative Measures: For future reactions, consider the following:

    • Add the this compound solution or the limiting reagent more slowly and in smaller portions.

    • Ensure the reaction is cooled to the recommended temperature before adding reagents.[1]

    • Use a more dilute solution of this compound.

Quantitative Data

The following table summarizes typical yields for the esterification of benzoic acid with diazomethane, a common application, under different atmospheric conditions. While specific to diazomethane, similar trends can be expected for this compound.

ConditionAtmosphereTypical Yield of Methyl BenzoateReference
1AirLower and more variable yields, potential for side productsGeneral Knowledge
2NitrogenHigh to quantitative yields (>95%)[15]
3ArgonHigh to quantitative yields (>95%)[2]

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere using a Balloon

This protocol describes a common method for creating an inert atmosphere in a reaction flask, suitable for many small-scale reactions.[1][16]

  • Glassware Preparation: Ensure all glassware, including a stir bar, is thoroughly dried, either in an oven or by flame drying under a vacuum.[1]

  • Assembly: Assemble the reaction flask with a condenser (if refluxing) and seal all joints with rubber septa. Clamp the flask securely.

  • Balloon Preparation: Attach a balloon to a needle via a syringe barrel or rubber tubing.

  • Purging the Balloon: Fill the balloon with nitrogen or argon from a gas cylinder and then deflate it. Repeat this process three times to ensure the balloon is free of air.[17]

  • Flushing the Flask: Fill the balloon with the inert gas to a diameter of 7-8 inches.[16] Insert the needle of the gas-filled balloon through the septum of the reaction flask. Insert a second, open needle (a vent needle) through the septum to allow the air in the flask to be displaced by the inert gas.[1]

  • Establishing the Atmosphere: Allow the inert gas to flush through the flask for at least 5 minutes for nitrogen or 1-2 minutes for the denser argon.[16]

  • Final Setup: Remove the vent needle. The balloon will now maintain a slight positive pressure of inert gas in the flask for the duration of the reaction.[2]

Protocol 2: General Procedure for a this compound Reaction (Esterification Example)

This protocol outlines a general procedure for the esterification of a carboxylic acid using a solution of this compound in an inert solvent (e.g., diethyl ether). Extreme caution must be exercised throughout this procedure.

  • Setup: Set up the reaction flask under an inert nitrogen or argon atmosphere as described in Protocol 1.

  • Substrate Addition: Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., diethyl ether) and add it to the reaction flask via a syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • This compound Addition: Slowly add the freshly prepared this compound solution dropwise to the stirred solution of the carboxylic acid. Nitrogen gas will evolve during the addition. Continue adding the this compound solution until a faint yellow color persists, indicating a slight excess of this compound.[18]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for a few minutes after the addition is complete. Monitor the reaction progress by TLC to ensure all the carboxylic acid has been consumed.[1]

  • Quenching: Once the reaction is complete, quench the excess this compound by adding acetic acid dropwise until the yellow color disappears and gas evolution stops.[11][12]

  • Workup: Warm the reaction mixture to room temperature. The mixture can then be washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, if necessary.

Visualizations

Experimental_Workflow_Inert_Atmosphere cluster_prep Preparation cluster_purge Purging cluster_reaction Reaction A Dry Glassware (Oven/Flame) B Assemble Flask and Septa A->B C Prepare Inert Gas Balloon B->C D Flush Flask with Inert Gas via Balloon and Vent Needle C->D E Remove Vent Needle D->E F Add Reagents via Syringe E->F G Conduct Reaction Under Positive Pressure F->G

Caption: Workflow for setting up an inert atmosphere reaction.

Troubleshooting_Diazoethane_Reaction Start Low or No Product Yield Q1 Is the inert atmosphere intact? Start->Q1 A1_Yes Check Reagent Quality and Reaction Conditions Q1->A1_Yes Yes A1_No Reseal System and Re-purge Q1->A1_No No Q2 Is the reaction temperature correct? A1_Yes->Q2 A2_Yes Monitor reaction for longer duration (TLC) Q2->A2_Yes Yes A2_No Adjust to specified temperature Q2->A2_No No

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

Diazoethane vs. Diazomethane: A Comparative Guide to Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, diazoalkanes are potent reagents for a variety of chemical transformations, including esterifications, homologations, and cyclopropanations. Among these, diazomethane (B1218177) (CH₂N₂) has historically been the most widely utilized due to its high reactivity. However, its extreme toxicity and explosive nature have prompted chemists to seek safer alternatives. Its next homolog, diazoethane (CH₃CHN₂), presents a viable, albeit less studied, option. This guide provides an objective comparison of the reactivity and applications of this compound and diazomethane, supported by available experimental data and detailed protocols to inform reagent selection in a research and development setting.

I. Reactivity and Performance Comparison

The reactivity of diazoalkanes is intrinsically linked to their structure. The additional methyl group in this compound compared to diazomethane influences its steric bulk and electronic properties, leading to differences in reaction rates and, in some cases, product selectivity.

Esterification of Carboxylic Acids

Both diazomethane and this compound are effective reagents for the esterification of carboxylic acids, proceeding via a rapid and clean reaction that produces the corresponding methyl or ethyl ester and nitrogen gas. Diazomethane is renowned for its instantaneous reaction with carboxylic acids at room temperature.[1] While direct kinetic comparisons are scarce in the literature, it is generally understood that the reaction with this compound is also rapid, though potentially slightly slower due to the increased steric hindrance of the ethyl group.

Table 1: Comparison of this compound and Diazomethane in Esterification

FeatureThis compoundDiazomethane
Product Ethyl EsterMethyl Ester
Reactivity HighVery High
Byproducts Primarily N₂Primarily N₂
Safety Toxic, potentially explosiveExtremely toxic, highly explosive[2]
Cyclopropanation of Alkenes

Table 2: Comparison of this compound and Diazomethane in Cyclopropanation

FeatureThis compoundDiazomethane
Product 1-Methyl-substituted cyclopropaneUnsubstituted cyclopropane
Reactivity Effective with catalysisHighly effective with catalysis[3]
Stereoselectivity Potentially different due to stericsWell-documented
Safety Toxic, potentially explosiveExtremely toxic, highly explosive[2]

II. Synthesis and Handling

A critical consideration for the use of these reagents is their preparation, which is hazardous and requires specialized equipment and stringent safety protocols. Both are typically prepared by the base-catalyzed decomposition of N-nitroso precursors.

Synthesis of Diazomethane

Diazomethane is commonly generated from precursors such as N-methyl-N-nitrosourea (MNU) or N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).[4] The generation is typically performed in a two-phase system (e.g., diethyl ether and aqueous potassium hydroxide) and the resulting ethereal solution of diazomethane is used immediately.

Synthesis of this compound

This compound is prepared in a similar manner from N-ethyl-N-nitrosourea (ENU).[5] While less common, the procedure follows the same principles of base-mediated decomposition. It is important to note that ENU is also a potent carcinogen.[6][7]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Ethyl-N-nitrosourea (ENU)

This protocol is adapted from the general procedure for the synthesis of N-nitroso-N-alkylureas.

Materials:

Procedure:

  • Dissolve N-ethylurea in a minimal amount of 3M H₂SO₄ in a flask and cool the solution to 0-5 °C in an ice-water bath.[8]

  • Add an equal volume of cold dichloromethane to create a two-phase system.

  • Slowly add a saturated aqueous solution of sodium nitrite dropwise to the stirred biphasic mixture. Maintain the temperature between 0 and 5 °C. The organic layer will develop a yellow color, indicating the formation of ENU.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with cold water and then with a cold, saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Dry the organic layer over anhydrous sodium sulfate.[8]

  • Remove the solvent under reduced pressure using a rotary evaporator, avoiding excessive heat, to obtain N-ethyl-N-nitrosourea as a solid.[8]

Protocol 2: General Procedure for the Generation of an Ethereal Solution of this compound

Warning: This procedure must be carried out in a well-ventilated fume hood behind a blast shield. Use glassware with fire-polished joints and avoid any rough surfaces that could initiate detonation.

Materials:

  • N-ethyl-N-nitrosourea (ENU)

  • Diethyl ether, anhydrous

  • Potassium hydroxide (B78521) (KOH), 40% aqueous solution

  • Ice-salt bath

  • Specialized distillation apparatus for diazoalkane generation (e.g., Diazald® kit)

Procedure:

  • In the reaction flask of the distillation apparatus, place a cold (0 °C) two-phase mixture of diethyl ether and 40% aqueous KOH.

  • Slowly add small portions of ENU to the stirred mixture. A yellow color will develop in the ether layer as this compound is formed.

  • Gently warm the reaction flask in a water bath (not exceeding 30°C) to distill the ethereal solution of this compound.

  • Collect the yellow distillate in a receiving flask cooled in an ice-salt bath.

  • The resulting ethereal solution of this compound should be used immediately without storage.

Protocol 3: General Procedure for the Esterification of a Carboxylic Acid

Procedure:

  • Dissolve the carboxylic acid in a suitable solvent (e.g., diethyl ether or a mixture of THF and methanol).

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared ethereal solution of this compound or diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of the diazoalkane.

  • Allow the reaction to stir for 10-15 minutes at 0 °C.

  • Quench the excess diazoalkane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • The solvent can then be removed in vacuo to yield the crude ester, which can be purified by standard methods if necessary.

IV. Visualizing Reaction Mechanisms

Esterification of a Carboxylic Acid with a Diazoalkane

Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack and N₂ Elimination RCOOH R-COOH H2CN2 R'-CHN₂ RCOOH->H2CN2 H⁺ transfer RCOO- R-COO⁻ RCOOH->RCOO- H3CN2+ R'-CH₂N₂⁺ H2CN2->H3CN2+ RCOO-->H3CN2+ SN2 attack RCOOCH2R' R-COOR' H3CN2+->RCOOCH2R' Formation of ester N2 N₂ H3CN2+->N2 Loss of N₂

Caption: Mechanism of esterification with diazoalkanes.

Catalytic Cyclopropanation of an Alkene

Cyclopropanation Diazoalkane R'-CHN₂ Carbene_Complex Metal-Carbene Intermediate [M=CHR'] Diazoalkane->Carbene_Complex + Catalyst - N₂ Catalyst Metal Catalyst (e.g., Pd, Cu) Cyclopropane Cyclopropane Carbene_Complex->Cyclopropane + Alkene Alkene Alkene (R₂C=CR₂)

Caption: Catalytic cycle for cyclopropanation with diazoalkanes.

V. Safety Considerations

Both diazomethane and this compound are highly toxic and potentially explosive. All manipulations should be conducted by trained personnel in a well-ventilated fume hood behind a blast shield. The use of glassware with ground glass joints should be avoided, as rough surfaces can trigger detonation.[2] Ethereal solutions of these reagents should never be stored and should be used immediately after preparation. Any excess reagent must be quenched carefully with a weak acid like acetic acid before disposal. Due to these significant hazards, safer alternatives such as (trimethylsilyl)diazomethane are increasingly preferred in modern organic synthesis.[2]

VI. Conclusion

Diazomethane remains a benchmark reagent for its high reactivity in a range of synthetic transformations. This compound offers a viable alternative for the introduction of an ethyl group, for instance, in the synthesis of ethyl esters. The choice between these two reagents will depend on the specific synthetic target. However, the overriding consideration for any work involving these compounds must be safety. The hazardous nature of both diazomethane and this compound necessitates rigorous safety protocols and, where possible, the consideration of safer, modern alternatives.

References

A Comparative Guide to Diazoethane and Traditional Ethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the ethylation of acidic protons, particularly in carboxylic acids and phenols, is a fundamental transformation. The choice of ethylating agent can significantly impact reaction efficiency, selectivity, and safety. This guide provides an objective comparison of diazoethane, a reactive and highly efficient ethylating agent, with traditional reagents such as diethyl sulfate (B86663) and ethyl iodide. The information presented is supported by established chemical principles and literature-derived data to assist researchers in selecting the most appropriate method for their specific applications.

Executive Summary

This compound offers distinct advantages in terms of reaction conditions, workup, and selectivity, particularly for sensitive substrates. However, its toxicity and explosive nature necessitate specialized handling procedures. Traditional ethylating agents like diethyl sulfate and ethyl iodide are more common and easier to handle but often require harsher reaction conditions and can lead to side products.

Performance Comparison

The following table summarizes the key performance indicators for the ethylation of a model carboxylic acid (benzoic acid) and a model phenol (B47542) (p-nitrophenol) with this compound, diethyl sulfate, and ethyl iodide. The data is compiled from literature and extrapolated for comparative purposes under standardized laboratory conditions.

FeatureThis compoundDiethyl SulfateEthyl Iodide
Reaction Time < 10 minutes2-6 hours6-24 hours
Reaction Temperature 0 °C to room temperatureRoom temperature to 80 °C50-100 °C (reflux)
Typical Yield (Benzoic Acid) >95%85-95%70-85%
Typical Yield (p-Nitrophenol) >95%80-90%75-90%
Byproducts Nitrogen gas (N₂)Sulfuric acid, sodium sulfateSodium iodide
Workup Evaporation of solventAqueous extraction, neutralizationAqueous extraction
Substrate Scope Excellent for acidic protons (pKa < 15)Broad, but can cause side reactionsGood, but slower for less nucleophilic substrates
Chemoselectivity High (e.g., carboxylic acids over alcohols)[1]ModerateModerate
Safety Concerns Highly toxic, explosiveToxic, corrosive, suspected carcinogen[2][3]Toxic, lachrymator

Reaction Mechanisms and Selectivity

The distinct reactivity of each ethylating agent stems from its unique reaction mechanism.

This compound: Protonation-Activated SN2 Reaction

The ethylation of a carboxylic acid with this compound proceeds through a rapid, acid-catalyzed mechanism. The acidic proton of the substrate protonates the this compound, forming an ethyl diazonium cation, which is an extremely reactive electrophile. The resulting carboxylate anion then acts as a nucleophile in a subsequent SN2 reaction, displacing nitrogen gas, a thermodynamically stable and inert byproduct.[4][5]

Diazoethane_Mechanism cluster_0 Ethylation of a Carboxylic Acid with this compound RCOOH R-COOH Intermediate [R-COO⁻] [CH₃CH₂-N₂⁺] RCOOH->Intermediate + CH3CH2N2 CH₃CH₂N₂ CH3CH2N2->Intermediate Product R-COOCH₂CH₃ Intermediate->Product SN2 N2 N₂ Intermediate->N2

Ethylation of a carboxylic acid with this compound.

This mechanism accounts for the high selectivity of this compound for acidic protons. Less acidic functional groups, such as alcohols (with a pKa around 16-18), are generally not reactive enough to protonate this compound and thus remain unreacted.[1]

Traditional Ethylating Agents: Williamson Ether Synthesis and Related Reactions

Diethyl sulfate and ethyl iodide are classic electrophiles used in SN2 reactions. For the ethylation of phenols and carboxylic acids, a base is typically required to deprotonate the acidic substrate, generating a more potent nucleophile (a phenoxide or carboxylate).

Traditional_Alkylation cluster_1 Ethylation using Diethyl Sulfate or Ethyl Iodide Substrate R-OH Nucleophile R-O⁻ Substrate->Nucleophile + Base Base (e.g., K₂CO₃) Base->Nucleophile Product R-OCH₂CH₃ Nucleophile->Product SN2 EthylatingAgent CH₃CH₂-X (X = OSO₃Et or I) EthylatingAgent->Product Byproduct X⁻ EthylatingAgent->Byproduct

General mechanism for traditional ethylating agents.

The requirement for an external base and often elevated temperatures can lead to side reactions, such as the hydrolysis of the ethylating agent or elimination reactions, particularly with sterically hindered substrates.[6][7]

Experimental Protocols

Detailed experimental procedures for the ethylation of benzoic acid and p-nitrophenol are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and scales.

Generation of this compound

Warning: this compound is highly toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-ground glass joints.

Precursor: N-ethyl-N-nitrosourea

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a condenser leading to a receiving flask cooled in an ice-salt bath, place a solution of 25% aqueous potassium hydroxide (B78521).

  • Dissolve N-ethyl-N-nitrosourea in diethyl ether.

  • Slowly add the N-ethyl-N-nitrosourea solution to the potassium hydroxide solution with gentle stirring at 0 °C.

  • The yellow-colored this compound will co-distill with the ether into the receiving flask.

  • The resulting ethereal solution of this compound should be used immediately without storage.

Ethylation of Benzoic Acid with this compound
  • Dissolve benzoic acid (1.0 mmol) in diethyl ether (10 mL) in a flask.

  • At 0 °C, add the freshly prepared ethereal solution of this compound dropwise with stirring until a faint yellow color persists, indicating a slight excess of this compound.

  • Continue stirring for 5 minutes at 0 °C.

  • Quench the excess this compound by adding a few drops of acetic acid until the yellow color disappears.

  • The reaction mixture can be concentrated in vacuo to yield the ethyl benzoate.

Ethylation of p-Nitrophenol with Diethyl Sulfate
  • To a solution of p-nitrophenol (1.0 mmol) in acetone (B3395972) (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl sulfate (1.2 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (around 60 °C) and monitor the reaction progress by TLC.

  • After completion (typically 2-4 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the ethyl p-nitrophenyl ether.

Ethylation of p-Nitrophenol with Ethyl Iodide
  • Follow the same initial procedure as for diethyl sulfate, using p-nitrophenol (1.0 mmol) and potassium carbonate (1.5 mmol) in a suitable solvent like DMF or acetone.

  • Add ethyl iodide (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically slower than with diethyl sulfate (6-24 hours).

  • After completion, cool the mixture, filter the salts, and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography.

Data Presentation and Analysis

The progress of the ethylation reactions and the purity of the final products can be effectively monitored and confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis: GC-MS is a powerful technique for separating the components of the reaction mixture and identifying the desired product by its retention time and mass spectrum. The disappearance of the starting material peak and the appearance of the product peak can be used to monitor the reaction progress.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the ethylated product. For example, in the 1H NMR spectrum of ethyl benzoate, one would expect to see a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, in addition to the aromatic protons.

Safety Considerations

A comparative overview of the safety hazards associated with each class of ethylating agent is crucial for risk assessment and the implementation of appropriate safety protocols.

HazardDiazoalkanes (this compound)Alkyl Sulfates (Diethyl Sulfate)Alkyl Halides (Ethyl Iodide)
Toxicity Highly toxic by inhalation and skin contactToxic, corrosive[2]Toxic, lachrymator
Carcinogenicity Suspected carcinogenProbable human carcinogen (IARC Group 2A)[3]Suspected carcinogen
Explosivity Can detonate with shock, light, or rough surfacesNot explosive under normal conditionsNot explosive
Handling Precautions Use in a fume hood with a blast shield; use non-ground glass joints; generate in situ and use immediately.Wear appropriate PPE (gloves, goggles, lab coat); handle in a fume hood.Wear appropriate PPE; handle in a fume hood.

Conclusion

This compound stands out as a highly efficient and selective ethylating agent, particularly for the mild and rapid conversion of carboxylic acids and phenols. Its primary advantages lie in the ambient reaction conditions, the formation of a single, inert byproduct (nitrogen gas), and the straightforward workup. However, its significant toxicity and explosive nature demand stringent safety precautions and specialized handling, limiting its use to smaller-scale applications where its benefits outweigh the risks.

Traditional ethylating agents like diethyl sulfate and ethyl iodide are more readily available and less hazardous to handle than this compound. They are suitable for a wide range of applications, including large-scale synthesis. The main drawbacks are the need for basic conditions and elevated temperatures, which can lead to lower selectivity and the formation of byproducts, necessitating more rigorous purification steps. The choice between these traditional agents often comes down to a balance of reactivity and cost, with diethyl sulfate generally being more reactive than ethyl iodide.

Ultimately, the selection of an appropriate ethylating agent requires a careful evaluation of the substrate's sensitivity, the desired scale of the reaction, the available safety infrastructure, and the overall efficiency and cost-effectiveness of the synthetic route.

References

Trimethylsilyldiazomethane: A Safer, More Versatile Reagent for Methylation and Homologation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of trimethylsilyldiazomethane (B103560) over diazomethane (B1218177), supported by comparative data and detailed experimental protocols.

In the realm of organic synthesis, the methylation of carboxylic acids and the homologation of acids via the Arndt-Eistert reaction are fundamental transformations. For decades, diazomethane (CH₂N₂) has been the reagent of choice for these reactions due to its high reactivity. However, its extreme toxicity and explosive nature pose significant safety risks in a laboratory setting. This guide presents trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) as a demonstrably safer and more manageable alternative, offering comparable efficacy in key synthetic applications.

Executive Summary

Trimethylsilyldiazomethane (TMSD) emerges as a superior alternative to diazomethane, primarily owing to its enhanced safety profile. While both reagents are toxic and require careful handling, TMSD is a liquid that is less prone to explosion, whereas diazomethane is a highly explosive and toxic gas.[1][2][3][4] Though less reactive than diazomethane, TMSD provides excellent yields in methylation and homologation reactions, often with the benefit of simpler handling and purification procedures.[5][6] This guide provides a detailed comparison of the physical and safety properties of both reagents, alongside experimental data and protocols for their use in two common applications: the methylation of carboxylic acids and the Arndt-Eistert homologation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key differences in physical properties, safety hazards, and reaction performance between trimethylsilyldiazomethane and diazomethane.

Table 1: Physical and Chemical Properties

PropertyTrimethylsilyldiazomethane ((CH₃)₃SiCHN₂)Diazomethane (CH₂N₂)
CAS Number 18107-18-1334-88-3
Molecular Weight 114.22 g/mol 42.04 g/mol
Appearance Greenish-yellow liquid[1]Yellowish gas[2]
Boiling Point 96 °C[1]-23 °C[2]
Stability Relatively stable liquid, can be stored in solution.[5][7]Thermally labile and explosive, typically prepared in situ for immediate use.[7]
Commercial Availability Commercially available as a solution in various organic solvents (e.g., hexanes, ether).[1][5]Not commercially available due to its explosive nature; must be generated from precursors.[2]

Table 2: Safety and Handling Comparison

HazardTrimethylsilyldiazomethaneDiazomethane
Explosivity Considered non-explosive.[1]Highly explosive as a gas and in concentrated solutions.[2][3][4] Can be detonated by rough surfaces, bright light, and certain metals.[3][4]
Toxicity Highly toxic by inhalation, can cause fatal pulmonary edema.[1][8][9][10][11][12] Symptoms may be delayed.[8] Implicated in the deaths of chemists.[1][9][11][12]Extremely toxic by inhalation, more toxic than hydrogen cyanide.[2] Can cause severe irritation, pulmonary edema, and asthma-like symptoms upon repeated exposure.[3][4]
Handling Precautions Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including double gloves and safety glasses.[8][12]Requires specialized glassware and a blast shield.[2] Strict exclusion of rough surfaces and strong light is necessary.[3][4]
Occupational Exposure Limit (OSHA PEL) Not established.0.2 ppm (Time-Weighted Average).[6]

Table 3: Reactivity and Performance in Methylation of Carboxylic Acids

ParameterTrimethylsilyldiazomethaneDiazomethane
Reaction Rate Slower than diazomethane.[5] Reactions may require several hours for completion.[6]Reacts almost instantaneously with carboxylic acids.[5]
Reaction Conditions Typically requires a co-solvent like methanol (B129727) to facilitate the reaction and minimize byproducts.[10]Reacts readily in various aprotic solvents like diethyl ether.
Byproducts Can form trimethylsilylmethyl ester byproducts, especially in the absence of an alcohol co-solvent.[5]Generally forms fewer byproducts in the methylation of carboxylic acids.[5]
Yields High to quantitative yields are achievable.[6][7]High to quantitative yields.[5]

Experimental Protocols

The following are detailed experimental protocols for the methylation of a generic carboxylic acid and the Arndt-Eistert homologation using trimethylsilyldiazomethane. A protocol for the generation and use of diazomethane is also provided for comparison of handling procedures.

Protocol 1: Methylation of a Carboxylic Acid using Trimethylsilyldiazomethane

This protocol describes a general procedure for the esterification of a carboxylic acid with trimethylsilyldiazomethane.

Materials:

  • Carboxylic acid

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes)

  • Methanol

  • Diethyl ether

  • Acetic acid (for quenching)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in a mixture of diethyl ether and methanol (typically a 10:1 to 5:1 ratio).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1-1.2 equiv) dropwise via a dropping funnel. Evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, quench the excess trimethylsilyldiazomethane by the slow, dropwise addition of acetic acid until the yellow color of the reagent disappears and gas evolution ceases.[10]

  • Concentrate the reaction mixture under reduced pressure.

  • The crude methyl ester can be purified by standard methods such as column chromatography, if necessary.

Protocol 2: Arndt-Eistert Homologation using Trimethylsilyldiazomethane

This protocol outlines the synthesis of a homologated carboxylic acid from an acid chloride using trimethylsilyldiazomethane.[13]

Materials:

  • Acid chloride (derived from the corresponding carboxylic acid)

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes)

  • Anhydrous solvent (e.g., THF, acetonitrile, or a mixture)

  • Silver benzoate (B1203000) (or other silver(I) salt catalyst)

  • Water (or an alcohol for ester formation)

  • Dioxane (or other suitable solvent for the Wolff rearrangement)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure: Step A: Formation of the Diazoketone

  • Dissolve the acid chloride (1.0 equiv) in an anhydrous solvent (e.g., a 1:1 mixture of THF and acetonitrile) in a flask under a nitrogen atmosphere.[13]

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2.0 equiv) dropwise.[13]

  • Allow the reaction to warm to room temperature and stir for several hours (e.g., 10 hours) until the formation of the diazoketone is complete (monitor by TLC or IR spectroscopy).[13]

  • Quench any excess trimethylsilyldiazomethane with acetic acid.[13]

  • Remove the volatiles under reduced pressure to obtain the crude diazoketone.[13]

Step B: Wolff Rearrangement

  • Dissolve the crude diazoketone (1.0 equiv) in a suitable solvent such as dioxane.[13]

  • Add water (for the formation of the homologous acid) or an alcohol (for the homologous ester) (e.g., 20 equiv of water).[13]

  • Add a catalytic amount of silver benzoate (e.g., 0.2 equiv).[13]

  • Heat the reaction mixture (e.g., to 80 °C) and stir for several hours (e.g., 10 hours) until the rearrangement is complete.[13]

  • Cool the reaction to room temperature and perform an appropriate aqueous workup. For example, add water, 1 N HCl, and extract the product with an organic solvent like diethyl ether.[13]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude homologated product, which can be further purified if necessary.[13]

Protocol 3: Generation and Use of Diazomethane (for comparison)

WARNING: Diazomethane is extremely toxic and explosive. This procedure should only be performed by experienced personnel in a designated fume hood with a blast shield and specialized, smooth-surfaced glassware.

Materials:

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (95%)

  • Diethyl ether

  • Specialized diazomethane generation apparatus (e.g., Aldrich Mini-Diazald® apparatus)[6]

  • Ice-salt bath

  • Carboxylic acid to be methylated

Procedure: Step A: Generation of Diazomethane

  • Assemble the diazomethane generation apparatus in a fume hood behind a blast shield. Ensure all glass joints are smooth and not ground.

  • In the reaction vessel, dissolve KOH in water and then add ethanol.

  • Cool the receiving flask in an ice-salt bath.

  • In a dropping funnel, dissolve Diazald® in diethyl ether.

  • Heat the reaction vessel to approximately 65-70 °C.

  • Slowly add the Diazald® solution from the dropping funnel to the reaction vessel over a period of about 20-30 minutes. A yellow solution of diazomethane will co-distill with the ether into the receiving flask.

  • Continue the distillation until the distillate is colorless.

Step B: Methylation of a Carboxylic Acid

  • The ethereal solution of diazomethane should be used immediately.

  • Dissolve the carboxylic acid in a suitable solvent (e.g., diethyl ether) in a separate flask.

  • Slowly add the freshly prepared diazomethane solution to the carboxylic acid solution at 0 °C until the yellow color of diazomethane persists and gas evolution ceases.

  • Quench any excess diazomethane by the careful addition of a few drops of acetic acid.

  • Proceed with the workup and purification as required.

Mandatory Visualization

The following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Methylation_Mechanism cluster_tmsd Methylation with Trimethylsilyldiazomethane cluster_ch2n2 Methylation with Diazomethane RCOOH_tmsd R-COOH Intermediate1_tmsd R-COO⁻ + (CH₃)₃SiCH₂N₂⁺ RCOOH_tmsd->Intermediate1_tmsd Proton Transfer Product_tmsd R-COOCH₃ + N₂ TMSD (CH₃)₃SiCHN₂ TMSD->Intermediate1_tmsd MeOH CH₃OH MeOH->Intermediate1_tmsd Intermediate2_tmsd CH₃N₂ + (CH₃)₃SiOH Intermediate1_tmsd->Intermediate2_tmsd Nucleophilic Attack by MeOH Intermediate2_tmsd->Product_tmsd Methylation RCOOH_ch2n2 R-COOH Intermediate_ch2n2 R-COO⁻ + CH₃N₂⁺ RCOOH_ch2n2->Intermediate_ch2n2 Proton Transfer CH2N2 CH₂N₂ CH2N2->Intermediate_ch2n2 Product_ch2n2 R-COOCH₃ + N₂ Intermediate_ch2n2->Product_ch2n2 Nucleophilic Attack Arndt_Eistert_Workflow Start Carboxylic Acid (R-COOH) AcidChloride Acid Chloride (R-COCl) Reagent: SOCl₂ or (COCl)₂ Start->AcidChloride Activation Diazoketone α-Diazoketone (R-COCHN₂) Reagent: (CH₃)₃SiCHN₂ AcidChloride->Diazoketone Diazo Transfer Ketene Ketene Intermediate (R-CH=C=O) Catalyst: Ag₂O or Silver Benzoate Wolff Rearrangement Diazoketone->Ketene Rearrangement Product Homologated Acid or Ester Nucleophile: H₂O or R'OH Ketene->Product Nucleophilic Addition Safety_Comparison cluster_tmsd Trimethylsilyldiazomethane cluster_ch2n2 Diazomethane TMSD_Safety Safer Alternative (Non-Explosive Liquid) TMSD_Handling Standard Fume Hood Procedures TMSD_Safety->TMSD_Handling TMSD_Toxicity High Inhalation Toxicity TMSD_Safety->TMSD_Toxicity CH2N2_Safety High Hazard (Explosive Gas) CH2N2_Handling Specialized Equipment (Blast Shield Required) CH2N2_Safety->CH2N2_Handling CH2N2_Toxicity Extreme Inhalation Toxicity CH2N2_Safety->CH2N2_Toxicity

References

A Comparative Guide to Analytical Methods for Quantifying Diazoethane in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of diazoethane in solution. The selection of an appropriate analytical technique is critical for applications in organic synthesis, drug development, and safety monitoring, where precise concentration determination is paramount. This document outlines the principles, experimental protocols, and performance characteristics of four key methods: UV-Vis Spectrophotometry, Titration, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Comparison of Quantitative Performance Parameters

The following table summarizes the typical performance characteristics of each analytical method for the quantification of diazoalkanes. It is important to note that while data for diazomethane (B1218177) is more readily available and serves as a close proxy, these parameters should be validated specifically for this compound in the user's matrix.

ParameterUV-Vis SpectrophotometryTitrationGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Linearity Range Typically 1-100 µg/mLDependent on titrant concentration0.1 - 1000 µg/mLWide, dependent on sample solubility
Correlation Coefficient (r²) > 0.998[1]N/A> 0.99[2]N/A (Direct method)
Accuracy (% Recovery) 98 - 102%[1]98 - 102%[3]95 - 105%>98.5%[4]
Precision (% RSD) < 2.0%[1]< 2.0%[5]< 10%[2]< 5%[4]
Limit of Detection (LOD) ~0.1 µg/mL~10 µg/mL1 - 10 mg/L[2]Dependent on magnetic field strength
Limit of Quantitation (LOQ) ~0.3 µg/mL~30 µg/mL2 - 31 mg/L[2]Dependent on magnetic field strength
Analysis Time Fast (~5-10 min)Moderate (~15-30 min)Slow (~20-40 min per sample)Moderate (~10-20 min)
Specificity Moderate (prone to interference)Low (reacts with other bases)High (with appropriate column)High (structurally specific)
Cost LowLowHighVery High

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

UV-Vis Spectrophotometry

This method is based on the absorption of ultraviolet-visible light by the diazo functional group.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Solvent (e.g., diethyl ether, dichloromethane) compatible with this compound and transparent in the measurement region.

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. For diazomethane, this is approximately 410 nm in diethyl ether.

  • Calibration Curve:

    • Prepare a series of standard solutions of a stable diazo compound of known concentration (if a pure standard of this compound is unavailable) or use a previously determined molar absorptivity.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Dilute the this compound solution to be quantified with the solvent to an absorbance within the linear range of the calibration curve (typically 0.2-0.8).

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound from the calibration curve.

Acid-Base Titration

This method involves the titration of the basic this compound with a standardized acid.

Instrumentation:

  • Burette (50 mL)

  • Potentiometer with a pH electrode or visual indicator.

Reagents:

  • Standardized solution of a strong acid (e.g., 0.1 M HCl in diethyl ether).

  • Indicator solution (e.g., methyl red) if not using a potentiometer.

  • Anhydrous solvent (e.g., diethyl ether).

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the this compound solution into a flask.

    • Add a suitable volume of anhydrous solvent.

  • Titration:

    • If using an indicator, add a few drops to the sample solution.

    • Titrate the this compound solution with the standardized acid solution until the endpoint is reached. The endpoint is indicated by a persistent color change of the indicator or a sharp inflection point in the potentiometric titration curve.

  • Calculation:

    • Calculate the concentration of this compound using the following formula: Concentration (mol/L) = (Volume of acid × Concentration of acid) / Volume of this compound solution

Gas Chromatography (GC)

This method separates this compound from other components in the solution, and a Flame Ionization Detector (FID) provides a response proportional to the amount of analyte.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of small, volatile compounds (e.g., DB-5ms).

Reagents:

  • High-purity carrier gas (e.g., helium, nitrogen).

  • Calibration standards of a related, more stable volatile compound if a this compound standard is not available.

Procedure:

  • GC Conditions:

    • Due to the thermal instability of diazo compounds, it is crucial to use low injector and oven temperatures.

    • Injector Temperature: 50-100 °C (or as low as possible to ensure volatilization without decomposition).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up at a controlled rate.

    • Detector Temperature: 250 °C.

  • Calibration:

    • Prepare a series of standard solutions of a suitable surrogate standard.

    • Inject a fixed volume of each standard into the GC and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject a fixed volume of the this compound solution into the GC.

    • Identify the this compound peak based on its retention time.

    • Quantify the concentration using the calibration curve.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide highly accurate and precise quantification without the need for an identical standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Internal standard of known purity and concentration (e.g., maleic acid, 1,4-dioxane).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into a vial.

    • Add a known volume or weight of the this compound solution.

    • Add a suitable volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification:

      • Pulse Angle: 30° or 90° (calibrated).

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>150:1 for <1% integration error).[6]

  • Data Processing and Analysis:

    • Process the spectrum with an appropriate window function (e.g., exponential with 0.3 Hz line broadening).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculation:

    • Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) × (N_IS / I_IS) × (m_IS / MW_IS) × (MW_analyte / V_solution) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular weight

      • V = Volume

      • analyte = this compound

      • IS = internal standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_quant Quantification start This compound Solution dilution Dilution (if necessary) start->dilution add_is Add Internal Standard (qNMR) start->add_is uv_vis UV-Vis Spectrophotometry dilution->uv_vis titration Titration dilution->titration gc Gas Chromatography dilution->gc qnmr qNMR Spectroscopy add_is->qnmr abs_data Absorbance Data uv_vis->abs_data tit_vol Titration Volume titration->tit_vol peak_area Peak Area gc->peak_area integral_data Integral Data qnmr->integral_data cal_curve Calibration Curve abs_data->cal_curve stoich_calc Stoichiometric Calculation tit_vol->stoich_calc peak_area->cal_curve qnmr_calc qNMR Calculation integral_data->qnmr_calc result Concentration cal_curve->result stoich_calc->result qnmr_calc->result

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_principle Analytical Principle cluster_measurement Measured Property cluster_output Quantitative Output uv UV-Vis Absorption (Electronic Transition) absorbance Absorbance uv->absorbance Beer-Lambert Law acid_base Acid-Base Reaction (Proton Transfer) volume Volume of Titrant acid_base->volume Stoichiometry partition Chromatographic Partitioning (Volatility & Polarity) retention_time Retention Time & Peak Area partition->retention_time Detector Response nmr_res Nuclear Magnetic Resonance (Spin State Transition) integral Signal Integral nmr_res->integral Proportionality to Number of Nuclei concentration Concentration absorbance->concentration volume->concentration retention_time->concentration integral->concentration

Caption: Logical relationship between analytical principles and quantitative output.

References

A Comparative Guide to Diazoethane Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for the analysis of compounds that are otherwise non-volatile, thermally labile, or exhibit poor chromatographic behavior. This guide provides a comprehensive comparison of diazoethane derivatization with other common techniques, offering objective performance data and detailed experimental protocols to aid researchers in selecting the optimal method for their analytical needs. While this compound serves as a potent ethylating agent, its use is often approached with caution due to its inherent reactivity and safety considerations. This document aims to provide a balanced perspective, highlighting both its advantages and the available alternatives.

Introduction to Derivatization in GC-MS

Derivatization chemically modifies a compound to enhance its suitability for GC-MS analysis. This process can improve volatility, increase thermal stability, and enhance the chromatographic peak shape and detector response. The primary goal is to replace active hydrogen atoms in polar functional groups, such as those found in carboxylic acids, phenols, and amines, with a less polar group. This modification reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.

This compound Derivatization: An Overview

This compound (CH₃CHN₂) is a diazoalkane that acts as a powerful ethylating agent. It reacts with acidic protons, primarily those of carboxylic acids, to form stable ethyl esters. This reaction is rapid and often proceeds with high yields at room temperature, producing nitrogen gas as the only byproduct, which simplifies sample cleanup.

However, like its homolog diazomethane, this compound is a hazardous substance. It is toxic, potentially explosive, and requires careful handling in a well-ventilated fume hood. Due to these safety concerns, its use is often limited, and researchers frequently seek safer alternatives.

Performance Comparison of Derivatization Agents

The choice of derivatization reagent is critical and depends on the analyte, the complexity of the sample matrix, and the desired analytical outcome. This section compares this compound (with data inferred from its close analog, diazomethane, due to a lack of direct comparative studies for this compound) with other common derivatization agents.

Derivatization AgentAnalyte ClassReaction ConditionsAdvantagesDisadvantages
This compound (inferred) Carboxylic acids, PhenolsRoom temperature, rapid reactionHigh reactivity, clean reaction with N₂ as the only byproduct.[1]Highly toxic, potentially explosive, requires in-situ preparation.[2]
Diazomethane Carboxylic acids, PhenolsRoom temperature, rapid reactionHigh reactivity, clean reaction with N₂ as the only byproduct.[1]Highly toxic, explosive, carcinogenic, requires in-situ preparation.[2]
BSTFA/MSTFA (Silylation) Alcohols, Phenols, Carboxylic acids, Amines60-70°C, 30-60 minHighly reactive, volatile byproducts, suitable for a wide range of analytes.[3]Derivatives are sensitive to moisture and may require anhydrous conditions.[3]
BF₃-Methanol (Alkylation) Carboxylic acids60-100°C, 15-60 minEffective for a broad range of carboxylic acids, relatively low cost.[3]BF₃ is toxic and corrosive, requiring careful handling.[3]
Propionic Anhydride (Acylation) Alcohols, Phenols, Amines60-90°C, variable timeProduces stable derivatives, can be more selective than silylation.Can be less reactive than silylating agents, may require a catalyst.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections provide protocols for the synthesis of this compound and a general procedure for derivatization, alongside protocols for alternative derivatization techniques.

Synthesis of this compound from N-ethyl-N-nitrosourea

This compound is typically prepared in situ immediately before use due to its instability. One common precursor is N-ethyl-N-nitrosourea.[4]

Materials:

  • N-ethyl-N-nitrosourea

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 40% in ethanol)

  • Diethyl ether (anhydrous)

  • Reaction flask with a dropping funnel and a condenser

  • Receiving flask cooled in an ice bath

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Place the KOH solution in the reaction flask and heat it to a gentle reflux.

  • Dissolve a known amount of N-ethyl-N-nitrosourea in diethyl ether.

  • Add the N-ethyl-N-nitrosourea solution dropwise to the refluxing KOH solution.

  • This compound will co-distill with the ether. Collect the yellow ethereal solution of this compound in the cooled receiving flask.

  • The concentration of the this compound solution can be determined by titration if required.

Safety Precaution: this compound is highly toxic and potentially explosive. All work must be conducted in a certified fume hood behind a safety shield. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid ground glass joints and any sharp edges that could initiate detonation.

General Derivatization Protocol with this compound

Materials:

  • Ethereal solution of this compound

  • Sample containing the analyte (e.g., carboxylic acid) dissolved in a suitable solvent (e.g., methanol, diethyl ether)

  • Reaction vial

Procedure:

  • To the analyte solution in the reaction vial, add the ethereal this compound solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Allow the reaction to proceed for a few minutes at room temperature. The evolution of nitrogen gas should be observed.

  • Gently bubble a stream of nitrogen gas through the solution to remove the excess this compound.

  • The sample is now ready for GC-MS analysis.

Alternative Derivatization Protocol: Silylation with BSTFA

Materials:

  • Sample containing the analyte

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vial with a PTFE-lined cap

  • Heating block

Procedure:

  • Transfer a known amount of the sample to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the anhydrous solvent and 100 µL of BSTFA + 1% TMCS to the dried sample.[3]

  • Cap the vial tightly and vortex to mix.

  • Heat the vial at 60-70°C for 30-60 minutes.[3]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for this compound derivatization and a general representation of how derivatization fits into a typical analytical signaling pathway.

experimental_workflow cluster_synthesis This compound Synthesis cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Precursor N-ethyl-N-nitrosourea Synthesis In-situ Generation Precursor->Synthesis Ether KOH KOH Solution KOH->Synthesis This compound Ethereal this compound Synthesis->this compound Derivatization Reaction This compound->Derivatization Sample Analyte Sample Sample->Derivatization Derivatized_Sample Ethyl Ester Derivative Derivatization->Derivatized_Sample GC_MS GC-MS System Derivatized_Sample->GC_MS Data Data Acquisition & Analysis GC_MS->Data

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

analytical_pathway Analyte Polar Analyte (e.g., Carboxylic Acid) Derivatization Derivatization (Ethylation) Analyte->Derivatization Increases Volatility Derivative Non-polar Derivative (Ethyl Ester) Derivatization->Derivative GC Gas Chromatography (Separation) Derivative->GC MS Mass Spectrometry (Detection & Identification) GC->MS Signal Analytical Signal MS->Signal

Caption: Role of derivatization in the analytical signaling pathway for GC-MS.

Conclusion

This compound offers a highly efficient method for the ethylation of acidic compounds for GC-MS analysis, providing clean and high-yield reactions. However, its significant safety hazards necessitate careful consideration and the exploration of safer alternatives. Silylation and other alkylation methods, while potentially requiring more optimization, present viable and often safer options for a broad range of analytes. The choice of the most appropriate derivatization strategy will ultimately be guided by the specific analytical requirements, available safety infrastructure, and the chemical nature of the compounds under investigation. This guide provides the necessary foundational information for researchers to make an informed decision.

References

Validating Diazoalkane Reaction Mechanisms: A Computational Chemistry Showdown

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, diazoalkanes are potent reagents capable of a diverse array of transformations, including cycloadditions, insertions, and rearrangements. Their utility in constructing complex molecular architectures makes them invaluable in drug discovery and development. However, the high reactivity and potential hazards associated with these compounds necessitate a thorough understanding of their reaction mechanisms. Computational chemistry has emerged as a powerful tool to elucidate these pathways, providing insights that are often difficult to obtain through experimental means alone. This guide offers a comparative overview of the computational validation of diazoalkane reaction mechanisms, with a focus on diazomethane (B1218177) as a representative simple diazoalkane, due to the limited availability of specific computational studies on diazoethane.

Key Reaction Mechanisms and Their Computational Validation

The reactivity of diazoalkanes is dominated by two primary pathways: [3+2] cycloaddition reactions and carbene-mediated insertion reactions. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and predicting reaction kinetics and thermodynamics.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of diazoalkane chemistry, leading to the formation of five-membered heterocyclic rings such as pyrazolines. Computational studies have consistently shown that these reactions typically proceed through a concerted, albeit often asynchronous, mechanism.[1][2] The activation energy and regioselectivity of these reactions are highly dependent on the nature of the dipolarophile (e.g., alkene, alkyne) and the substituents on the diazoalkane.

A seminal computational study on the reaction of diazomethane with ethylene (B1197577) to form pyrazoline has provided a foundational understanding of this reaction class.[1] DFT calculations have been employed to determine the activation barriers and reaction energies, which are in good agreement with experimental observations.[1]

Table 1: Calculated Activation and Reaction Energies for the [3+2] Cycloaddition of Diazomethane with Ethylene

Computational MethodBasis SetActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
B3LYP6-31G15.3-22.1[1]
CCSD(T)6-31G13.9-28.1[1]

Note: Energies are relative to the separated reactants.

The general mechanism for the [3+2] cycloaddition of a diazoalkane with an alkene is depicted below.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diazoalkane Diazoalkane TS [Diazoalkane---Alkene]‡ Diazoalkane->TS ΔG‡ Alkene Alkene Alkene->TS Pyrazoline Pyrazoline TS->Pyrazoline

Caption: Generalized pathway for the [3+2] cycloaddition of a diazoalkane.

Carbene-Mediated C-H and O-H Insertion Reactions

Upon thermal or photochemical decomposition, diazoalkanes release molecular nitrogen to generate highly reactive carbenes. These carbenes can subsequently undergo insertion into C-H and O-H bonds, a powerful transformation for C-C and C-O bond formation. Computational studies have been crucial in understanding the mechanism of these insertion reactions, particularly the nature of the transition state and the factors governing selectivity.

DFT calculations have shown that C-H insertion by a metal carbene proceeds through a single, three-centered transition state with a low activation barrier.[3] The electrophilicity of the carbene is a key factor, with more electrophilic carbenes exhibiting lower activation energies.

Table 2: Calculated Activation Barriers for Carbene Insertion Reactions

Reaction TypeCatalystDiazo CompoundSubstrateActivation Energy (kcal/mol)Computational MethodReference
Intramolecular C-H InsertionRh₂(OAc)₄Methyl DiazoacetateCyclohexane10-15B3LYP[3]
O-H InsertionNone (thermal)DiazomethaneMethanol~5DFT

Note: Specific values can vary significantly with the substrate and computational level of theory.

The logical flow of a carbene-mediated insertion reaction is illustrated below.

G Diazoalkane Diazoalkane Carbene Carbene Diazoalkane->Carbene - N₂ Insertion_Product R-CH₂-H Carbene->Insertion_Product + R-H R-H R-H R-H->Insertion_Product

Caption: General scheme for carbene formation and subsequent insertion.

Experimental and Computational Protocols

A robust validation of reaction mechanisms relies on the synergy between experimental data and computational modeling.

Experimental Protocols
  • Kinetic Studies: Experimental determination of reaction rates and activation parameters through techniques like stopped-flow spectroscopy or NMR monitoring provides crucial data for comparison with calculated values.

  • Product Analysis: Careful isolation and characterization of reaction products and intermediates using techniques such as NMR, mass spectrometry, and X-ray crystallography are essential to confirm the predicted regioselectivity and stereoselectivity.

  • Isotope Labeling Studies: The use of isotopically labeled reactants (e.g., deuterium (B1214612) labeling) can provide mechanistic insights by tracking the fate of specific atoms throughout the reaction, which can then be compared with computational predictions of transition state geometries.

Computational Protocols

The majority of modern computational studies on diazoalkane reaction mechanisms employ Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.

  • Methodology: The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic reactions.[4][5] More modern functionals, such as the M06-2X, are also increasingly employed for their improved performance in describing non-covalent interactions and thermochemistry.[6]

  • Basis Sets: The 6-31G(d) basis set is a common starting point for geometry optimizations, while larger basis sets like 6-311+G(d,p) or cc-pVTZ are often used for more accurate single-point energy calculations.

  • Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are frequently applied to account for the bulk electrostatic effects of the solvent.

  • Transition State Search and Verification: Transition state geometries are located using various optimization algorithms and are confirmed by the presence of a single imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the identified transition state connects the correct reactants and products.

The workflow for a typical computational investigation of a reaction mechanism is outlined below.

G Start Start Propose_Mechanism Propose Reaction Mechanism Start->Propose_Mechanism Build_Structures Build Reactant, Product & TS Models Propose_Mechanism->Build_Structures Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Build_Structures->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Verify_TS Verify Transition State (One Imaginary Freq.) Frequency_Analysis->Verify_TS Verify_TS->Build_Structures No IRC_Calculation IRC Calculation Verify_TS->IRC_Calculation Yes Verify_Connectivity Verify Reactant & Product Connectivity IRC_Calculation->Verify_Connectivity Verify_Connectivity->Build_Structures No Single_Point_Energy Single-Point Energy Calculation (Higher Level) Verify_Connectivity->Single_Point_Energy Yes Analyze_Results Analyze Energies & Compare with Experiment Single_Point_Energy->Analyze_Results End End Analyze_Results->End

References

A Comparative Guide to Batch vs. Continuous Flow for Diazoethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diazoethane and its derivatives, particularly diazomethane (B1218177), are exceptionally versatile and widely used reagents in organic synthesis for reactions such as esterification, cyclopropanation, and homologation. However, their high reactivity, toxicity, and explosive nature present significant safety challenges, especially on a larger scale. The choice of reactor technology—traditional batch processing versus modern continuous flow chemistry—has profound implications for the safety, efficiency, and scalability of these reactions. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal approach for their synthetic needs.

At a Glance: Batch vs. Continuous Flow

The primary distinction between batch and continuous flow processes for this compound reactions lies in the handling of the hazardous reagent. In batch processing, a significant quantity of diazomethane is typically generated and accumulated before its use, posing a considerable safety risk.[1][2] In contrast, continuous flow systems generate and consume diazomethane in situ, ensuring that only a minimal amount of the hazardous substance is present at any given moment, which drastically improves the safety of the process.[3][4]

Quantitative Performance Comparison

The advantages of continuous flow extend beyond safety to include significant improvements in reaction time and efficiency. The following table summarizes key performance indicators for the esterification of carboxylic acids with diazo compounds in both batch and continuous flow setups.

ParameterBatch ProcessingContinuous Flow
Reaction Esterification of Benzoic Acid with DiphenyldiazomethaneEsterification of Benzoic Acid with Diphenyldiazomethane
Conversion 90%95%
Reaction Time 96 minutes11 minutes
Temperature 21 °C21 °C
Reference [5][5]
Reaction Esterification of Benzoic Acid with DiazomethaneEsterification of Benzoic Acid with Diazomethane
Yield High (quantitative reaction is expected)88-90%
Reaction Time Fast (often immediate)~3 hours (including in situ generation)
Key Consideration Significant safety hazards due to the accumulation of explosive diazomethane.Enhanced safety through in situ generation and consumption.
Reference [3][6][7]

Experimental Workflows

The operational setups for batch and continuous flow this compound reactions differ significantly, reflecting their underlying philosophies of reagent handling.

Batch_Workflow cluster_generation Diazomethane Generation (Batch) cluster_reaction Esterification Reaction precursor Diazald® Solution distillation Distillation Apparatus precursor->distillation base KOH Solution base->distillation ch2n2 Diazomethane Solution (Collected) distillation->ch2n2 Distillation reaction_vessel Reaction Vessel ch2n2->reaction_vessel acid Carboxylic Acid acid->reaction_vessel product Methyl Ester Product reaction_vessel->product

Batch processing workflow for diazomethane reactions.

Continuous_Flow_Workflow cluster_reagents Reagent Delivery cluster_reactor Flow Reactor System pumpA Pump A (Diazald® Solution) mixer T-Mixer pumpA->mixer pumpB Pump B (KOH Solution) pumpB->mixer pumpC Pump C (Carboxylic Acid) reactor Tube-in-Tube Reactor (Gas-Permeable Membrane) pumpC->reactor Outer Tube (Reaction) mixer->reactor Inner Tube (CH2N2 Generation) collection Product Collection reactor->collection Continuous Output

Continuous flow workflow for diazomethane reactions.

Experimental Protocols

The following are representative experimental protocols for the generation of diazomethane and its subsequent use in an esterification reaction, illustrating the practical differences between batch and continuous flow methods.

Batch Protocol: Generation of Diazomethane from Diazald® and Esterification of Benzoic Acid

1. Diazomethane Generation:

  • Apparatus: A distillation apparatus with a dropping funnel and a receiving flask cooled in an ice-salt bath is assembled. All glass joints should be smooth and not ground to avoid explosions.

  • Procedure:

    • A solution of potassium hydroxide (B78521) (5g) in water (8ml) and ethanol (B145695) (10ml) is placed in the distillation flask and heated to 65°C.

    • A solution of Diazald® (21.5g) in diethyl ether (200ml) is added dropwise from the dropping funnel.

    • The diazomethane co-distills with the ether and is collected in the cooled receiving flask. The distillation is complete when the yellow color of diazomethane is no longer visible in the distillation head.

    • The resulting ethereal solution of diazomethane is kept cold and used immediately.

2. Esterification of Benzoic Acid:

  • Procedure:

    • A solution of benzoic acid (1.22g, 10 mmol) in diethyl ether (20ml) is prepared in a separate flask and cooled in an ice bath.

    • The cold ethereal solution of diazomethane is added portion-wise to the benzoic acid solution until the yellow color of diazomethane persists and nitrogen evolution ceases.

    • The reaction is typically rapid and proceeds to high yield.[3]

    • Excess diazomethane is quenched by the careful addition of a few drops of acetic acid.

    • The solvent is removed under reduced pressure to yield the methyl benzoate (B1203000) product.

Continuous Flow Protocol: In Situ Generation of Diazomethane and Esterification of Benzoic Acid

1. Experimental Setup:

  • Apparatus: A continuous flow system consisting of three syringe pumps, a T-mixer, and a tube-in-tube reactor with a gas-permeable Teflon AF-2400 inner tube.

  • Reagent Streams:

2. Procedure:

  • Feed A and Feed B are pumped at equal flow rates (e.g., 200 µL/min) into the T-mixer.

  • The resulting mixture flows through the inner tube of the tube-in-tube reactor, where diazomethane is generated.

  • Simultaneously, Feed C is pumped through the outer tube of the reactor.

  • The gaseous diazomethane permeates through the Teflon AF-2400 membrane from the inner tube into the outer tube, where it immediately reacts with the benzoic acid.

  • The product stream from the outer tube is collected. For a 5-mmol scale reaction, methyl benzoate can be isolated in 88-90% yield within approximately 3 hours.[6][7]

Conclusion

For reactions involving the hazardous reagent this compound, continuous flow chemistry offers a demonstrably safer and often more efficient alternative to traditional batch processing. The ability to generate and consume diazomethane in situ mitigates the significant risks associated with its accumulation. Furthermore, as evidenced by the esterification of benzoic acid with diphenyldiazomethane, continuous flow can lead to a dramatic reduction in reaction time, achieving a higher conversion in a fraction of the time required in batch.[5] While the initial setup for continuous flow may be more complex, the benefits in terms of safety, efficiency, and scalability make it a compelling choice for researchers and professionals in drug development and chemical synthesis.

References

A Comparative Guide to NMR Spectroscopy for Product Characterization After Ethylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of a molecule post-ethylation is a critical step in ensuring product purity, and efficacy. While several analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information and quantitative analysis. This guide offers an objective comparison of NMR spectroscopy with other common analytical techniques—Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—for the characterization of ethylated products.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for NMR, MS, GC-MS, and HPLC in the context of analyzing ethylation reaction products.

Table 1: Qualitative Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (MS)Gas Chromatography-MS (GC-MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Detailed molecular structure and connectivityMolecular weight and fragmentation patternsSeparation of volatile compounds and their mass spectraSeparation of compounds in a liquid mobile phase
Isomer Differentiation Excellent for constitutional isomers and diastereomers.[1]Can be challenging, relies on different fragmentation patterns.[1]Good for isomers that are separable by the GC column.Good for isomers that are separable by the HPLC column.
Sample Preparation Minimal, dissolution in a deuterated solvent.Can be minimal, but often requires dilution and filtration.May require derivatization for non-volatile compounds.[2]Requires sample to be soluble in the mobile phase, filtration is common.[3]
Throughput Lower, especially for complex 2D experiments.[1]High, rapid analysis times.[1]High, especially with an autosampler.High, especially with an autosampler.
Universality Universal detector for NMR-active nuclei (e.g., ¹H, ¹³C).Near-universal, but ionization efficiency can vary.Limited to volatile and thermally stable compounds.Limited to compounds soluble in the mobile phase and detectable by the chosen detector (e.g., UV-Vis).
Non-destructive YesNoNoYes (fraction collection is possible)

Table 2: Quantitative Performance Comparison

ParameterQuantitative NMR (qNMR)GC-MSHPLC
Accuracy High (typically >98.5%).[4]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Precision (%RSD) Excellent (<1% to 2%).[4]Good (<5%).[4]Good (<5%).[4]
Limit of Detection (LOD) Higher than chromatographic methods (typically µg/mL to mg/mL range).[4]Very low (pg/mg to µg/mL).[5]Low (µg/mL to ng/mL range).[1][6]
Limit of Quantification (LOQ) Higher than chromatographic methods (typically µg/mL to mg/mL range).[7]Very low (pg/mg to µg/mL).[5]Low (µg/mL to ng/mL range).[1][6]
Primary Method Yes, directly traceable to SI units.[4][8]No, requires a certified reference standard.[4]No, requires a certified reference standard.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol for Ethylation Product Analysis

Objective: To determine the purity and concentration of an ethylated product in a reaction mixture using an internal standard.

Materials:

  • Ethylated product sample

  • Internal Standard (IS) of known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude ethylation product into a vial.

    • Accurately weigh a known amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the spectrometer is properly tuned and shimmed.

    • Set the acquisition parameters for quantitative analysis:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest (both the product and internal standard). A typical starting value is 30-60 seconds to ensure full relaxation.

      • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks are correctly phased.

    • Perform baseline correction to ensure a flat baseline across the spectrum.

    • Integrate the well-resolved signals of the ethylated product and the internal standard. Choose signals that do not overlap with other signals in the spectrum.

  • Calculation:

    • Calculate the molar ratio of the product to the internal standard using the integral values, the number of protons giving rise to each signal, and their respective molecular weights and masses.

GC-MS Protocol for Ethylation Product Analysis

Objective: To separate, identify, and quantify the ethylated product and any volatile impurities.

Materials:

  • Ethylated product sample

  • High-purity solvent (e.g., hexane, ethyl acetate)

  • Internal standard (for quantification)

  • GC-MS vials

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent to a final concentration within the linear range of the instrument.

    • If quantifying, add a known amount of an internal standard.

    • Filter the sample through a 0.2 µm filter if necessary.

  • Instrumentation and Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often suitable.

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C) at a controlled rate (e.g., 10-20 °C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ionization Mode: Electron Ionization (EI) is common.

    • Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

  • Data Analysis:

    • Identify the ethylated product by comparing its retention time and mass spectrum with a known standard or a spectral library.

    • For quantitative analysis, generate a calibration curve using standards of known concentrations and calculate the concentration of the product in the sample.

HPLC Protocol for Ethylation Product Analysis

Objective: To separate and quantify the ethylated product from non-volatile impurities.

Materials:

  • Ethylated product sample

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol, water)

  • Buffers or additives (e.g., formic acid, trifluoroacetic acid) if needed

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A mixture of an aqueous solvent and an organic solvent (e.g., water and acetonitrile). An isocratic or gradient elution can be used.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Often maintained at a constant temperature (e.g., 25-40 °C) for reproducibility.

    • Detector: UV-Vis detector set at a wavelength where the ethylated product has maximum absorbance.

  • Data Analysis:

    • Identify the product peak by comparing its retention time with that of a standard.

    • Quantify the product by creating a calibration curve from the peak areas of standards with known concentrations.

Mandatory Visualization

Experimental Workflow for Product Characterization

The following diagram illustrates a typical workflow for the characterization of an ethylation product, starting from the reaction mixture.

G cluster_0 Reaction & Work-up cluster_1 Primary Characterization cluster_2 Quantitative Analysis & Purity Assessment cluster_3 Final Product Ethylation Reaction Ethylation Reaction Crude Product Crude Product Ethylation Reaction->Crude Product NMR Analysis NMR Analysis Crude Product->NMR Analysis Qualitative Structure Confirmation Structure Confirmation NMR Analysis->Structure Confirmation qNMR qNMR Structure Confirmation->qNMR Purity & Yield GC-MS GC-MS Structure Confirmation->GC-MS Volatile Impurities HPLC HPLC Structure Confirmation->HPLC Non-volatile Impurities Characterized Product Characterized Product qNMR->Characterized Product GC-MS->Characterized Product HPLC->Characterized Product

A typical workflow for ethylation product characterization.
Comparison of Information from Different Analytical Techniques

This diagram highlights the complementary nature of the information obtained from NMR, MS, and Chromatography.

G cluster_0 NMR Spectroscopy cluster_1 Mass Spectrometry cluster_2 Chromatography Ethylated Product Ethylated Product NMR NMR (¹H, ¹³C, 2D) Ethylated Product->NMR MS MS Ethylated Product->MS Chroma GC / HPLC Ethylated Product->Chroma Connectivity Connectivity NMR->Connectivity Stereochemistry Stereochemistry NMR->Stereochemistry Quantitative Purity (qNMR) Quantitative Purity (qNMR) NMR->Quantitative Purity (qNMR) Molecular Weight Molecular Weight MS->Molecular Weight Elemental Composition (HRMS) Elemental Composition (HRMS) MS->Elemental Composition (HRMS) Fragmentation Pattern Fragmentation Pattern MS->Fragmentation Pattern Separation of Components Separation of Components Chroma->Separation of Components Relative Purity Relative Purity Chroma->Relative Purity Detection of Impurities Detection of Impurities Chroma->Detection of Impurities

Information derived from different analytical techniques.

References

A Comparative Guide to the Kinetic Studies of Diazoethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic studies of diazoethane reactions, offering supporting experimental data and detailed methodologies. This compound, a reactive 1,3-dipole, participates in a variety of synthetically useful reactions, most notably 1,3-dipolar cycloadditions. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes in drug development and other chemical sciences.

Performance Comparison: this compound vs. Diazomethane (B1218177)

This compound generally exhibits higher reactivity than its simpler analogue, diazomethane, in 1,3-dipolar cycloaddition reactions. This is attributed to the electron-donating effect of the methyl group in this compound, which raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of electron-deficient alkenes.

A key experimental finding highlights this reactivity difference: in the reaction with methyl methacrylate (B99206), this compound is nine times more reactive than diazomethane.[1] This enhanced reactivity makes this compound a valuable reagent when faster reaction times or reactions with less reactive substrates are required.

Quantitative Kinetic Data

The following table summarizes available experimental and computational kinetic data for the 1,3-dipolar cycloaddition reactions of this compound and, for comparison, diazomethane with various alkenes.

DiazoalkaneAlkeneSolventk (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (cal mol⁻¹ K⁻¹)Reference
This compoundMethyl methacrylate9x relative to diazomethane[1]
DiazomethaneMethyl acrylate (B77674)13.5 (calc.)
DiazomethaneMethyl methacrylateTetrahydrofuran13.2-34.1[1]
DiazomethaneNorbornadieneAcetonitrile17.7 (calc.)

Note: Experimental kinetic data for a wide range of this compound reactions is limited in the literature. Much of the available data is computational.

Experimental Protocols

The kinetic analysis of this compound reactions can be performed using various techniques. The choice of method depends on the reaction rate, the properties of the reactants and products, and the available instrumentation.

UV-Vis Spectroscopic Method

This method is suitable for reactions where there is a significant change in the ultraviolet-visible absorption spectrum as the reaction progresses. Diazoalkanes typically have a characteristic absorbance that disappears as they are consumed.

Detailed Methodology:

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare stock solutions of this compound and the alkene in a suitable solvent (e.g., anhydrous tetrahydrofuran). The solvent should not react with the reactants.

    • The concentrations should be chosen such that the initial absorbance of the diazoalkane is within the linear range of the instrument (typically 0.1 - 1.0).

  • Kinetic Run:

    • Equilibrate the solutions of this compound and the alkene to the desired reaction temperature in a thermostatic bath.

    • To initiate the reaction, rapidly mix known volumes of the pre-heated solutions directly in a quartz cuvette.

    • Immediately place the cuvette in the temperature-controlled cell holder of the spectrophotometer.

    • Monitor the decrease in absorbance of the diazoalkane at its λmax over time. The wavelength of maximum absorbance for diazomethane is around 410 nm; this compound is expected to have a similar absorption profile.

  • Data Analysis:

    • The reaction is typically run under pseudo-first-order conditions with a large excess of the alkene.

    • The natural logarithm of the absorbance is plotted against time. The slope of the resulting straight line gives the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the alkene in excess.

NMR Spectroscopic Method

NMR spectroscopy is a powerful tool for monitoring reactions where changes in the chemical shifts and/or integration of reactant and product signals can be observed over time.

Detailed Methodology:

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit.

  • Sample Preparation:

    • Prepare a solution of the alkene and an internal standard in a deuterated solvent in an NMR tube.

    • Prepare a separate, concentrated solution of this compound in the same deuterated solvent.

  • Kinetic Run:

    • Equilibrate the NMR tube containing the alkene solution to the desired temperature inside the NMR probe.

    • Acquire an initial spectrum (t=0) before the addition of this compound.

    • Inject a known amount of the thermostated this compound solution into the NMR tube and mix quickly.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant (e.g., a proton signal of this compound) and a forming product.

    • Normalize the integrals against the internal standard to correct for any variations in spectrometer performance.

    • Plot the concentration of the reactant or product as a function of time.

    • The rate constant can be determined by fitting the concentration-time data to the appropriate integrated rate law.

Stopped-Flow Technique

For very fast reactions (in the millisecond to second range), the stopped-flow technique is employed. This method allows for the rapid mixing of reactants and immediate spectroscopic monitoring.

Detailed Methodology:

  • Instrumentation: A stopped-flow apparatus coupled with a UV-Vis spectrophotometer or a fluorescence detector.

  • Sample Preparation:

    • Prepare solutions of this compound and the alkene in separate syringes.

  • Kinetic Run:

    • The two reactant solutions are rapidly driven from the syringes into a mixing chamber.

    • The mixed solution then flows into an observation cell, and the flow is abruptly stopped.

    • The change in absorbance or fluorescence is monitored as a function of time, starting from the moment the flow is stopped.

  • Data Analysis:

    • The resulting data (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the rate constant.

Alternative Methods: Computational Chemistry

In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in studying the kinetics of this compound reactions. These methods can be used to:

  • Calculate the activation energies and reaction enthalpies.

  • Elucidate reaction mechanisms and identify transition state structures.

  • Predict the regioselectivity and stereoselectivity of reactions.

  • Complement and rationalize experimental findings.

Computational studies have provided valuable insights into the concerted, asynchronous nature of the 1,3-dipolar cycloaddition of diazoalkanes.

Visualizations

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_diazo Prepare this compound Solution mix Mix Reactants prep_diazo->mix prep_alkene Prepare Alkene Solution prep_alkene->mix uv_vis UV-Vis Spectroscopy mix->uv_vis nmr NMR Spectroscopy mix->nmr stopped_flow Stopped-Flow mix->stopped_flow plot Plot Data (e.g., ln(A) vs. time) uv_vis->plot nmr->plot stopped_flow->plot calculate Calculate Rate Constant (k) plot->calculate factors_kinetics center Reaction Rate substituents Substituent Effects (Diazoalkane & Alkene) substituents->center solvent Solvent Polarity solvent->center temperature Temperature temperature->center sterics Steric Hindrance sterics->center

References

A Comparative Guide to the Thermal Hazard Assessment of Diazoethane using DSC and ARC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diazoethane, like other low molecular weight diazoalkanes, is a valuable but notoriously unstable reagent in organic synthesis. Its high reactivity is matched by its potential for violent decomposition, making a thorough understanding of its thermal hazards paramount for safe handling and process development. This guide provides a comparative overview of two essential analytical techniques for thermal hazard assessment: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Due to the extreme hazards and instability of this compound, comprehensive public-domain experimental data is scarce. Therefore, this guide will draw upon established principles and data from closely related, well-studied diazo compounds to provide a framework for the thermal hazard assessment of this compound.

Understanding Thermal Decomposition

The thermal decomposition of diazo compounds like this compound proceeds via the extrusion of nitrogen gas (N₂) to form a highly reactive carbene intermediate. This process is highly exothermic and can lead to a dangerous, uncontrolled release of energy (a thermal runaway) if not properly managed.

Differential Scanning Calorimetry (DSC): A Primary Screening Tool

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] It is an essential first step in thermal hazard assessment, providing key information on decomposition temperatures and the energy released.

Key Parameters from DSC:

  • Onset Temperature (Tonset): The temperature at which the decomposition begins. A lower Tonset indicates lower thermal stability.

  • Peak Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

  • Enthalpy of Decomposition (ΔHd): The total heat released during decomposition. A higher (more negative) ΔHd signifies a more energetic and potentially hazardous decomposition.

  • Sample Preparation: A small sample (typically 1-5 mg) is weighed into a high-pressure crucible.[4] It is crucial to use sealed high-pressure crucibles to contain the nitrogen gas evolved during decomposition, which would otherwise lead to inaccurate endothermic readings.[4]

  • Instrument Setup: The crucible is placed in the DSC instrument alongside an empty reference crucible.

  • Temperature Program: The sample is typically heated at a constant rate, for example, 5 °C/min, over a defined temperature range (e.g., 25 °C to 350 °C).[4]

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The onset temperature, peak temperature, and enthalpy of decomposition are determined from the resulting thermogram.

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during a thermal runaway.[5][6][7][8] It provides a more realistic simulation of a large-scale thermal event where heat cannot be easily dissipated.

Key Parameters from ARC:

  • Onset Temperature of Self-Heating: The temperature at which the sample begins to self-heat under adiabatic conditions. This is often lower than the DSC onset temperature due to the higher sensitivity of the ARC.

  • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate of decomposition from the onset of self-heating. A short TMR indicates a very rapid and dangerous decomposition.

  • Adiabatic Temperature Rise (ΔTad): The total temperature increase of the sample due to the exothermic decomposition.

  • Pressure Data: ARC measures the pressure generated by the evolution of gases, which is critical for designing pressure relief systems.

  • Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb, usually made of a non-reactive metal.

  • Instrument Setup: The bomb is placed in an adiabatic chamber equipped with heaters and pressure and temperature sensors.

  • Heat-Wait-Search Mode: The instrument heats the sample in small steps, waiting at each step to detect any self-heating (typically a rate of >0.02 °C/min).[5]

  • Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, preventing any heat loss.[5][6][7]

  • Data Analysis: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete. This data is used to determine the key safety parameters.

Comparative Analysis: DSC vs. ARC
FeatureDifferential Scanning Calorimetry (DSC)Accelerating Rate Calorimetry (ARC)
Primary Use Rapid screening for thermal hazards.Detailed thermal runaway characterization.
Sample Size Small (1-5 mg)[4]Larger (1-10 g)
Sensitivity LowerHigher (can detect slower self-heating)
Key Data Output Onset temperature, peak temperature, enthalpy of decomposition.Onset of self-heating, time to maximum rate, adiabatic temperature rise, pressure data.[8]
Conditions Controlled heating rate (dynamic)Adiabatic (simulates worst-case)[5][6][7]
Pressure Measurement Not typically measured (unless using specialized sensors).A primary and critical measurement.
Time per Experiment Shorter (typically hours).Longer (can be days).
Thermal Hazard Data for Analgous Diazo Compounds
CompoundOnset Temperature (Tonset) by DSC (°C)Enthalpy of Decomposition (ΔHd) (kJ/mol)Notes
Ethyl (phenyl)diazoacetate ~85-100[4][9]-102 (average for diazo compounds without other energetic groups)[9][10]A well-studied model compound. ARC shows an initiation of decomposition at 60 °C.[4][10]
Various substituted aryl diazoacetates 75 - 160[4][9]Varies with substituents.Electron-donating groups tend to decrease thermal stability, while electron-withdrawing groups tend to increase it.
Diazomethane (B1218177) Generally agreed to decompose above 100 °C, but known to be explosively unstable.[9]Not reliably measured due to extreme instability.Considered one of the most hazardous diazo compounds.
Alternatives to this compound

Given the significant hazards associated with this compound, several safer alternatives have been developed for ethylation reactions.

AlternativeDescriptionAdvantagesDisadvantages
Trimethylsilyldiazomethane (TMSD) A commercially available, more stable diazoalkane reagent.Safer to handle than diazomethane and this compound.Can be less reactive in some cases; still toxic and requires careful handling.
Ethyl diazoacetate (EDA) A stabilized diazo compound.Commercially available and relatively stable.Primarily used for carbene transfer reactions (e.g., cyclopropanation) rather than simple ethylation.
Imidazotetrazines (e.g., Temozolomide analogues) Solid, non-explosive precursors that generate alkyldiazonium species in situ.Weighable, non-explosive solids; operationally simple.May have different reactivity profiles and require specific activation conditions.

Visualizing the Workflow and Logic

Experimental Workflow for Thermal Hazard Assessment

The following diagram illustrates the typical workflow for assessing the thermal hazards of a potentially energetic compound like this compound.

G cluster_0 Initial Screening cluster_1 Detailed Hazard Analysis cluster_2 Hazard Assessment & Mitigation A Sample Preparation (Small Scale) B Differential Scanning Calorimetry (DSC) - T_onset - ΔH_d A->B D Accelerating Rate Calorimetry (ARC) - T_onset (adiabatic) - ΔT_ad - Pressure Data - TMR B->D If DSC indicates significant hazard E Data Interpretation & Risk Assessment B->E C Sample Preparation (Larger Scale) C->D D->E F Define Safe Operating Limits E->F G Develop Emergency Relief System Design E->G

Workflow for Thermal Hazard Assessment.
Logical Relationship in Thermal Hazard Analysis

This diagram shows how data from DSC and ARC logically inform the overall assessment of thermal hazards.

G cluster_0 Screening Data cluster_1 Worst-Case Scenario Data cluster_2 Hazard Evaluation cluster_3 Safety Measures DSC DSC Data (T_onset, ΔH_d) Severity Severity of Decomposition (Energy Release) DSC->Severity Likelihood Likelihood of Runaway (Thermal Stability) DSC->Likelihood ARC ARC Data (Adiabatic T_onset, ΔT_ad, Pressure, TMR) ARC->Severity ARC->Likelihood Process Safe Process Conditions (Temperature, Concentration) Severity->Process Engineering Engineering Controls (Cooling, Venting) Severity->Engineering Likelihood->Process Likelihood->Engineering

Logical Flow of Thermal Hazard Data.

References

Navigating the Risks: A Comparative Safety Review of Diazoalkane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of diazoalkanes is a powerful tool, yet it is fraught with inherent safety challenges. The choice of precursor is critical in mitigating the risks of toxicity and explosion. This guide provides an objective comparison of common diazoalkane precursors, supported by experimental data, to inform safer laboratory practices.

The utility of diazoalkanes in organic synthesis is undeniable, facilitating a range of important transformations. However, the high-energy nature of these compounds necessitates careful consideration of their precursors. Historically, reagents like diazomethane (B1218177) have been notorious for their explosive potential.[1][2][3][4] Modern synthetic chemistry has seen a shift towards the use of more stable precursors and innovative methodologies, such as flow chemistry, to enhance safety.[5][6][7][8][9][10]

This comparative review examines the safety profiles of three major classes of diazoalkane precursors: N-nitroso compounds, sulfonylhydrazones, and diazo transfer reagents. By understanding their respective stability, handling requirements, and the conditions needed for diazoalkane generation, researchers can make more informed decisions to minimize risk.

Quantitative Safety Data: A Comparative Overview

The thermal stability of diazoalkane precursors is a key indicator of their potential hazard. Differential Scanning Calorimetry (DSC) is a widely used technique to measure the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD), which indicates the energy released. A lower Tonset and a higher, more negative ΔHD suggest a more hazardous compound.[1][11][12]

Precursor ClassCompoundTonset (°C)ΔHD (kJ/mol)Key Safety Considerations
N-Nitroso Compounds Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)~60 (melts with decomposition)Not typically isolatedPotentially explosive, especially upon heating; requires strong base.[13][14][15]
N-methyl-N-nitrosourea (MNU)UnstableNot applicableHighly toxic, carcinogenic, and potentially explosive.[9][16]
Temozolomide (TMZ)212 (melts without explosion)Not applicableNon-explosive solid, considered a safer alternative.[13][17]
Sulfonylhydrazones p-Toluenesulfonylhydrazone (Tosylhydrazone)Generally highNot applicableStable, crystalline solids; generate diazo compounds in situ.[18][19][20]
Diazo Transfer Reagents Trifluoromethanesulfonyl azide (B81097) (TfN₃)Highly unstableHighly energeticExtremely explosive and hazardous, not commercially available.[21]
Imidazole-1-sulfonyl azide hydrogen sulfateStable solidNot specifiedCrystalline, shelf-stable, and a much safer alternative to TfN₃.[21]
p-Acetamidobenzenesulfonyl azide (p-ABSA)100-201 (avg. for sulfonyl azides)A common, relatively stable diazo transfer reagent.[1][11][12]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)187-207Reported as a safer alternative, but still possesses significant exothermic decomposition.[22]

Note: The data presented is a summary from various sources and experimental conditions may vary. Researchers should always consult detailed safety data sheets and perform their own risk assessments. The average enthalpy of decomposition for sulfonyl azide reagents is approximately -201 kJ/mol.[1][11][12]

Experimental Protocols: Enhancing Safety in Practice

The methodology employed for generating diazoalkanes from their precursors is as crucial as the choice of the precursor itself. In-situ generation and the use of continuous flow chemistry are two key strategies for mitigating risks.

In-situ Generation from Sulfonylhydrazones

This method avoids the isolation of the potentially hazardous diazoalkane.

General Protocol:

  • To a solution of the corresponding sulfonylhydrazone in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile), a base (e.g., triethylamine (B128534) or DBU) is added at room temperature.

  • The reaction mixture is stirred until the complete conversion of the hydrazone to the diazo compound is observed (e.g., by TLC or NMR).

  • The resulting solution of the diazoalkane is then used directly in the subsequent reaction without isolation.

This approach is particularly advantageous for generating unstable diazoalkanes.[18][19]

Continuous Flow Generation of Diazoalkanes

Flow chemistry offers precise control over reaction parameters and minimizes the accumulation of hazardous intermediates, thereby significantly enhancing safety.[6][8]

General Workflow for Flow Generation:

  • A solution of the diazoalkane precursor (e.g., from a stock solution of a sulfonylhydrazone and a base, or a precursor like Diazald®) is pumped through a microreactor.

  • The precursor is mixed with a reagent stream (e.g., a base to induce decomposition) within the reactor.

  • The residence time in the reactor is controlled to ensure complete conversion to the diazoalkane.

  • The output stream containing the in-situ generated diazoalkane is then directly introduced into a second reactor where it is immediately consumed in the desired reaction.

This methodology has been successfully applied to the generation of diazomethane and other diazo compounds, enabling their use on a larger scale with reduced risk.[5][7][9][10]

Decision Pathway for Safer Diazoalkane Synthesis

The selection of an appropriate diazoalkane precursor and methodology should be a systematic process based on a thorough risk assessment. The following diagram illustrates a logical workflow for making this decision.

Diazoalkane_Precursor_Safety start_node Start: Need for Diazoalkane Synthesis decision1 Is isolation of the diazoalkane required? start_node->decision1 decision3 Is a highly reactive diazoalkane needed? decision1->decision3 Yes process1 Option 1: In-situ generation from Sulfonylhydrazones decision1->process1 No decision2 What is the scale of the reaction? process3 Option 3: Continuous Flow Chemistry decision2->process3 Large Scale warning High Risk: Avoid traditional N-nitroso precursors (e.g., Diazald®, MNU) in batch processes decision2->warning Small to Medium Scale (with extreme caution) decision3->decision2 Yes process4 Use of Diazo Transfer Reagents (e.g., Imidazole-1-sulfonyl azide) decision3->process4 No (for diazo transfer) process1->decision2 process2 Option 2: Use of a stable, weighable precursor (e.g., Temozolomide) process2->decision2 end_node Proceed with Caution: Implement strict safety protocols process3->end_node process4->decision2 warning->end_node

Caption: A decision-making workflow for selecting safer diazoalkane precursors.

Conclusion

While the synthesis and use of diazoalkanes will always require a high degree of caution, the evolution of precursor chemistry and reaction technology has provided researchers with significantly safer options. Moving away from notoriously unstable precursors like triflyl azide and traditional N-nitroso compounds in batch processing is a critical step. The adoption of stable precursors like sulfonylhydrazones and temozolomide, coupled with methodologies like in-situ generation and continuous flow chemistry, empowers scientists to harness the synthetic power of diazoalkanes while prioritizing laboratory safety. A thorough understanding of the quantitative safety data and the implementation of robust experimental protocols are paramount for any researcher working in this field.

References

Safety Operating Guide

Proper Disposal Procedures for Diazoethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Diazoethane is a highly toxic and potentially explosive compound. The following procedures are intended for trained laboratory personnel who are familiar with handling hazardous materials. A thorough risk assessment must be conducted before any work with this compound commences. These guidelines are based on established protocols for the closely related and more commonly used diazomethane, and should be adapted to the specific context of your laboratory and in strict accordance with your institution's Environmental Health and Safety (EHS) policies.

Immediate Safety and Hazard Assessment

This compound (CH₃CHN₂) is an aliphatic diazo compound. Like its homolog diazomethane, it is a potent toxin and is highly explosive in its pure form. It is sensitive to shock, friction, bright light, and contact with rough surfaces or certain metals, which can trigger violent decomposition.[1][2][3] Due to its hazardous nature, this compound is typically generated in situ for immediate use and is not sold commercially.[4][5]

Key Hazards:

HazardDescription
Explosion Risk Can detonate when exposed to heat, light, sharp edges (e.g., scratched glassware), or certain metal ions.[1][2][3]
Extreme Toxicity Highly toxic by inhalation and skin contact, potentially causing severe irritation to the eyes, skin, and respiratory system, including fatal pulmonary edema.[1] It is also a suspected carcinogen and a sensitizer, meaning repeated exposure can lead to allergic reactions.[1]
High Reactivity A powerful alkylating agent that can react vigorously with various substances.[4]

Personal Protective Equipment (PPE)

When handling this compound, the following minimum PPE is required:

  • Eye Protection: Safety glasses with side shields or splash goggles are mandatory. A face shield is also recommended.[1][2][3]

  • Hand Protection: Double gloving with neoprene, butyl rubber, or Viton gloves is recommended.[1]

  • Body Protection: A flame-resistant laboratory coat must be worn.[1]

  • Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood with the sash at the lowest possible working height.[1][2][3]

Experimental Protocol: Quenching and Disposal of this compound Waste

The primary and most critical step in the disposal of this compound is to neutralize or "quench" its reactivity before it enters the hazardous waste stream. The recommended method for this is the addition of a weak acid, such as acetic acid.[2][3] This procedure converts this compound into a less hazardous ethyl ester.

Step-by-Step Quenching Procedure:

StepActionObservation/Rationale
1. Preparation Conduct the entire procedure in a chemical fume hood with a blast shield in place.[2][3] Ensure an eyewash station and safety shower are immediately accessible.[2]To mitigate the risk of explosion and exposure to toxic fumes.
2. Cooling If quenching a reaction mixture containing excess this compound, cool the solution in an ice bath.To control the rate of reaction and prevent a dangerous exotherm.
3. Reagent Addition Slowly add a dilute solution of acetic acid dropwise to the this compound-containing solution with stirring.[2][3]A slow, controlled addition is crucial to manage the rate of nitrogen gas evolution and prevent a runaway reaction.
4. Monitoring Continue adding acetic acid until the characteristic yellow color of the this compound disappears and the evolution of nitrogen gas ceases.[2][3]The disappearance of the yellow color and bubbling are visual indicators that the this compound has been fully consumed.
5. Waste Collection Once the quenching reaction is complete, the resulting solution can be transferred to a designated hazardous waste container.The quenched solution is significantly less hazardous but must still be disposed of as chemical waste.
6. Labeling Clearly label the hazardous waste container with its full chemical contents, including the reaction products (e.g., ethyl acetate) and any solvents. The container must be marked as "Hazardous Waste."[1][6][7]Proper labeling is a regulatory requirement and ensures safe handling by waste management personnel.
7. Final Disposal Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[7] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[1]Never dispose of untreated or quenched this compound solutions down the drain or in regular trash, as this can lead to the formation of explosive compounds in the plumbing or cause an explosion in waste handling facilities.[8]

Spill Procedures

  • Small Spill (<100 mL) inside a fume hood: Close the sash immediately and allow the this compound to evaporate. Activate the emergency exhaust if available.[3]

  • Large Spill (>100 mL) or any spill outside a fume hood: Evacuate the laboratory immediately. Activate the fire alarm to alert others to evacuate the building. If it is safe to do so, open the fume hood sashes before evacuating.[3] Do not attempt to clean up a large spill of this compound yourself.[2] Contact your institution's emergency response team.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Diazoethane_Disposal_Workflow start Start: this compound-containing waste generated in_hood Is the waste contained within a chemical fume hood? start->in_hood quench_procedure Perform Quenching Procedure: 1. Cool solution (ice bath). 2. Slowly add acetic acid dropwise. 3. Continue until yellow color   and gas evolution cease. in_hood->quench_procedure  Yes spill_procedure Follow Spill Procedure: Evacuate and call for emergency response. in_hood->spill_procedure No   waste_collection Collect quenched solution in a labeled hazardous waste container. quench_procedure->waste_collection ehs_disposal Store in Satellite Accumulation Area and contact EHS for pickup. waste_collection->ehs_disposal end End: Safe Disposal ehs_disposal->end

References

Essential Safety and Logistical Information for Handling Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety, handling, and disposal documentation for diazoethane is limited. The following guidance is based on established protocols for diazomethane (B1218177), a closely related and highly hazardous lower homologue. This compound should be treated with extreme caution due to its high toxicity and explosive potential.[1][2] A thorough risk assessment must be conducted before any work begins.

This compound is a highly toxic and explosive diazo compound.[3] As with diazomethane, it is an extremely sensitive yellow gas in its pure form and is almost always handled as a dilute solution.[1] It is a potent methylating agent and carbene source but its significant hazards necessitate stringent safety protocols.[4]

Immediate Safety and Hazard Assessment

The primary hazards associated with this compound are severe toxicity and a high risk of explosion.

  • Explosion Hazard: this compound is highly sensitive and can explode violently when exposed to heat, shock, friction, or intense light.[5][6] Explosions can also be triggered by contact with rough surfaces, such as ground-glass joints, scratched glassware, or even solid impurities.[1][2][5] Contact with alkali metals can also lead to violent reactions and explosions.[5][6]

  • Toxicity: this compound is expected to be extremely toxic if inhaled or absorbed through the skin.[1][7] It is a strong irritant to the eyes, skin, mucous membranes, and lungs.[2][5] Symptoms of exposure may be delayed and include headache, chest pain, coughing, weakness, and severe pulmonary edema, which can be fatal.[1][2][7] this compound is also a powerful allergen and sensitizer; repeated exposure can lead to asthma-like symptoms at concentrations that were previously tolerated.[2][5]

Quantitative Data Summary

While specific quantitative safety data for this compound is scarce, the properties of the closely related diazomethane provide a critical reference for its potential hazards.

PropertyValue (Diazomethane)Implication for this compound Handling
Molecular Formula CH₂N₂This compound (C₂H₄N₂) has a higher molecular weight but shares the same dangerously energetic diazo functional group.[3][8]
Boiling Point -23 °C (-9 °F)[1][4]This compound is also expected to be a low-boiling, volatile substance, necessitating handling in contained systems and at low temperatures to minimize vaporization.
Melting Point -145 °C (-229 °F)[1][4]Solidification of diazo compounds can increase sensitivity to shock and friction; cryogenic storage should be avoided to prevent crystallization, which may trigger an explosion.[9]
Appearance Yellow Gas[1][4]The characteristic yellow color indicates the presence of the diazo compound. Its disappearance during a quenching procedure is a key visual indicator that the chemical has been neutralized.[9][10]
Occupational Exposure Limit (TLV for Diazomethane) 0.2 ppm[1]Assumed to be highly toxic with a very low permissible exposure limit. All handling must occur within high-performance engineering controls to prevent any inhalation exposure.[1][7]

Operational and Disposal Plan

This plan provides a step-by-step guide for the safe handling and disposal of this compound solutions in a laboratory setting.

Engineering Controls & Preparation
  • Chemical Fume Hood: All work with this compound must be performed exclusively in a certified chemical fume hood.[5][9]

  • Blast Shield: A sturdy blast shield must be placed in front of the apparatus for the entire duration of the procedure.[9]

  • Glassware: Use only clean, crack-free glassware with fire-polished joints. Never use ground-glass joints , as their rough surface can trigger an explosion.[2][5] Commercially available kits with specialized smooth-seal joints are recommended.[1]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[4][10]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to protect against the dual threats of explosion and chemical exposure.

PPE CategorySpecificationRationale
Body Protection Flame-resistant lab coat.[4][11]Provides a barrier against splashes and offers protection from fire in case of ignition.
Eye & Face Protection Chemical splash goggles used in combination with a full-face shield.[9][11]Protects against splashes and potential projectiles from an explosion. Goggles provide a seal around the eyes, while the face shield protects the entire face.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or thick Neoprene).[5][11] Consider double-gloving.[9][12]Thin disposable gloves offer inadequate protection. Butyl or Neoprene provides better resistance to permeation by organic solutions. Double-gloving adds a layer of safety.
Respiratory Protection Not typically required if all work is conducted within a certified fume hood.The fume hood serves as the primary barrier against inhalation.[5] If there is any risk of exposure outside the hood, a full-face respirator with appropriate cartridges would be necessary.
Step-by-Step Handling Protocol
  • Preparation: Prepare this compound solution in situ for immediate use. Storage of diazoalkane solutions is highly discouraged due to the risk of decomposition and explosion.[5][9]

  • Transfer: When transferring the solution, use plastic or fire-polished glass pipettes and funnels to avoid sharp edges.[9]

  • Reaction: Keep the reaction vessel at a controlled low temperature to minimize the rate of gas evolution and potential for runaway reactions.

  • Observation: Continuously monitor the reaction. The yellow color of the this compound solution is an indicator of its presence.

Spill Management
  • Small Spill (<100 mL) inside Fume Hood:

    • Alert others in the immediate area.

    • Keep the fume hood sash closed and allow the volatile solution to evaporate.[9]

    • Do not attempt to clean with absorbent materials that could create friction.

  • Large Spill (>100 mL) or any Spill Outside Fume Hood:

    • Immediately evacuate the laboratory, alerting all personnel.[9]

    • Activate the building's fire alarm to ensure a full evacuation.[9]

    • Call emergency services and inform them of the specific chemical involved.

Detailed Disposal Protocol (Quenching)

Untreated this compound must never be disposed of as regular chemical waste.[9] It must be chemically neutralized first. The most common method is quenching with a weak acid.[9][10]

Experimental Protocol: Quenching Excess this compound

  • Cool the Solution: Ensure the reaction flask containing the residual this compound solution is cooled in an ice bath to moderate the reaction rate.

  • Add Quenching Agent: Slowly and carefully add a weak acid, such as acetic acid, dropwise to the cooled solution with stirring.[9][10]

  • Monitor the Reaction: Each drop of acid will cause bubbling (nitrogen gas evolution) and the disappearance of the yellow color at the point of addition.[10]

  • Determine Endpoint: Continue adding acetic acid dropwise until the yellow color of the solution completely fades and gas evolution ceases.[9][10] This indicates that all the this compound has been consumed.

  • Final Disposal: The resulting neutralized solution (containing products like ethyl acetate) can now be collected in a suitable hazardous waste container, clearly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office.[5]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical progression for the safe management of this compound in a laboratory setting, from initial setup to final disposal.

Diazoethane_Workflow cluster_prep Phase 1: Preparation & Setup cluster_handling Phase 2: Handling & Use cluster_disposal Phase 3: Deactivation & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Blast Shield) A->B C Don Required PPE (Face Shield, Goggles, FR Coat, Heavy Gloves) B->C D Prepare Specialized Glassware (No Ground Glass!) C->D E Generate this compound Solution (In-situ, for immediate use) D->E Proceed to Handling F Perform Reaction at Low Temp E->F G Cool Residual Solution (Ice Bath) F->G Proceed to Disposal H Quench: Add Acetic Acid Dropwise G->H I Observe: Yellow Color Fades, Gas Evolution Ceases H->I J Collect Neutralized Waste for EHS Pickup I->J Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Call Call Emergency Services Evacuate->Call

References

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